Caficrestat
Description
CAFICRESTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N5O3S/c18-17(19,20)8-1-2-11-9(5-8)23-12(29-11)7-25-16(28)15-14(21-3-4-22-15)10(24-25)6-13(26)27/h1-5H,6-7H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPAXAVTDMKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355612-71-3 | |
| Record name | Caficrestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355612713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAFICRESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8I3O45DDU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Caficrestat: A Deep Dive into a High-Potency, Selective Aldose Reductase Inhibitor for Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caficrestat (AT-001) is a next-generation, orally administered small molecule inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway. In hyperglycemic states, the overactivation of this pathway is a key driver of cellular stress and is strongly implicated in the pathogenesis of diabetic complications. Developed by Applied Therapeutics, this compound has been engineered for high potency and selectivity for aldose reductase over the structurally similar aldehyde reductase, a critical distinction aimed at avoiding the off-target effects that hampered earlier generations of AR inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.
Introduction: The Role of Aldose Reductase in Diabetic Pathophysiology
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in the presence of high blood sugar (hyperglycemia), this pathway becomes saturated, and excess glucose is shunted into the polyol pathway.[1]
Aldose reductase (AR), an enzyme of the aldo-keto reductase superfamily, catalyzes the first and rate-limiting step of this pathway: the NADPH-dependent reduction of glucose to sorbitol.[2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[1]
The consequences of sustained polyol pathway activation are manifold and contribute significantly to cellular damage in diabetes:
-
Osmotic Stress: Sorbitol is a polyol and does not readily diffuse across cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to water influx, cellular swelling, and eventual damage.
-
Oxidative Stress: The conversion of glucose to sorbitol consumes NADPH, a critical cofactor for the regeneration of the master antioxidant, reduced glutathione (GSH), by glutathione reductase. Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.[2]
-
Signaling Pathway Dysregulation: The metabolic shifts caused by polyol pathway flux, including increased ROS and altered NAD+/NADH ratios, lead to the activation of downstream pro-inflammatory and pro-fibrotic signaling cascades, such as Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB).[1]
These mechanisms are central to the development of long-term diabetic complications, including cardiomyopathy, neuropathy, retinopathy, and nephropathy. Therefore, the inhibition of aldose reductase presents a compelling therapeutic strategy to mitigate the damage caused by chronic hyperglycemia.
This compound (AT-001): A Profile
This compound was developed through rational drug design, leveraging the crystallographic structure of the aldose reductase active site to achieve superior potency and selectivity.[2][3]
| Identifier | Information |
| Drug Name | This compound |
| Development Code | AT-001 |
| IUPAC Name | 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid |
| Chemical Formula | C17H10F3N5O3S |
| Administration | Oral capsule |
Mechanism of Action
This compound is a potent and selective inhibitor of aldose reductase. By binding to the enzyme, it blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological consequences of polyol pathway overactivation.[2] Its high selectivity for aldose reductase over aldehyde reductase is a key design feature, intended to enhance its safety profile by avoiding the off-target inhibition that contributed to the failure of earlier ARIs.[1][3]
Below is a diagram illustrating the polyol pathway and the site of action for this compound, as well as its influence on downstream signaling.
Quantitative Data
Preclinical Potency and Selectivity
This compound has demonstrated high potency and selectivity in in-vitro assays. It is significantly more potent than first-generation aldose reductase inhibitors, such as zopolrestat.[3] Critically, this compound shows no significant inhibition of aldehyde reductase at concentrations well above its effective dose for aldose reductase, a key differentiator from older compounds.[3]
| Parameter | Value | Comparison | Reference |
| Aldose Reductase IC50 | 30 pM | >300-fold more potent than zopolrestat (~10 nM) | [3] |
| Aldehyde Reductase Inhibition | No inhibition at 100x EC50 | Zopolrestat inhibited by 60% at 100x EC50 | [3] |
| Off-Target Binding | No significant activity in a panel of 87 substrates | N/A | [3] |
Clinical Pharmacodynamics and Efficacy (ARISE-HF Trial)
The Phase 3 ARISE-HF trial evaluated two doses of this compound (1000 mg BID and 1500 mg BID) in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[4] The primary endpoint was the change in cardiac functional capacity as measured by Peak VO2 over 15 months.[4][5] While the trial did not meet its primary endpoint in the overall population, a pre-specified subgroup analysis of patients not on concomitant SGLT2 or GLP-1 inhibitor therapy showed a statistically significant benefit.[6][7]
| Trial/Study | Parameter | Placebo | This compound (1500 mg BID) | p-value | Reference |
| ARISE-HF (Overall Population) | Mean Change in Peak VO2 (ml/kg/min) over 15 months | -0.31 | -0.01 | 0.210 | [5][7] |
| ARISE-HF (Subgroup not on SGLT2/GLP-1 inhibitors) | Mean Change in Peak VO2 (ml/kg/min) over 15 months | -0.54 | +0.08 | 0.040 | [7] |
| ARISE-HF (Subgroup not on SGLT2/GLP-1 inhibitors) | Patients with >6% worsening in cardiac functional capacity | 46% | 32.7% | 0.035 (Odds Ratio 0.56) | [8] |
| Phase 1/2 Study | Pharmacodynamic Endpoint | N/A | Dose-dependent inhibition of sorbitol production | N/A | [9][[“]] |
| Phase 1/2 Study | Biomarker Endpoint (NT-proBNP) | Increase | Significant reduction vs. placebo over 28 days | N/A | [11] |
Clinical Safety and Tolerability (ARISE-HF Trial)
This compound was generally safe and well-tolerated in the ARISE-HF trial, with no significant differences in serious adverse events compared to placebo.[4][8]
| Adverse Event Category | Placebo | This compound (1000 mg BID) | This compound (1500 mg BID) | Reference |
| Serious Adverse Events | 14.3% | 12.3% | 17.3% | [4][8] |
| Treatment-Emergent Adverse Events | 79.1% | 81.6% | 81.0% | [8] |
| Treatment-Related Discontinuations | 3.9% | 9.6% | 9.5% | [8] |
Experimental Protocols
In-Vitro Aldose Reductase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the inhibitory activity of a compound against aldose reductase, based on spectrophotometric measurement of NADPH oxidation.
References
- 1. appliedtherapeutics.com [appliedtherapeutics.com]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 5. Applied Therapeutics, Inc. Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | MarketScreener [marketscreener.com]
- 6. ARISE-HF Phase 3: AT-001 Study Results in Diabetic Cardiomyopathy [synapse.patsnap.com]
- 7. cardiacwire.com [cardiacwire.com]
- 8. hcplive.com [hcplive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. consensus.app [consensus.app]
- 11. appliedtherapeutics.com [appliedtherapeutics.com]
The Polyol Pathway: A Core Mechanism in Diabetic Complications
A Technical Guide for Researchers and Drug Development Professionals
The polyol pathway, a two-step metabolic route that converts glucose to fructose, plays a pivotal role in the pathogenesis of diabetic complications. Under normoglycemic conditions, this pathway is responsible for metabolizing only a small fraction of glucose. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through this pathway is significantly increased, leading to a cascade of cellular and tissue damage. This in-depth guide provides a technical overview of the polyol pathway, its contribution to diabetic complications, relevant quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
The Core Pathway: Enzymatic Conversions and Cofactor Imbalances
The polyol pathway consists of two primary enzymatic reactions that occur in the cytoplasm.[1]
-
Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) . This reaction consumes the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[2]
-
Sorbitol to Fructose: The second step involves the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase (SDH) , utilizing NAD+ (nicotinamide adenine dinucleotide) as a cofactor and producing NADH.[2]
Under hyperglycemic conditions, the increased intracellular glucose concentration saturates the primary glycolytic pathway, shunting excess glucose into the polyol pathway.[3] This accelerated flux, estimated to consume up to 30% of glucose in some tissues during diabetes, leads to several critical biochemical imbalances that underpin the development of diabetic complications.[1][4]
Mechanisms of Cellular Damage
The hyperactivity of the polyol pathway contributes to diabetic complications through several interconnected mechanisms:
Osmotic Stress
Sorbitol is a polyol that does not readily diffuse across cell membranes.[5] Its intracellular accumulation, particularly in insulin-independent tissues such as the lens, retina, Schwann cells, and kidney, creates a hyperosmotic environment.[6][7] This leads to an influx of water, causing cellular swelling, altered membrane permeability, and eventual cell injury or death.[8][9] This osmotic stress is a primary factor in the development of diabetic cataracts.[10][11]
Oxidative Stress
The polyol pathway is a significant contributor to oxidative stress in diabetes through two main mechanisms:
-
NADPH Depletion: The continuous consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent.[6][12] NADPH is the essential cofactor for glutathione reductase, the enzyme responsible for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG).[10][13] A decrease in the NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative damage to lipids, proteins, and DNA.[8][12]
-
Increased NADH/NAD+ Ratio: The oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH, leading to an increased NADH/NAD+ ratio, a state sometimes referred to as "pseudohypoxia".[13][14] This altered redox balance can inhibit the activity of NAD+-dependent enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), further disrupting glycolysis.[6] An elevated NADH/NAD+ ratio can also increase the production of ROS by the mitochondrial electron transport chain.[13][15]
Formation of Advanced Glycation End Products (AGEs)
The fructose produced by the polyol pathway is a more potent glycating agent than glucose.[13] Fructose and its metabolites, such as fructose-3-phosphate and 3-deoxyglucosone, can react non-enzymatically with amino groups on proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs).[13][16] AGEs are highly reactive molecules that can induce protein cross-linking, alter enzyme activity, and stimulate inflammatory responses by binding to their receptor (RAGE), contributing to microvascular damage in the retina, kidneys, and nerves.[7][17] Recent research has identified glucoselysine as a primary fructose-specific AGE, making it a potential biomarker for polyol pathway activity.[16]
Activation of Protein Kinase C (PKC)
Hyperglycemia-induced activation of the polyol pathway has been linked to the activation of protein kinase C (PKC), particularly in vascular tissues.[18][19] The increased production of diacylglycerol (DAG), a key activator of PKC, is thought to be a downstream consequence of the metabolic shifts induced by the polyol pathway.[19] The activation of specific PKC isoforms, such as PKC-β, has been implicated in the vascular complications of diabetes, including increased vascular permeability, altered blood flow, and endothelial dysfunction.[20][21] Interestingly, in neural tissues, increased polyol pathway activity has been associated with a decrease in the activity of other PKC isoforms, like PKC-α, suggesting tissue-specific effects.[22][23]
Quantitative Data
The following tables summarize key quantitative data related to the polyol pathway in the context of diabetes.
Table 1: Enzyme Activity in Normal vs. Diabetic Tissues
| Tissue | Enzyme | Condition | Activity | Fold Change | Reference |
| Rat Lens | Aldose Reductase | Normal | - | - | [24] |
| Diabetic | - | Increased | [24] | ||
| Sorbitol Dehydrogenase | Normal | - | - | [24] | |
| Diabetic | - | No Significant Change | [24] | ||
| Rat Sciatic Nerve | Aldose Reductase | Normal | - | - | [25] |
| Diabetic | - | 30% Decrease | [25] | ||
| Sorbitol Dehydrogenase | Normal | - | - | [25] | |
| Diabetic | - | No Change | [25] | ||
| Rat Schwannoma Cells | PKC Activity | 5.5 mM Glucose | - | Baseline | [23] |
| 20 mM Glucose | - | Significantly Decreased | [23] | ||
| Mouse Endoneurium | PKC Activity | Non-diabetic | - | Baseline | [22] |
| Diabetic Transgenic (AR) | - | Significantly Reduced | [22] | ||
| Mouse Epineurium | PKC Activity | Non-diabetic | - | Baseline | [22] |
| Diabetic Transgenic (AR) | - | Increased | [22] |
Table 2: Metabolite Concentrations in Normal vs. Diabetic Tissues
| Tissue | Metabolite | Condition | Concentration (µmol/g) | Fold Change | Reference |
| Rat Lens | Sorbitol | Control | 0.758 ± 0.222 | - | [14] |
| Diabetic | 21.2 ± 3.5 | ~28x | [14] | ||
| Diabetic + SDH Inhibitor | 38.2 ± 6.8 | ~50x | [14] | ||
| Mouse Endoneurium | Sorbitol | Non-diabetic | - | - | [22] |
| Diabetic Transgenic (AR) | - | 6.4x | [22] | ||
| Mouse Epineurium | Sorbitol | Non-diabetic | - | - | [22] |
| Diabetic Transgenic (AR) | - | 5.1x | [22] |
Experimental Protocols
This section details methodologies for key experiments used to study the polyol pathway.
Assay for Aldose Reductase (AR) Activity
Principle: This assay measures the rate of NADPH oxidation, which is coupled to the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is monitored spectrophotometrically.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Spectrophotometer capable of reading at 340 nm
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.2
-
NADPH solution: 0.1 mM in assay buffer
-
Substrate solution: 10 mM DL-glyceraldehyde in assay buffer
-
(Optional) Aldose Reductase Inhibitor (ARI) for specificity control
Procedure:
-
Prepare tissue homogenates in a suitable buffer and centrifuge to obtain the cytosolic fraction.
-
Set up the reaction mixture in a quartz cuvette containing:
-
800 µL Assay Buffer
-
100 µL NADPH solution
-
50 µL tissue homogenate/enzyme preparation
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the substrate solution (DL-glyceraldehyde).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.
Quantification of Sorbitol
Principle: This enzymatic assay quantifies sorbitol by measuring the production of NADH in a reaction catalyzed by sorbitol dehydrogenase (SDH). The increase in NADH is measured fluorometrically or spectrophotometrically.
Materials:
-
Tissue extract (e.g., from perchloric acid precipitation)
-
Fluorometer or spectrophotometer
-
Assay Buffer: 0.1 M Tris-HCl, pH 9.0
-
NAD+ solution: 1 mM in assay buffer
-
Sorbitol Dehydrogenase (SDH) enzyme solution
-
Sorbitol standards of known concentrations
Procedure:
-
Homogenize tissue samples in a deproteinizing agent like perchloric acid and neutralize the supernatant.
-
Prepare a standard curve using known concentrations of sorbitol.
-
In a microplate or cuvette, add:
-
100 µL Assay Buffer
-
20 µL NAD+ solution
-
20 µL of sample or standard
-
-
Take an initial fluorescence/absorbance reading (baseline).
-
Add 10 µL of SDH solution to initiate the reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Take a final fluorescence/absorbance reading.
-
Subtract the baseline reading from the final reading for each sample and standard.
-
Determine the sorbitol concentration in the samples by interpolating from the standard curve.
Conclusion and Future Directions
The overactivation of the polyol pathway is a key driver of cellular damage in diabetes, contributing significantly to the pathogenesis of microvascular complications. The mechanisms of osmotic stress, oxidative stress, AGE formation, and PKC activation provide a clear rationale for targeting this pathway for therapeutic intervention. Aldose reductase inhibitors (ARIs) have shown promise in preclinical studies by mitigating these damaging effects.[10][26] However, clinical trial outcomes have been mixed, highlighting the need for more potent and specific inhibitors and a better understanding of the pathway's complex interactions in different tissues.[27][28]
Future research should focus on:
-
Developing novel and highly specific inhibitors for both aldose reductase and sorbitol dehydrogenase.
-
Identifying reliable biomarkers, such as fructose-specific AGEs, to monitor polyol pathway activity in clinical settings.[16]
-
Elucidating the tissue-specific roles and regulation of the polyol pathway to develop more targeted therapies.
-
Investigating the interplay between the polyol pathway and other metabolic pathways implicated in diabetic complications, such as the hexosamine pathway and mitochondrial dysfunction.
A deeper understanding of the polyol pathway's role in diabetic complications will continue to be a critical area of research, with the potential to yield new therapeutic strategies to prevent or ameliorate the long-term consequences of diabetes.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms involved in hyperglycemia-induced cellular damage | Oncohema Key [oncohemakey.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 9. Osmotic Stress, not Aldose Reductase Activity, Directly induces Growth Factors and MAPK Signaling changes during Sugar Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
- 13. avehjournal.org [avehjournal.org]
- 14. Interaction between osmotic and oxidative stress in diabetic precataractous lens: studies with a sorbitol dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Insights from the fructose-derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced Glycation End Products in Disease Development and Potential Interventions [mdpi.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. m.youtube.com [m.youtube.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Differential influence of increased polyol pathway on protein kinase C expressions between endoneurial and epineurial tissues in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Polyol pathway and protein kinase C activity of rat Schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aldose reductase and sorbitol dehydrogenase distribution in substructures of normal and diabetic rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. New concepts and insights on pathogenesis and treatment of diabetic complications: polyol pathway and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 28. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
Aldose Reductase as a Therapeutic Target in Diabetic Cardiomyopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Diabetic Cardiomyopathy
Diabetic cardiomyopathy (DCM) is a distinct cardiac complication of diabetes mellitus, characterized by myocardial dysfunction in the absence of coronary artery disease, hypertension, and significant valvular disease.[1][2] It is a leading cause of heart failure in the diabetic population, contributing significantly to morbidity and mortality.[1][3] The pathophysiology of DCM is complex and multifactorial, involving metabolic disturbances, oxidative stress, inflammation, and fibrosis.[1][2] One of the key metabolic pathways implicated in the onset and progression of DCM is the polyol pathway, with its rate-limiting enzyme, aldose reductase (AR), emerging as a critical therapeutic target.[4][5][6]
Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased.[5][7] This leads to a cascade of detrimental cellular events, including osmotic stress, redox imbalance, activation of protein kinase C (PKC), and the formation of advanced glycation end-products (AGEs).[6][8][9] These events collectively contribute to the structural and functional abnormalities observed in the diabetic heart, such as cardiomyocyte hypertrophy, apoptosis, fibrosis, and impaired contractility.[1][10] This guide provides a comprehensive overview of the role of aldose reductase in DCM, summarizing key experimental findings, detailing relevant protocols, and outlining the signaling pathways involved.
The Polyol Pathway in Cardiac Pathophysiology
The polyol pathway is a two-step metabolic route that converts glucose to fructose.[7] Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in the hyperglycemic state characteristic of diabetes, when the primary glucose-utilizing pathway (glycolysis) becomes saturated, a significant portion of excess glucose is shunted into the polyol pathway.[7][11]
-
Aldose Reductase (AR): The first and rate-limiting step is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR) that consumes NADPH as a cofactor.[11][12]
-
Sorbitol Dehydrogenase (SDH): The second step involves the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH), which uses NAD+ as a cofactor, producing NADH.[7][11]
The overactivation of this pathway in cardiac tissue initiates several pathogenic mechanisms:
-
Osmotic Stress: Sorbitol is an osmotically active polyol that does not readily cross cell membranes.[7][13] Its intracellular accumulation leads to osmotic stress, causing cell swelling and damage.[14]
-
Redox Imbalance: The increased activity of AR depletes intracellular NADPH.[7][12] NADPH is a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH).[8][12] Depletion of NADPH impairs the cell's antioxidant defense, leading to increased susceptibility to reactive oxygen species (ROS). Concurrently, the SDH-catalyzed conversion of sorbitol to fructose increases the cytosolic NADH/NAD+ ratio, which can further promote ROS production via NADH oxidase and disrupt metabolic homeostasis.[8][9][11]
-
PKC Activation & AGE Formation: The increased production of fructose and its metabolites can contribute to the formation of advanced glycation end-products (AGEs), which promote fibrosis and cellular dysfunction.[1] Furthermore, increased glucose flux through the polyol pathway can lead to the accumulation of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC) isoforms, which are implicated in cardiac hypertrophy and fibrosis.[6][9][15]
Experimental Evidence for AR as a Therapeutic Target
A substantial body of evidence from preclinical animal models and human clinical trials supports the role of AR in DCM.
Animal Models of Diabetic Cardiomyopathy
Rodent models are instrumental in studying the mechanisms of DCM.[3][16] Commonly used models include:
-
Type 1 Diabetes Models:
-
Type 2 Diabetes Models:
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.[16] They exhibit diastolic and systolic dysfunction by 12 weeks of age.[19][20]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also have a leptin receptor mutation and develop obesity, hyperglycemia, and cardiac dysfunction, including hypertrophy and fibrosis.[16][17]
-
High-Fat Diet (HFD) + Low-Dose STZ: This combination model induces insulin resistance via diet, followed by mild β-cell damage, closely mimicking the progression of type 2 diabetes in humans.[21][22]
-
Key Preclinical Findings with AR Inhibitors (ARIs)
Studies using the above models have consistently shown that inhibiting AR can prevent or ameliorate the signs of DCM.
Table 1: Effects of Aldose Reductase Inhibition in Preclinical Models of Diabetic Cardiomyopathy
| Parameter Measured | Animal Model | Treatment | Key Finding | Reference(s) |
| Cardiac Function | db/db mice | Fidarestat (ARI) | Improved contractile dysfunction and normalized Ca2+ signaling. | [8] |
| HFD + STZ mice | AT-001 (ARI) | Ameliorated diastolic dysfunction and improved cardiac efficiency. | [21][23] | |
| STZ rats | Zopolrestat/Sorbinil (ARIs) | Reduced ischemia-reperfusion induced cardiac damage. | [5] | |
| Cardiac Metabolism | HFD + STZ mice | AT-001 (ARI) | Decreased myocardial fatty acid oxidation rates (from 1.15 ± 0.19 to 0.5 ± 0.1 µmol min⁻¹ g dry wt⁻¹ with insulin) without changing glucose oxidation rates. | [21][23][24] |
| Cardiac Structure | HFD + STZ mice | AT-001 (ARI) | Mitigated cardiac fibrosis and hypertrophy. | [21][23] |
| Oxidative Stress | db/db mice | Fidarestat (ARI) | Attenuated intracellular superoxide formation. | [8] |
| AR Expression/Activity | Type 2 diabetic rats | - | Increased AR expression and substrate flux observed in chronic diabetes. | [4][6] |
| Human hearts | - | >1.7-fold increase in AR expression in patients with diabetic cardiomyopathy. | [4][6] |
Clinical Trial Evidence
The therapeutic potential of AR inhibition has been tested in humans. An early study with the ARI zopolrestat showed that treated diabetic subjects had increased left ventricular ejection fraction (LVEF) and cardiac output.[5]
More recently, the Phase 3 ARISE-HF trial investigated the highly selective ARI, AT-001, in individuals with DCM and reduced exercise capacity.
Table 2: Key Outcomes of the ARISE-HF Clinical Trial (AT-001)
| Parameter | Placebo Group | High-Dose AT-001 Group | Result | Reference(s) |
| Primary Endpoint: Change in Peak VO₂ at 15 Months | Fell by -0.31 mL/kg/min | Fell by -0.01 mL/kg/min | The difference of 0.30 mL/kg/min was not statistically significant (P = 0.19). The primary endpoint was not met. | [25][26] |
| Subgroup Analysis (Not on SGLT2i/GLP-1RA) | - | - | A prespecified subgroup analysis showed a significant difference in peak VO₂ of 0.62 mL/kg/min between placebo and high-dose AT-001 (P = 0.04), suggesting potential benefit in patients not on newer diabetes medications. However, these results are considered exploratory. | [25][27] |
While the ARISE-HF trial did not meet its primary endpoint, the data suggest that AR inhibition might stabilize exercise capacity and that early intervention could be beneficial.[26][28]
Key Experimental Protocols
Reproducible and standardized methodologies are critical for studying AR in DCM.
Induction of Diabetic Cardiomyopathy (HFD/STZ Mouse Model)
This model recapitulates key features of type 2 diabetes and its cardiac complications.[21][22]
Measurement of Aldose Reductase Activity
AR activity is typically measured spectrophotometrically by monitoring the oxidation of NADPH.[23]
-
Tissue Lysate Preparation: Homogenize frozen heart tissue (~50-100 mg) in ice-cold AR Assay Buffer.[23][29] Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[29] Collect the supernatant. Use a 10K spin column for ultrafiltration to remove small molecule interferents.[29]
-
Assay Principle: The assay is based on the AR-catalyzed oxidation of NADPH to NADP+, which leads to a decrease in absorbance at 340 nm.[23]
-
Reaction Mixture: Prepare a reaction mixture containing the tissue lysate, assay buffer, and a substrate (e.g., DL-glyceraldehyde).
-
Initiation and Measurement: Initiate the reaction by adding NADPH. Immediately monitor the decrease in absorbance at 340 nm at 37°C for 30-40 minutes using a microplate reader.
-
Calculation: Calculate the AR activity based on the rate of NADPH concentration change (nmol/min/g of tissue).[23] Commercially available kits (e.g., Abcam ab273276, BioVision K369) provide standardized reagents and protocols.[23]
Assessment of Cardiac Function (Echocardiography)
Echocardiography is a non-invasive technique used to assess cardiac structure and function in rodent models.[18][20][30]
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heated platform to maintain body temperature. Monitor heart rate and respiration.[30]
-
Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer. Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.[19][20]
-
Systolic Function Parameters:
-
Diastolic Function Parameters:
Histological Analysis of Cardiac Fibrosis
Myocardial fibrosis is a key histological feature of DCM.[1][10]
-
Tissue Preparation: Perfuse the heart with saline followed by 4% paraformaldehyde. Excise the heart, embed it in paraffin, and cut 5-μm sections.
-
Staining: Use Masson's trichrome or Picrosirius red stain, which specifically stains collagen fibers (blue or red, respectively), distinguishing them from cardiomyocytes (red or yellow).[2]
-
Image Analysis: Capture images of the stained sections using light microscopy.
-
Quantification: Use image analysis software to quantify the fibrotic area. The collagen volume fraction (CVF) is calculated as the ratio of the total collagen-positive area to the total tissue area, excluding perivascular regions.[31] An increase in CVF indicates enhanced fibrosis.
Quantification of Reactive Oxygen Species (ROS)
Increased ROS production is a central mechanism in DCM.[8]
-
Probe Selection: Dihydroethidium (DHE) is commonly used to detect superoxide, while 2',7'-dichlorofluorescein diacetate (DCFH-DA) is a general indicator for various ROS, including H₂O₂.[32][33] MitoSOX Red is used specifically for mitochondrial ROS.[34]
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from rodent hearts via enzymatic digestion.
-
Probe Loading: Incubate the isolated myocytes with the chosen fluorescent probe (e.g., 20 µM DCFH-DA for 30 minutes).[32] The probe is cell-permeable and becomes fluorescent upon oxidation by ROS.[33]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to higher levels of ROS.
-
Electron Paramagnetic Resonance (EPR): For more specific and quantitative ROS detection, EPR spectroscopy with spin traps like DEPMPO can be used to identify specific radical species.[35]
AR-Mediated Signaling Pathways in Diabetic Cardiomyopathy
Aldose reductase activation triggers downstream signaling cascades that drive the pathological remodeling of the diabetic heart. A key pathway involves the activation of Protein Kinase C (PKC).
Hyperglycemia, through the polyol pathway and de novo diacylglycerol (DAG) synthesis, leads to the activation of specific PKC isoforms (e.g., PKC-α, PKC-β).[6][15] Activated PKC can then phosphorylate a variety of downstream targets, leading to:
-
Gene Expression Changes: Activation of transcription factors like NF-κB, which promotes inflammation and fibrosis.[9]
-
Myocardial Fibrosis: Increased expression of profibrotic factors such as transforming growth factor-beta (TGF-β).[6]
-
Hypertrophy: Activation of pro-hypertrophic signaling pathways, including the MAP kinase cascade (ERK, JNK, p38).
-
Endothelial Dysfunction: Reduced nitric oxide (NO) bioavailability.
Inhibition of aldose reductase has been shown to prevent high-glucose-induced DAG accumulation and subsequent PKC activation in vascular cells, placing AR upstream of this critical signaling hub.[6][15]
Conclusion and Future Directions
Aldose reductase is a pivotal enzyme linking hyperglycemia to the core pathological processes of diabetic cardiomyopathy. Preclinical studies have robustly demonstrated that inhibiting AR can prevent cardiac metabolic derangements, structural remodeling, and functional decline in various animal models of diabetes.[5][8][21]
While the recent ARISE-HF trial did not meet its primary endpoint in a broad population, it provided valuable insights, suggesting that AR inhibition can stabilize exercise capacity and may be more effective in certain patient subgroups or as an early intervention strategy.[25][26][27]
Future research should focus on:
-
Early Intervention: Investigating the efficacy of ARIs in patients with earlier stages of DCM (e.g., stage B heart failure) to prevent progression.[27]
-
Combination Therapies: Evaluating the potential synergistic effects of ARIs when combined with standard-of-care diabetes treatments like SGLT2 inhibitors and GLP-1 receptor agonists.[25][27]
-
Biomarker Development: Identifying sensitive biomarkers that can predict response to ARI therapy and track target engagement.
-
Mechanism Refinement: Further elucidating the complex interplay between the polyol pathway and other pathogenic mechanisms, such as inflammation and mitochondrial dysfunction, in the human diabetic heart.
Targeting aldose reductase remains a mechanistically sound and promising therapeutic strategy for tackling the significant challenge of diabetic cardiomyopathy. Continued investigation is crucial to fully realize its potential in clinical practice.
References
- 1. A comprehensive review on diabetic cardiomyopathy (DCM): histological spectrum, diagnosis, pathogenesis, and management with conventional treatments and natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Altered Pattern of Myocardial Histopathological and Molecular Changes Underlies the Different Characteristics of Type-1 and Type-2 Diabetic Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Animal Models in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Polyol pathway - Wikipedia [en.wikipedia.org]
- 8. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diabetic cardiomyopathy: pathophysiology and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Of mice and men: models and mechanisms of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Noninvasive and invasive evaluation of cardiac dysfunction in experimental diabetes in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Echocardiographic assessment of cardiac function in diabetic db/db and transgenic db/db-hGLUT4 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Treatment with selective aldose reductase inhibitor effective against diabetic cardiomyopathy? Study provides insights [medicaldialogues.in]
- 27. Aldose Reductase Inhibitor Treatment in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
- 28. jwatch.org [jwatch.org]
- 29. abcam.cn [abcam.cn]
- 30. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. academic.oup.com [academic.oup.com]
- 33. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Enhanced cardiomyocyte reactive oxygen species signaling promotes ibrutinib-induced atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ahajournals.org [ahajournals.org]
The Impact of Caficrestat on Tissue Sorbitol Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caficrestat (AT-001) is a potent and selective aldose reductase inhibitor (ARI) under investigation for the treatment of diabetic complications. By targeting aldose reductase, the first and rate-limiting enzyme in the polyol pathway, this compound aims to mitigate the pathological accumulation of sorbitol in various tissues, a key contributor to cellular stress and long-term organ damage in hyperglycemic states. This technical guide provides a comprehensive overview of this compound's effect on sorbitol accumulation, presenting key preclinical and clinical data, detailed experimental protocols for sorbitol measurement, and a visualization of the underlying biochemical pathways.
Introduction: The Polyol Pathway and Sorbitol-Induced Pathology
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, as seen in diabetes mellitus, the saturation of hexokinase leads to an increased flux of glucose through the polyol pathway.[1] This pathway consists of two primary enzymatic steps:
-
Aldose Reductase: Utilizes NADPH as a cofactor to reduce glucose to sorbitol.
-
Sorbitol Dehydrogenase: Oxidizes sorbitol to fructose using NAD+ as a cofactor.
A critical aspect of polyol pathway-mediated pathology is the intracellular accumulation of sorbitol. Sorbitol is a polyol (sugar alcohol) that does not readily diffuse across cell membranes.[2] Its accumulation in insulin-independent tissues, such as nerves, the lens of the eye, retina, and kidneys, creates a hyperosmotic environment, leading to osmotic stress, cellular swelling, and eventual tissue damage.[1] Furthermore, the increased activity of aldose reductase depletes NADPH, a crucial cofactor for glutathione reductase, thereby impairing the cell's antioxidant defense system and increasing susceptibility to oxidative stress.[2]
This compound is a next-generation aldose reductase inhibitor designed with high potency and selectivity to block the initial step of the polyol pathway, thereby preventing the synthesis and subsequent accumulation of sorbitol.
The Polyol Pathway Signaling Cascade
The following diagram illustrates the enzymatic conversions within the polyol pathway and the point of intervention for aldose reductase inhibitors like this compound.
Quantitative Data on this compound's Effect on Sorbitol Levels
The efficacy of this compound in reducing sorbitol accumulation has been demonstrated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.
| Preclinical Study: Cardiac Sorbitol Reduction | |
| Study Model | Mouse model of diabetic cardiomyopathy |
| Treatment | This compound (AT-001) 40 mg/kg/day for 3 weeks |
| Tissue | Heart |
| Result | Significant reduction in cardiac sorbitol levels[1][3] |
| Reference | [1][3] |
| Clinical Study: Blood Sorbitol Reduction (Phase 1/2) | |
| Study Population | Adult subjects with Type 2 Diabetes |
| Treatment | Single and multiple ascending doses of this compound (5, 10, 20, 40 mg/kg) |
| Tissue | Whole Blood |
| Result | Significant dose-dependent reductions in whole blood sorbitol of up to approximately -50% from baseline[4] |
| Reference | [4] |
| Clinical Study: Blood Sorbitol Reduction (Phase 2a) | |
| Study Population | Adult patients with Type 2 Diabetes and early diabetic cardiomyopathy |
| Treatment | This compound (1000mg TID or 1500mg BID) for 28 days |
| Tissue | Blood |
| Result | Significant and sustained reduction in blood sorbitol levels[5] |
| Reference | [5] |
| In Vitro Aldose Reductase Inhibition | |
| Assay | Enzymatic inhibition assay |
| Result | IC50 = 28.9 pM |
| Reference | (Data from preclinical assessments) |
Experimental Protocols for Sorbitol Measurement
Accurate quantification of sorbitol in biological tissues is paramount for evaluating the efficacy of aldose reductase inhibitors. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common and reliable methods.
Experimental Workflow for Tissue Sorbitol Analysis
The general workflow for preparing and analyzing tissue samples for sorbitol content is depicted below.
Detailed Methodology: HPLC with Pulsed Amperometric Detection (for Sciatic Nerve)
This method is highly sensitive for the detection of underivatized carbohydrates.
-
Sample Preparation:
-
Excise sciatic nerve tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Deproteinize the homogenate by adding perchloric acid to a final concentration of 3% (w/v).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detection (HPAEC-PAD).
-
Column: Anion-exchange column (e.g., CarboPac PA1 or similar).
-
Mobile Phase: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Pulsed Amperometric Detector with a gold working electrode and a silver/silver chloride reference electrode. Waveform potentials are optimized for carbohydrate detection.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sorbitol.
-
Calculate the sorbitol concentration in the samples by comparing their peak areas to the standard curve.
-
Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) (for Lens Tissue)
GC-MS provides high specificity and sensitivity, particularly after derivatization of the polyols.
-
Sample Preparation:
-
Dissect the lens from the eye and record its wet weight.
-
Homogenize the lens in a known volume of distilled water.
-
Add an internal standard (e.g., xylitol) to the homogenate.
-
Lyophilize the homogenate to dryness.
-
-
Derivatization:
-
To the dried sample, add a mixture of pyridine, hexamethyldisilazane (HMDS), and trimethylchlorosilane (TMCS) (e.g., in a 9:3:1 v/v/v ratio).
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the polyols.
-
Centrifuge the derivatized sample and transfer the supernatant to a GC vial.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection at an injector temperature of 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of the sorbitol-TMS derivative.
-
-
Quantification:
-
Create a calibration curve by derivatizing and analyzing known amounts of sorbitol with the internal standard.
-
Determine the sorbitol concentration in the lens samples based on the ratio of the peak area of the sorbitol derivative to the internal standard peak area, and compare this to the calibration curve.
-
Conclusion
This compound has demonstrated a clear and significant effect on reducing sorbitol levels, a key biomarker of polyol pathway activity. The preclinical data in cardiac tissue and the clinical data in blood provide a strong rationale for its development in treating diabetic complications where sorbitol accumulation is a pathogenic driver. The experimental protocols detailed herein offer robust and validated methods for researchers to accurately quantify tissue sorbitol levels, enabling further investigation into the efficacy of this compound and other aldose reductase inhibitors. The continued study of this compound holds promise for a targeted therapeutic approach to mitigate the debilitating consequences of long-term hyperglycemia.
References
- 1. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. appliedtherapeutics.com [appliedtherapeutics.com]
Early-Stage Clinical Trial Data for Caficrestat (AT-001): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caficrestat (AT-001) is an investigational, orally administered, potent and highly selective inhibitor of aldose reductase. This enzyme is the rate-limiting step in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through the polyol pathway and subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, including diabetic cardiomyopathy (DbCM).[1] By blocking aldose reductase, this compound aims to mitigate the cellular stress and damage caused by sorbitol accumulation. This technical guide provides a comprehensive overview of the available early-stage clinical trial data for this compound, with a focus on its development for diabetic cardiomyopathy.
Mechanism of Action: The Polyol Pathway
In hyperglycemic states, the excess glucose that cannot be fully metabolized through glycolysis is shunted to the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH can impair antioxidant defenses, contributing to oxidative stress and cellular damage. This compound directly inhibits aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating these downstream pathological effects.
Clinical Development Program
The clinical development of this compound for diabetic cardiomyopathy has progressed through early-phase studies to a pivotal Phase 3 trial.
Quantitative Data Summary
Phase 1/2 Proof-of-Concept Study in Type 2 Diabetes
A 28-day, randomized, placebo-controlled Phase 1/2 study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult patients with type 2 diabetes and early-stage diabetic cardiomyopathy.[2]
Table 1: Key Findings from the Phase 1/2 Study
| Parameter | Dosing Regimen | Result |
| Pharmacodynamics | ||
| Blood Sorbitol Levels | 1000 mg TID & 1500 mg BID | Significant reduction sustained over 28 days[2] |
| Biomarkers | ||
| NT-proBNP Levels | 1000 mg TID & 1500 mg BID | Significantly reduced over 28 days vs. placebo[2] |
| Clinically Meaningful NT-proBNP Reduction (>25 pg/mL) | Pooled AT-001 | 50% of treated patients at 28 days[2] |
| Safety | ||
| Serious Adverse Events (SAEs) | 1000 mg TID & 1500 mg BID | None reported[2] |
| Dose-Limiting Adverse Events (AEs) | 1000 mg TID & 1500 mg BID | None reported[2] |
Phase 3 ARISE-HF Trial in Diabetic Cardiomyopathy
The ARISE-HF (Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure) trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 675 patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[3]
Table 2: ARISE-HF Trial - Primary Efficacy Endpoint (Change in Peak VO2 at 15 Months)
| Treatment Group | Mean Change in Peak VO2 (ml/kg/min) | Difference vs. Placebo (ml/kg/min) | p-value |
| Placebo | -0.31[4] | - | - |
| This compound (1500 mg BID) | -0.01[4] | 0.30[4] | 0.210[5] |
Table 3: ARISE-HF Trial - Subgroup Analysis of Primary Endpoint (Patients Not on SGLT2 or GLP-1 Inhibitors)
| Treatment Group | Mean Change in Peak VO2 (ml/kg/min) | Difference vs. Placebo (ml/kg/min) | p-value |
| Placebo | -0.54[5] | - | - |
| This compound (1500 mg BID) | +0.08[5] | 0.62[5] | 0.040[5] |
Table 4: ARISE-HF Trial - Clinically Significant Worsening in Cardiac Functional Capacity (≥6% decline in Peak VO2)
| Treatment Group | Percentage of Patients with ≥6% Decline | Odds Ratio vs. Placebo | p-value |
| Overall Population | |||
| Placebo | 41.8%[4] | - | - |
| This compound (1500 mg BID) | 36.2%[4] | 0.80[4] | 0.29[4] |
| Subgroup (Not on SGLT2/GLP-1 Inhibitors) | |||
| Placebo | 46%[6] | - | - |
| This compound (1500 mg BID) | 32.7%[6] | 0.56[6] | 0.035[6] |
Table 5: ARISE-HF Trial - Safety and Tolerability
| Adverse Event Category | Placebo | This compound (1000 mg BID) | This compound (1500 mg BID) |
| Serious Adverse Events (SAEs) | 14.3% | 12.3% | 17.3% |
| Treatment-Emergent Adverse Events (TEAEs) | 79.1% | 81.6% | 81% |
| Treatment-Related Discontinuations | 3.9% | 9.6% | 9.5% |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. The following sections describe standardized methodologies commonly employed in clinical trials for the key assessments used.
Cardiopulmonary Exercise Testing (CPET) for Peak VO2 Measurement
The primary endpoint of the ARISE-HF trial, change in cardiac functional capacity, was measured by Peak VO2 during a Cardiopulmonary Exercise Test (CPET).[3]
-
Objective: To determine the maximal rate of oxygen consumption during incremental exercise, reflecting cardiorespiratory fitness.
-
Standardized Protocol (Example):
-
Patient Preparation: Patients are instructed to avoid strenuous exercise and caffeine for a specified period before the test. A light meal is typically permitted a few hours prior.
-
Equipment: A calibrated metabolic cart, treadmill or cycle ergometer, a 12-lead electrocardiogram (ECG), blood pressure monitor, and a pulse oximeter are used.
-
Procedure:
-
Resting measurements of heart rate, blood pressure, ECG, and gas exchange are obtained.
-
The patient begins exercising at a low intensity.
-
The workload is progressively increased in a ramp-like fashion (e.g., 5-15 Watts/minute on a cycle ergometer or an increase in speed and/or grade on a treadmill) until the patient reaches volitional exhaustion.[7]
-
Breath-by-breath analysis of oxygen uptake (VO2), carbon dioxide output (VCO2), and ventilation is continuously performed.
-
Heart rate, blood pressure, and ECG are monitored throughout the test.
-
-
Endpoint Determination: Peak VO2 is defined as the highest 15- or 20-second averaged VO2 value during the last minute of exercise.[8] A respiratory exchange ratio (RER) of ≥1.05 is often used as a criterion for maximal effort.[7]
-
N-Terminal Pro-B-Type Natriuretic Peptide (NT-proBNP) Measurement
NT-proBNP is a biomarker of cardiac stress and was assessed in both the Phase 1/2 and Phase 3 studies of this compound.[2][3]
-
Objective: To quantify the concentration of NT-proBNP in plasma or serum as an indicator of myocardial wall stress.
-
Standardized Protocol (Example using Electrochemiluminescence Immunoassay):
-
Sample Collection: A whole blood sample is collected via venipuncture into a tube containing an appropriate anticoagulant (e.g., EDTA).
-
Sample Processing: The blood sample is centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Assay Principle: Commercially available immunoassays, such as the Roche Elecsys® proBNP II assay, are commonly used. These are typically sandwich immunoassays.[9]
-
A biotinylated polyclonal antibody and a monoclonal antibody labeled with a ruthenium complex react with NT-proBNP in the sample to form a sandwich complex.
-
Streptavidin-coated microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction.
-
The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured onto the surface of an electrode.
-
Application of a voltage induces a chemiluminescent emission, which is measured by a photomultiplier.
-
-
Quantification: The light signal is directly proportional to the NT-proBNP concentration in the sample. The concentration is determined from a calibration curve.
-
Sorbitol Level Measurement
The pharmacodynamic effect of this compound was assessed by measuring the reduction in blood sorbitol levels.[2]
-
Objective: To quantify the concentration of sorbitol in blood or plasma to confirm target engagement and the biological activity of the aldose reductase inhibitor.
-
Standardized Protocol (Example using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Collection and Preparation: A blood sample is collected, and plasma or red blood cells are isolated. Proteins are precipitated, and the supernatant containing sorbitol is collected.
-
Derivatization: Sorbitol is a non-volatile compound and requires derivatization to a volatile form for GC analysis. This is often achieved by silylation or acetylation.[10]
-
Internal Standard: A known amount of an internal standard (e.g., a stable isotope-labeled sorbitol) is added to the sample to correct for variations in sample preparation and instrument response.
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the abundance of each ion.
-
-
Quantification: The concentration of sorbitol is determined by comparing the peak area of the sorbitol derivative to that of the internal standard and referencing a calibration curve prepared with known concentrations of sorbitol.[10]
-
Conclusion
Early-stage clinical trials of this compound (AT-001) have demonstrated its ability to inhibit aldose reductase, as evidenced by a reduction in blood sorbitol levels.[2] In a Phase 3 trial for diabetic cardiomyopathy, while the primary endpoint of stabilizing cardiac functional capacity as measured by Peak VO2 was not met in the overall population, a pre-specified subgroup of patients not on concomitant SGLT2 or GLP-1 inhibitor therapy showed a statistically significant benefit.[4][5] Furthermore, in this subgroup, this compound significantly reduced the proportion of patients with a clinically meaningful decline in cardiac functional capacity.[6] The safety profile of this compound appears to be favorable. These findings suggest that aldose reductase inhibition with this compound may be a promising therapeutic strategy for a subset of patients with diabetic cardiomyopathy, and further investigation is warranted.
References
- 1. Analytical and clinical performance evaluation of a new NT-proBNP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. arisehf.com [arisehf.com]
- 5. sec.gov [sec.gov]
- 6. hcplive.com [hcplive.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Caficrestat: A Technical Whitepaper on Potential Applications Beyond Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caficrestat (AT-001), a potent and selective aldose reductase inhibitor, is currently in late-stage clinical development primarily for diabetic cardiomyopathy. However, the mechanism of action of this compound, centered on the inhibition of the polyol pathway enzyme aldose reductase, suggests a broader therapeutic potential in a range of non-diabetic pathologies. Aldose reductase is increasingly implicated in inflammatory processes, oxidative stress, and angiogenesis, independent of hyperglycemia. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the exploration of this compound in disease areas beyond diabetic complications, including sepsis, inflammatory conditions, and angiogenesis-dependent diseases. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways are presented to facilitate further research and development.
Introduction: The Evolving Role of Aldose Reductase
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. While this pathway is a minor route for glucose metabolism under normal physiological conditions, its activity is significantly upregulated during hyperglycemia, leading to the accumulation of sorbitol and subsequent osmotic stress and oxidative damage implicated in diabetic complications.
Recent research, however, has unveiled a more complex role for AR, positioning it as a critical mediator in various pathological processes beyond diabetes. AR is now understood to be involved in the inflammatory cascade, cellular stress responses, and the regulation of angiogenesis. This expanded understanding of AR's function opens up new avenues for the therapeutic application of potent and selective AR inhibitors like this compound.
Mechanism of Action: Beyond Glucose Metabolism
This compound's primary mechanism of action is the potent and selective inhibition of aldose reductase. This inhibition has downstream effects that extend beyond simply preventing sorbitol accumulation. A key aspect of AR's non-diabetic role is its involvement in inflammatory signaling pathways.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several studies have demonstrated that aldose reductase activity is linked to the activation of the NF-κB pathway.[1][2] By inhibiting AR, this compound has the potential to suppress the activation of NF-κB and, consequently, dampen the inflammatory cascade. This provides a strong rationale for investigating this compound in chronic inflammatory diseases.
Caption: this compound's Inhibition of the NF-κB Pathway.
Potential Non-Diabetic Applications
The anti-inflammatory and anti-angiogenic properties of aldose reductase inhibition suggest several potential therapeutic areas for this compound beyond diabetic complications.
Sepsis and Systemic Inflammation
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to a cytokine storm and widespread inflammation. Preclinical studies have shown that aldose reductase inhibitors can significantly reduce the production of pro-inflammatory cytokines and chemokines in animal models of polymicrobial sepsis.[1][3] By mitigating the inflammatory cascade, this compound could potentially improve outcomes in septic patients.
Angiogenesis-Dependent Diseases
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and various pathologies, including cancer and certain inflammatory eye diseases. Aldose reductase has been shown to play a role in mediating angiogenic signals.[4][5][6] In preclinical models, inhibition of AR has been demonstrated to prevent angiogenesis both in vitro and in vivo.[4][5][6] This suggests that this compound could be a novel therapeutic agent for diseases characterized by pathological angiogenesis.
COVID-19 and Acute Lung Inflammation
The inflammatory response is a key driver of severity in COVID-19. A phase 2 clinical trial investigated the use of this compound in hospitalized patients with COVID-19.[7][8][9] The study suggested that aldose reductase inhibition might reduce viral inflammation and the risk of adverse outcomes.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating aldose reductase inhibitors in non-diabetic applications.
Table 1: Preclinical Anti-Angiogenic Effects of Aldose Reductase Inhibition
| Parameter | Model System | Treatment | Result | Citation |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | AR Inhibitor | Significant prevention of VEGF- and FGF-induced proliferation | [4][5][6] |
| Cell Invasion and Migration | HUVEC | AR Inhibitor | Significant prevention of VEGF- and FGF-induced invasion and migration | [4][5] |
| Cytokine/Protein Expression | HUVEC | AR Inhibitor | Prevention of VEGF- and FGF-induced secretion/expression of IL-6, MMP2, MMP9, ICAM, and VCAM | [4][5][6] |
| In vivo Angiogenesis | Rat Matrigel Plug Model | AR Inhibitor | Prevention of blood cell infiltration, invasion, migration, and capillary-like structure formation | [4][6] |
Table 2: Clinical Data of this compound in Hospitalized COVID-19 Patients
| Outcome | This compound Group (n=10) | Matched Control Group 1 (n=16) | Matched Control Group 2 (n=55) | Citation |
| In-hospital Mortality | 20% | 31% | 27% | [7][8][9] |
| Mean Length of Hospital Stay | 5 days | 10 days | 25 days | [7][8][9] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the studies cited.
In Vitro Angiogenesis Assays
-
Cell Proliferation Assay: HUVECs are seeded in 96-well plates and treated with an AR inhibitor in the presence or absence of VEGF or FGF. Cell proliferation is measured using assays such as the MTT or BrdU incorporation assay.
-
Invasion Assay: HUVEC invasion is assessed using a Matrigel-coated Boyden chamber. Cells are treated with an AR inhibitor and a chemoattractant (VEGF or FGF) is placed in the lower chamber. The number of invaded cells is quantified after a specific incubation period.
-
Wound Healing (Migration) Assay: A scratch is made in a confluent monolayer of HUVECs. The cells are then treated with an AR inhibitor and the rate of wound closure is monitored over time to assess cell migration.
In Vivo Angiogenesis Model (Matrigel Plug Assay)
-
Procedure: Matrigel mixed with pro-angiogenic factors (e.g., VEGF, FGF) and an AR inhibitor (or vehicle control) is injected subcutaneously into rats.
-
Analysis: After a defined period, the Matrigel plugs are excised, and angiogenesis is quantified by measuring hemoglobin content (as an index of blood vessel formation) and through immunohistochemical staining for endothelial cell markers like CD31 and von Willebrand factor (vWF).[4][6]
Murine Model of Polymicrobial Sepsis (Cecal Ligation and Puncture - CLP)
-
Procedure: Sepsis is induced in mice by ligating and puncturing the cecum, which leads to the leakage of fecal contents into the peritoneal cavity, mimicking polymicrobial sepsis.[3]
-
Treatment: An AR inhibitor or vehicle is administered to the animals at a specified time point relative to the CLP procedure.
-
Analysis: Serum and tissue samples are collected at various time points to measure levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, MCP-1) using ELISA or multiplex assays.[3]
References
- 1. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of aldose reductase inhibition in murine polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Inhibition of Aldose Reductase Prevents Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of aldose reductase prevents angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pilot open-label study of aldose reductase inhibition with AT-001 (this compound) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot open-label study of aldose reductase inhibition with AT-001 (this compound) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Pilot Open-label Study of Aldose Reductase Inhibition with AT-001 (this compound) in Patients Hospitalized for COVID-19 Infection: Results from a Registry-based Matched-control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Caficrestat in Mitigating Nerve Conduction Velocity Deficits in Diabetic Neuropathy: A Technical Overview
For Immediate Release
NEW YORK, November 10, 2025 – This technical guide provides an in-depth analysis of Caficrestat (AT-001), a promising oral aldose reductase inhibitor currently in late-stage clinical development for the treatment of diabetic peripheral neuropathy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the scientific rationale, mechanism of action, and the methodologies used to evaluate its potential therapeutic effects on nerve conduction velocity in the context of diabetes.
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that can lead to pain, sensory loss, and an increased risk of foot ulcers and amputations. A key electrophysiological indicator of diabetic neuropathy is a reduction in nerve conduction velocity (NCV), reflecting the impaired ability of peripheral nerves to transmit signals. This compound, by targeting the polyol pathway, aims to address one of the fundamental mechanisms underlying this nerve damage.
The Polyol Pathway and Its Role in Diabetic Neuropathy
Under normoglycemic conditions, the majority of glucose is metabolized through the glycolytic pathway. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase. This is followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase.
The increased flux through the polyol pathway contributes to nerve damage through several mechanisms:
-
Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to swelling and damage to nerve cells.
-
NADPH Depletion: Aldose reductase consumes NADPH as a cofactor. The depletion of NADPH impairs the regeneration of glutathione, a critical antioxidant, rendering nerve cells more susceptible to oxidative stress.
-
Advanced Glycation End Product (AGE) Formation: The increased production of fructose can lead to the formation of advanced glycation end products (AGEs), which contribute to inflammation and further nerve damage.
By inhibiting aldose reductase, this compound is designed to block the initial step of the polyol pathway, thereby preventing the accumulation of sorbitol and the downstream pathological consequences.
Evaluating the Efficacy of this compound: Experimental Protocols
The primary endpoint for assessing the efficacy of therapeutic interventions for diabetic neuropathy is the measurement of nerve conduction velocity. Standardized and validated electrophysiological techniques are employed in both preclinical and clinical studies.
Preclinical Studies in Animal Models
Animal Model: Streptozotocin (STZ)-induced diabetic rodents are a commonly used animal model to mimic type 1 diabetes. A high-fat diet combined with a low dose of STZ is often used to model type 2 diabetes.
Experimental Protocol:
-
Induction of Diabetes: Diabetes is induced in rodents via a single intraperitoneal injection of STZ. Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment Groups: Animals are randomized into several groups: a non-diabetic control group, a diabetic control group (vehicle-treated), and diabetic groups treated with varying doses of this compound.
-
Drug Administration: this compound is typically administered orally on a daily basis for a predetermined duration (e.g., 8-12 weeks).
-
Nerve Conduction Velocity Measurement:
-
Animals are anesthetized, and their body temperature is maintained at 37°C.
-
Stimulating and recording electrodes are placed along the path of a peripheral nerve, commonly the sciatic or caudal nerve.
-
The nerve is stimulated at two points (proximal and distal), and the resulting compound muscle action potentials (CMAPs) or sensory nerve action potentials (SNAPs) are recorded.
-
The latency (time from stimulus to response) is measured for each stimulation point.
-
The distance between the two stimulation points is measured.
-
NCV is calculated using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)) .
-
-
Biochemical Analysis: At the end of the study, nerve tissue is often harvested to measure levels of sorbitol, fructose, and markers of oxidative stress.
Clinical Trials in Human Subjects
Study Design: Clinical trials are typically designed as randomized, double-blind, placebo-controlled studies.
Participant Population: Patients with a confirmed diagnosis of type 1 or type 2 diabetes and evidence of diabetic peripheral neuropathy (e.g., abnormal NCV at baseline, clinical signs and symptoms).
Experimental Protocol:
-
Screening and Baseline Assessment: Participants undergo a thorough screening process, including a physical examination, neurological assessment, and baseline NCV measurements of multiple nerves in the upper and lower limbs (e.g., median, ulnar, peroneal, and tibial nerves).
-
Randomization and Treatment: Participants are randomly assigned to receive either this compound at a specified dose or a matching placebo, administered orally for the duration of the trial (typically 12-24 months).
-
Nerve Conduction Studies: NCV studies are performed at regular intervals (e.g., baseline, 6 months, 12 months, and end of study). The methodology is similar to that in preclinical studies but adapted for human subjects, with surface electrodes being the standard.
-
Efficacy Endpoints:
-
Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in NCV in one or more nerves.
-
Secondary Endpoints: These may include changes in other electrophysiological parameters (e.g., amplitude and latency of CMAPs and SNAPs), clinical assessments of neuropathy (e.g., Neuropathy Impairment Score), and patient-reported outcomes (e.g., pain scores).
-
-
Safety Monitoring: Participants are monitored throughout the study for any adverse events.
Quantitative Data on Nerve Conduction Velocity
As of the date of this publication, detailed quantitative results from the Phase 3 clinical trials of this compound specifically evaluating its effect on nerve conduction velocity in diabetic peripheral neuropathy have not yet been publicly released. The results of a diabetic peripheral neuropathy sub-study within the ARISE-HF trial are still undergoing analysis.[1]
However, studies of other aldose reductase inhibitors have demonstrated the potential for this class of drugs to improve NCV in diabetic patients. The following table summarizes illustrative data from a study on a different aldose reductase inhibitor to provide context for the expected therapeutic effect.
| Nerve | Treatment Group | Baseline NCV (m/s) (Mean ± SD) | Change from Baseline at 12 Weeks (m/s) (Mean ± SE) | p-value vs. Placebo |
| Peroneal Motor Nerve | Aldose Reductase Inhibitor | 40.2 ± 5.1 | +1.6 ± 0.6 | < 0.01 |
| Placebo | 40.5 ± 4.9 | -0.2 ± 0.5 | ||
| Median Motor Nerve | Aldose Reductase Inhibitor | 48.9 ± 4.3 | +1.2 ± 0.4 | < 0.05 |
| Placebo | 49.1 ± 4.5 | +0.1 ± 0.3 |
Note: The data presented in this table is for illustrative purposes and is derived from studies of other aldose reductase inhibitors, not this compound. The actual results for this compound may differ.
Conclusion
This compound represents a targeted therapeutic approach for the treatment of diabetic peripheral neuropathy by inhibiting aldose reductase, a key enzyme in the pathogenic polyol pathway. The ongoing clinical development program will provide crucial data on its ability to improve or stabilize nerve conduction velocity in patients with diabetes. The methodologies for evaluating its efficacy are well-established and focus on the objective measurement of NCV. The scientific community awaits the forthcoming results from the Phase 3 trials, which will be instrumental in defining the role of this compound in the management of this prevalent and serious complication of diabetes.
References
Methodological & Application
Application Notes and Protocols: Caficrestat In Vitro Assay for Aldose Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus. By converting excess glucose to sorbitol, AR activity can lead to osmotic stress and the generation of reactive oxygen species, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cardiomyopathy.[1][2] Caficrestat (AT-001) is a novel and potent aldose reductase inhibitor (ARI) under investigation for the treatment of such complications.[3][4][5] These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity against aldose reductase.
Principle of the Assay
The enzymatic activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically an aldehyde like DL-glyceraldehyde. The rate of this reaction is proportional to the AR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in the presence of the compound.
Data Presentation
The potency of this compound as an aldose reductase inhibitor is summarized in the table below.
| Compound | Parameter | Value | Source |
| This compound (AT-001) | IC₅₀ | 28.9 pM | (Not explicitly cited in provided search results) |
Experimental Protocols
Materials and Reagents
-
Recombinant Human Aldose Reductase (rhAR)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (Substrate)
-
This compound (AT-001)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (0.1 M, pH 6.2)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Reagent Preparation
-
Sodium Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.2.
-
NADPH Solution (1.5 mM): Dissolve the appropriate amount of NADPH in the sodium phosphate buffer. Prepare fresh daily and keep on ice, protected from light.
-
DL-Glyceraldehyde Solution (100 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer. Prepare fresh for each experiment.
-
rhAR Enzyme Solution: Reconstitute or dilute the rhAR to the desired stock concentration using the sodium phosphate buffer. The final working concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in sodium phosphate buffer to achieve a range of desired concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Assay Procedure
-
Assay Plate Preparation:
-
Add 160 µL of sodium phosphate buffer to each well of a 96-well UV-transparent microplate.
-
Add 10 µL of the respective this compound working solution or vehicle (buffer with the same percentage of DMSO as the inhibitor solutions) to the appropriate wells.
-
Add 10 µL of the rhAR enzyme solution to all wells except the "No Enzyme Control" wells. For the "No Enzyme Control" wells, add 10 µL of sodium phosphate buffer.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
To initiate the enzymatic reaction, add 20 µL of the NADPH solution to all wells.
-
Immediately following, add 20 µL of the DL-glyceraldehyde solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 10-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well using the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Signaling Pathway
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Experimental Workflow
Caption: Workflow for the in vitro Aldose Reductase inhibition assay.
References
- 1. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 4. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 5. Applied Therapeutics to Present Baseline Data on the Phase 3 ARISE-HF Study in Diabetic Cardiomyopathy at the 2023 Annual Meeting of the American Diabetes Association | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
Application Notes and Protocols for Caficrestat in a Diabetic Rat Model Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Caficrestat (AT-001), a potent aldose reductase inhibitor, in preclinical studies involving diabetic rat models. The protocols and data presented are synthesized from available preclinical research on this compound and other relevant aldose reductase inhibitors.
Introduction to this compound
This compound (AT-001) is an investigational drug candidate that acts as a selective inhibitor of the enzyme aldose reductase.[1][2][3][4] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, such as in diabetes, the increased flux through the polyol pathway is implicated in the pathogenesis of various diabetic complications. By inhibiting aldose reductase, this compound aims to mitigate the downstream cellular damage caused by the accumulation of sorbitol and subsequent osmotic stress and oxidative damage.
Mechanism of Action: In diabetic states, high intracellular glucose levels lead to the conversion of glucose to sorbitol by aldose reductase. Sorbitol is then slowly converted to fructose. The accumulation of sorbitol leads to osmotic stress, and the increased activity of the polyol pathway depletes NADPH, a crucial cofactor for regenerating the antioxidant glutathione. This depletion, coupled with the production of reactive oxygen species, contributes to cellular damage in tissues susceptible to diabetic complications, such as the nerves, retina, kidneys, and heart. This compound, by blocking aldose reductase, is designed to prevent this cascade of events.
Signaling Pathway of Aldose Reductase in Diabetes
The following diagram illustrates the polyol pathway and the therapeutic intervention point of this compound.
Caption: The Polyol Pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to guide researchers in setting up a diabetic rat model and administering this compound for efficacy studies.
Induction of Diabetes in a Rat Model
A common and effective method for inducing a model of type 1 diabetes in rats is through the administration of streptozotocin (STZ). For a type 2 diabetes model, a combination of a high-fat diet and a low dose of STZ is often used.
Experimental Workflow for Diabetes Induction and Treatment
Caption: General experimental workflow for a diabetic rat model study.
Protocol for Type 1 Diabetes Model (STZ-induced):
-
Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g).
-
Acclimatization: Allow rats to acclimatize for at least one week with free access to standard chow and water.
-
Induction:
-
Fast the rats overnight.
-
Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.
-
The control group should receive an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be included in the study.
-
Protocol for Type 2 Diabetes Model (High-Fat Diet and STZ):
-
Animals: Use male Sprague-Dawley or Wistar rats.
-
Diet: Feed the rats a high-fat diet (e.g., 45-60% kcal from fat) for 2-4 weeks to induce insulin resistance. The control group should be fed a standard chow diet.
-
Induction:
-
After the high-fat diet period, administer a single low dose of STZ (30-40 mg/kg, i.p.) dissolved in citrate buffer.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels as described for the Type 1 model.
-
Administration of this compound
Based on preclinical data for this compound in a diabetic mouse model, a starting dose for a rat study can be extrapolated. It is recommended to perform a dose-ranging study to determine the optimal dose for the specific rat model and endpoints.
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosage (based on mouse data): A study in a diabetic mouse model used a dose of 40 mg/kg/day.[5] For a rat model, a similar starting dose can be considered, with adjustments based on pilot studies.
-
Administration: Administer this compound once daily via oral gavage.
-
Treatment Duration: The duration of treatment will depend on the specific diabetic complications being studied. For example, studies on neuropathy or nephropathy may require treatment for 8-12 weeks or longer.
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound and other aldose reductase inhibitors.
Table 1: Effects of this compound (AT-001) in a Diabetic Mouse Model
Data from a study in a human Aldose Reductase overexpressing (hAR-Tg) mouse model of Type 2 Diabetes. Treatment with AT-001 was for 3 weeks at a dose of 40 mg/kg/day via oral gavage.[5]
| Parameter | Diabetic Control (Vehicle) | Diabetic + AT-001 (40 mg/kg/day) |
| Cardiac Sorbitol Levels | Significantly elevated | Normalized |
| Blood Glucose Levels | No significant change | No significant change |
| Body Weight | No significant change | No significant change |
| Whole-body Fat Mass | No significant change | No significant change |
| Whole-body Lean Mass | No significant change | No significant change |
| Cardiac Hypertrophy | Present | Prevented |
| Cardiac Function | Impaired | Improved |
Table 2: Efficacy of Other Aldose Reductase Inhibitors in Diabetic Rat Models
This table provides a summary of the effects of other aldose reductase inhibitors, which can serve as a reference for expected outcomes in a diabetic rat study with this compound.
| Aldose Reductase Inhibitor | Dose | Rat Model | Key Findings |
| ICI 105552 | 50 mg/kg/day | STZ-induced | Reduced sorbitol accumulation in lens (70%), sciatic nerve (86%), and seminal vesicles (55%).[6] |
| BAL-ARI8 | Not specified | STZ-induced | Sharply decreased sorbitol accumulation in the lens; reduced cataract formation from 100% to 45%; prevented 70% of the increase in total urinary protein excretion.[7] |
| Fidarestat | 16 mg/kg/day | STZ-induced | Completely prevented sorbitol pathway intermediate accumulation in the sciatic nerve and retina.[8] |
| Sorbinil | Not specified | STZ-induced | Decreased fluorescence related to advanced Maillard products in skin collagen.[9] |
Recommended Outcome Measures
For a comprehensive evaluation of this compound in a diabetic rat model, the following outcome measures are recommended:
-
Biochemical Parameters:
-
Blood glucose and HbA1c
-
Plasma insulin
-
Lipid profile (triglycerides, cholesterol)
-
Tissue sorbitol and fructose levels (sciatic nerve, retina, kidney, heart)
-
-
Diabetic Complication Endpoints:
-
Neuropathy: Nerve conduction velocity, thermal and mechanical sensitivity tests.
-
Nephropathy: 24-hour urinary albumin excretion, glomerular filtration rate, kidney histology.
-
Retinopathy: Electroretinography, retinal histology.
-
Cardiomyopathy: Echocardiography to assess cardiac function and structure, cardiac histology for fibrosis and hypertrophy.
-
-
Pharmacokinetics:
-
Determination of this compound concentration in plasma and target tissues to establish a dose-exposure-response relationship.
-
Conclusion
This compound holds promise as a therapeutic agent for the management of diabetic complications by targeting the underlying mechanism of the polyol pathway. The protocols and data presented in these application notes provide a foundational framework for researchers to design and execute robust preclinical studies in diabetic rat models. Careful consideration of the appropriate animal model, dosage, treatment duration, and relevant outcome measures will be critical for elucidating the full therapeutic potential of this compound.
References
- 1. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 3. This compound by Applied Therapeutics for Diabetic Peripheral Neuropathy: Likelihood of Approval [pharmaceutical-technology.com]
- 4. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibition of aldose reductase in five tissues of the streptozotocin-diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a new aldose reductase inhibitor on diabetic complications in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of an aldose reductase inhibitor induces a decrease of collagen fluorescence in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caficrestat (AT-001) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caficrestat, also known as AT-001, is a potent and selective inhibitor of the enzyme aldose reductase.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes hyperactivated under hyperglycemic conditions. This increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications, including diabetic cardiomyopathy.[2] By inhibiting aldose reductase, this compound aims to mitigate the downstream pathological effects, such as osmotic stress, inflammation, and oxidative stress, thereby offering a therapeutic strategy for diabetic complications.[2][3] Preclinical studies in mouse models of diabetic cardiomyopathy have demonstrated the potential of this compound to improve cardiac function and reduce pathological remodeling.[1][4]
These application notes provide a summary of the available preclinical data on this compound dosage in mice and offer detailed protocols for conducting in vivo studies to evaluate its efficacy in models of diabetic cardiomyopathy.
Data Presentation
Table 1: Summary of this compound Dosage in a Mouse Model of Diabetic Cardiomyopathy
| Compound | Dosage | Mouse Model | Administration Route | Dosing Frequency | Treatment Duration | Key Findings | Reference |
| This compound (AT-001) | 40 mg/kg/day | Experimental Type 2 Diabetes | Not specified | Daily | 3 weeks | Improved diastolic function, reduced cardiac fibrosis and hypertrophy, decreased myocardial fatty acid oxidation. | [1][4][5] |
Table 2: Comparative Dosages of Other Aldose Reductase Inhibitors in Mouse Studies
| Compound | Dosage | Mouse Model | Administration Route | Dosing Frequency | Treatment Duration | Key Findings | Reference |
| Fidarestat | 16 mg/kg/day | Streptozotocin-induced diabetic rats | Not specified | Daily | 6 weeks | Prevented sorbitol pathway intermediate accumulation. | [3] |
Note: The administration route for the 40 mg/kg/day dosage of this compound in the specified study was not detailed in the available literature. However, this compound is under development for both oral and subcutaneous administration.[6] Therefore, protocols for both routes are provided below as representative examples.
Experimental Protocols
Protocol 1: Induction of a Type 2 Diabetic Cardiomyopathy Mouse Model
This protocol describes the induction of a diabetic cardiomyopathy model in mice, which can be subsequently used to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
At 6 weeks of age, switch the diet of the experimental group to a high-fat diet.
-
After a period on the high-fat diet (e.g., 4 weeks), induce diabetes by administering a low dose of STZ (e.g., 40 mg/kg) via intraperitoneal injection for four consecutive days.[7] Control mice should receive citrate buffer.
-
Monitor blood glucose levels regularly to confirm the diabetic phenotype (e.g., blood glucose > 250 mg/dL).[6]
-
Continue the high-fat diet throughout the study period.
-
Cardiac function can be assessed at baseline and at the end of the treatment period using techniques such as echocardiography.
Protocol 2: Administration of this compound (AT-001)
2.1 Oral Administration (Gavage)
Materials:
-
This compound (AT-001)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration to deliver a final dose of 40 mg/kg in a suitable volume (e.g., 5-10 ml/kg).
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the this compound suspension directly into the stomach.
-
Administer the treatment daily for the specified duration (e.g., 3 weeks).
-
Monitor the animals for any signs of distress or adverse effects.
2.2 Subcutaneous Administration
Materials:
-
This compound (AT-001)
-
Sterile vehicle for injection (e.g., sterile saline)
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (25-27 gauge)
Procedure:
-
Prepare a sterile solution or suspension of this compound in the vehicle to achieve a final dose of 40 mg/kg in an appropriate injection volume (e.g., 5 ml/kg).[8]
-
Gently restrain the mouse and lift the skin on the back to form a tent.
-
Insert the needle into the subcutaneous space at the base of the skin tent.
-
Inject the this compound solution/suspension.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Administer the treatment daily for the specified duration (e.g., 3 weeks).
-
Monitor the animals for any local reactions at the injection site or systemic adverse effects.
Mandatory Visualization
Caption: Experimental workflow for in vivo evaluation of this compound in a mouse model of diabetic cardiomyopathy.
Caption: Signaling pathway of aldose reductase in diabetic cardiomyopathy and the inhibitory action of this compound.
References
- 1. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 7. mdpi.com [mdpi.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Caficrestat (AT-001) in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and handling of Caficrestat (AT-001), a potent aldose reductase inhibitor. The information is intended to guide laboratory researchers in utilizing this compound for in vitro and in vivo studies.
Introduction
This compound (AT-001) is a novel, orally bioavailable, and potent inhibitor of the enzyme aldose reductase (AR).[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3][4] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound aims to mitigate the downstream cellular damage caused by the accumulation of sorbitol and the associated oxidative stress.[2][5][6]
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for the accurate preparation of stock solutions and for ensuring the long-term stability of the compound.
| Property | Value | Reference |
| Formal Name | 7,8-dihydro-8-oxo-7-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-pyrazino[2,3-d]pyridazine-5-acetic acid | [7] |
| Synonyms | AT-001, this compound | [7] |
| CAS Number | 1355612-71-3 | [7] |
| Molecular Formula | C₁₇H₁₀F₃N₅O₃S | [7] |
| Formula Weight | 421.4 g/mol | [7] |
| Purity | ≥98% | [7] |
| Formulation | A solid | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage Temperature | -20°C | [7] |
| Stability | ≥ 4 years (when stored as a solid at -20°C) | [7] |
Reconstitution Protocol
This protocol describes the preparation of a stock solution of this compound for use in laboratory experiments. It is crucial to use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.
Materials:
-
This compound (AT-001) solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which could affect the stability of the compound.
-
Calculation of Required Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution of this compound (Formula Weight = 421.4 g/mol ):
-
Weight of this compound (mg) / 421.4 ( g/mol ) x 1000 = Amount of this compound (µmol)
-
Amount of this compound (µmol) / 10 (mM) = Volume of DMSO (µL)
-
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C.
Note on Solubility: While this compound is soluble in DMSO, it is important to note that the solubility in aqueous buffers may be limited. When preparing working solutions for cell-based assays, it is recommended to first dilute the DMSO stock solution in the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
While specific, detailed experimental protocols for this compound in a laboratory setting are not widely published, the following provides a general workflow for an in vitro cell-based assay to evaluate its activity.
General In Vitro Cell-Based Assay Workflow
This workflow outlines the key steps for assessing the efficacy of this compound in a cell culture model.
References
- 1. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 2. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2][3] Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[3] The accumulation of sorbitol leads to osmotic stress, and the concomitant depletion of NADPH increases susceptibility to oxidative stress. Consequently, aldose reductase has emerged as a significant therapeutic target for the development of drugs to prevent or mitigate these complications.
These application notes provide detailed protocols for high-throughput screening (HTS) of novel aldose reductase inhibitors, from initial screening to hit-to-lead optimization.
Signaling Pathway: The Polyol Pathway
Under normal glycemic conditions, the majority of glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase.[1] This process consumes NADPH and produces NADH, altering the cellular redox balance and contributing to cellular stress.
Experimental Protocols
High-Throughput Screening (HTS) Assay: Spectrophotometric Method
This protocol describes a common and reliable method for HTS of aldose reductase inhibitors by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[2][4]
Materials and Reagents:
-
Recombinant Human Aldose Reductase
-
NADPH
-
DL-Glyceraldehyde (or Glucose) as substrate
-
Sodium Phosphate Buffer (0.067 M, pH 6.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Epalrestat, Sorbinil)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Protocol:
-
Prepare Reagent Solutions:
-
Assay Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically 0.1 to 0.2 mM.
-
Substrate Solution: Prepare a stock solution of DL-glyceraldehyde or glucose in the assay buffer. The final concentration can range from 1 to 10 mM for glyceraldehyde and higher for glucose.
-
Enzyme Solution: Dilute the recombinant human aldose reductase in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Test Compound and Control Plates: Prepare serial dilutions of test compounds and the positive control inhibitor in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of assay buffer to all wells.
-
Add 10 µL of the test compound solution or positive control to the respective wells. For the enzyme activity control, add 10 µL of the solvent.
-
Add 20 µL of the NADPH solution to all wells.
-
Add 20 µL of the enzyme solution to all wells except for the blank wells (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 15-20 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute, ΔOD/min).
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value for each active compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Secondary Screening and Confirmation: UPLC-MS/MS Method
This method offers higher specificity and sensitivity by directly measuring the product (sorbitol) formation, which is particularly useful for confirming hits from the primary screen and for analyzing complex mixtures.[5]
Materials and Reagents:
-
Same as the spectrophotometric assay, with the addition of:
-
Sorbitol standard
-
Internal standard (e.g., a stable isotope-labeled sorbitol)
-
Acetonitrile (ACN) and Formic Acid (FA) for mobile phases
-
UPLC-MS/MS system
Assay Protocol:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in a similar manner to the spectrophotometric assay, typically in microcentrifuge tubes or a 96-well plate.
-
The total reaction volume can be scaled down (e.g., 50-100 µL).
-
After a defined incubation time (e.g., 30-60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This will precipitate the enzyme.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable UPLC column (e.g., a HILIC or C18 column) to separate sorbitol from other reaction components.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
A gradient elution is typically used.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for sorbitol and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of sorbitol produced by creating a standard curve with known concentrations of sorbitol.
-
Calculate the percent inhibition and IC50 values as described for the spectrophotometric assay.
-
Data Presentation
Table 1: IC50 Values of Standard Aldose Reductase Inhibitors
| Inhibitor | IC50 (µM) - Human Recombinant AR | Source |
| Epalrestat | 0.02 - 0.2 | [3] |
| Sorbinil | 0.3 - 1.0 | [6] |
| Fidarestat | 0.01 - 0.05 | |
| Ranirestat | 0.008 - 0.02 | |
| Quercetin | 0.5 - 2.0 | [7] |
Note: IC50 values can vary depending on the assay conditions (e.g., substrate concentration).
Table 2: Kinetic Parameters of Human Aldose Reductase
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |
| D-Glucose | 50 - 100 | ~0.5 | [1] |
| DL-Glyceraldehyde | 0.1 - 0.5 | ~5.0 | [8] |
Note: The Km for the open-chain aldehyde form of D-glucose is significantly lower, in the micromolar range.[1][8]
High-Throughput Screening and Hit-to-Lead Workflow
The process of identifying and developing a novel aldose reductase inhibitor follows a structured workflow from initial high-throughput screening to the selection of a lead candidate for further development.
Hit-to-Lead Optimization
Once initial "hits" are identified and confirmed from the HTS, the hit-to-lead (H2L) process aims to optimize these compounds to generate "leads" with more drug-like properties.[9]
Key Decision-Making Criteria in Hit-to-Lead:
-
Potency: Improve the IC50 value to the nanomolar range.
-
Selectivity: Ensure the compound is selective for aldose reductase over other related aldo-keto reductases to minimize off-target effects.
-
Physicochemical Properties: Optimize properties such as solubility, permeability, and metabolic stability.
-
Structure-Activity Relationship (SAR): Understand how chemical modifications affect the compound's activity to guide further optimization.
-
Intellectual Property: Ensure the chemical scaffold is novel and patentable.
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for the high-throughput screening and identification of novel aldose reductase inhibitors. By employing a combination of robust primary and secondary screening assays and a structured hit-to-lead optimization process, researchers can efficiently advance promising compounds toward the development of new therapeutics for the management of diabetic complications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. bmrservice.com [bmrservice.com]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Western Blot Analysis of Polyol Pathway Enzymes Following Caficrestat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polyol pathway, a two-step metabolic route that converts glucose to fructose, has been implicated in the pathogenesis of diabetic complications. The pathway's first and rate-limiting enzyme, aldose reductase (AR), reduces glucose to sorbitol. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH).[1][2] Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol and subsequent osmotic stress, as well as redox imbalances, contributing to cellular damage in tissues susceptible to diabetic complications.[2][3]
Caficrestat (AT-001) is a novel, potent, and selective aldose reductase inhibitor under investigation for the treatment of diabetic complications, including diabetic cardiomyopathy and peripheral neuropathy.[1][4][5] As an inhibitor of aldose reductase, this compound is designed to block the initial step of the polyol pathway, thereby preventing the accumulation of sorbitol.[1] Understanding the effect of this compound on the protein expression of the key polyol pathway enzymes, aldose reductase and sorbitol dehydrogenase, is crucial for elucidating its mechanism of action and overall cellular impact. Western blot analysis is a fundamental technique to quantify these changes in protein expression.
These application notes provide a detailed protocol for the Western blot analysis of aldose reductase and sorbitol dehydrogenase in cell or tissue lysates following treatment with this compound.
Data Presentation
Preclinical studies have investigated the effect of this compound on the protein expression of aldose reductase. In a study on mice with experimental type 2 diabetes, treatment with this compound (AT-001) significantly reduced aldose reductase activity and sorbitol levels. However, Western blot analysis revealed no significant change in the protein expression of aldose reductase in heart tissue.[6]
As this compound directly inhibits the enzymatic activity of aldose reductase rather than its transcription or translation, a significant change in the protein expression of aldose reductase or the subsequent enzyme, sorbitol dehydrogenase, is not expected. The primary mechanism of action is the reduction of sorbitol accumulation by inhibiting the enzyme's catalytic function.[1][6]
The following tables summarize hypothetical quantitative data from a Western blot experiment designed to confirm these findings in a cell culture model of hyperglycemia.
Table 1: Densitometric Analysis of Aldose Reductase Protein Expression
| Treatment Group | Aldose Reductase (Relative Densitometry Units) | Fold Change vs. High Glucose Control |
| Normal Glucose (5 mM) | 1.05 ± 0.12 | 1.03 |
| High Glucose (25 mM) - Control | 1.02 ± 0.15 | 1.00 |
| High Glucose + this compound (1 µM) | 1.08 ± 0.18 | 1.06 |
| High Glucose + this compound (10 µM) | 1.10 ± 0.14 | 1.08 |
Data are presented as mean ± standard deviation (n=3). Differences are not statistically significant.
Table 2: Densitometric Analysis of Sorbitol Dehydrogenase Protein Expression
| Treatment Group | Sorbitol Dehydrogenase (Relative Densitometry Units) | Fold Change vs. High Glucose Control |
| Normal Glucose (5 mM) | 0.98 ± 0.10 | 0.96 |
| High Glucose (25 mM) - Control | 1.02 ± 0.13 | 1.00 |
| High Glucose + this compound (1 µM) | 0.95 ± 0.11 | 0.93 |
| High Glucose + this compound (10 µM) | 0.99 ± 0.16 | 0.97 |
Data are presented as mean ± standard deviation (n=3). Differences are not statistically significant.
Mandatory Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
Caption: Experimental workflow for Western blot analysis of polyol pathway enzymes.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human retinal pigment epithelial (ARPE-19) cells or similar cell line susceptible to high glucose-induced stress.
-
Cell Culture Media: DMEM/F-12, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound (AT-001): Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient), Laemmli sample buffer, running buffer.
-
Western Blotting: PVDF membranes, transfer buffer, blocking buffer (5% non-fat dry milk in TBST), wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-Aldose Reductase polyclonal antibody.
-
Rabbit anti-Sorbitol Dehydrogenase polyclonal antibody.
-
Mouse anti-β-actin monoclonal antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imaging system.
Protocol
1. Cell Culture and Treatment
-
Culture ARPE-19 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Treat the cells for 24-48 hours as follows:
-
Normal Glucose: 5 mM D-glucose.
-
High Glucose (Control): 25 mM D-glucose.
-
High Glucose + this compound: 25 mM D-glucose with desired concentrations of this compound (e.g., 1 µM and 10 µM). Note: Include a vehicle control (DMSO) for the this compound-treated groups.
-
2. Protein Extraction and Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein samples to a concentration of 1-2 µg/µL with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Perform electrophoresis at 100-150 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.
4. Immunoblotting
-
Destain the membrane with TBST and block with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-Aldose Reductase, anti-Sorbitol Dehydrogenase, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the corresponding loading control (β-actin) band intensity for each sample.
-
Calculate the fold change in protein expression relative to the control group.
Conclusion
This application note provides a framework for utilizing Western blot analysis to investigate the effects of this compound on the protein expression of the key polyol pathway enzymes, aldose reductase and sorbitol dehydrogenase. Based on its mechanism as a direct enzyme inhibitor and existing preclinical data, this compound is not expected to alter the protein expression levels of these enzymes. The provided protocols offer a detailed methodology for researchers to confirm these findings and further explore the cellular effects of this compound.
References
- 1. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. sorbitol dehydrogenase antibody | 61 total products from 5 suppliers [labome.com]
- 3. Applied Therapeutics to Present Baseline Data from Phase 3 ARISE-HF Study Evaluating AT-001 at the 2023 EASD Annual Meeting - BioSpace [biospace.com]
- 4. biocompare.com [biocompare.com]
- 5. Sorbitol Dehydrogenase Antibody - BSA Free (NBP1-87416): Novus Biologicals [novusbio.com]
- 6. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of Caficrestat Using a Lentiviral Aldose Reductase Overexpression System
Introduction
Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism.[2] However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2][3] This process contributes to osmotic stress, redox imbalance due to the consumption of its cofactor NADPH, and subsequent cellular damage, implicating AR in the pathogenesis of diabetic complications like neuropathy, retinopathy, nephropathy, and cardiomyopathy.[2][4][5]
Caficrestat (AT-001) is a novel, potent, and selective oral aldose reductase inhibitor (ARI) currently under investigation for the treatment of diabetic complications, including diabetic cardiomyopathy.[6][7][8] Developing robust and reliable in vitro systems is crucial for screening and characterizing ARIs like this compound. A lentiviral-mediated overexpression system provides a powerful tool to generate stable cell lines with high and consistent levels of AR expression. This application note details the protocols for creating such a cell line and its use in a high-throughput screening assay to evaluate the efficacy of this compound.
Aldose Reductase and the Polyol Pathway
The activation of aldose reductase under hyperglycemic conditions initiates a cascade of metabolic changes that contribute to cellular dysfunction. The diagram below illustrates the polyol pathway and its downstream consequences, which are the targets of therapeutic intervention by ARIs.
Caption: Polyol pathway and related signaling under hyperglycemic conditions.
Experimental Workflow Overview
The overall process involves the construction of a lentiviral vector, production of viral particles, generation of a stable cell line overexpressing human aldose reductase (hAR), and subsequent use of this cell line in a high-throughput screening (HTS) campaign.
Caption: Workflow for lentiviral-based AR inhibitor screening.
Experimental Protocols
Protocol 1: Production of Human Aldose Reductase (hAR) Lentivirus
This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.[9][10]
Materials:
-
HEK293T cells (passage <15)
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Lentiviral transfer plasmid containing the human aldose reductase gene (AKR1B1)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm PES filter
-
Sterile polypropylene tubes
Procedure:
-
Day 0: Seed Cells: Plate 4 x 10⁶ HEK293T cells in a 10 cm dish with 10 mL of DMEM + 10% FBS without antibiotics. Ensure even cell distribution. Incubate overnight at 37°C, 5% CO₂.[11] Cells should be 50-80% confluent on the day of transfection.[10]
-
Day 1: Transfection:
-
In a sterile tube, prepare the plasmid DNA mixture. For a 10 cm dish, a common starting ratio is 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid.
-
Dilute the DNA mixture and the transfection reagent in separate tubes containing serum-free medium (e.g., Opti-MEM) according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.[10]
-
Add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 2: Change Media: In the morning (16-18 hours post-transfection), carefully remove the media containing the transfection reagent and replace it with 10 mL of fresh, pre-warmed complete DMEM (+10% FBS, with antibiotics).[10]
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the media (viral supernatant) into a sterile polypropylene tube and store at 4°C.[10][11] Add 10 mL of fresh complete media to the cells.
-
At 72 hours post-transfection, collect the media again and pool it with the 48-hour harvest.[11]
-
Centrifuge the pooled supernatant at 2,100 x g for 5 minutes to pellet any detached cells.[9]
-
Filter the supernatant through a 0.45 µm PES filter to remove remaining debris.[9]
-
Aliquot the viral supernatant and store it at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[9]
-
Protocol 2: Generation of a Stable AR-Overexpressing Cell Line
This protocol describes the transduction of a target cell line to create a stable cell line with constitutive AR expression.
Materials:
-
Target cells (e.g., HEK293, IMS32 mouse Schwann cells)[12]
-
hAR lentiviral stock (from Protocol 1)
-
Complete growth media for the target cell line
-
Polybrene (hexadimethrine bromide)
-
Selection antibiotic (e.g., puromycin, corresponding to the resistance gene on the transfer plasmid)
Procedure:
-
Day 1: Seed Cells: Plate the target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transduction.[13]
-
Day 2: Transduction:
-
Thaw the hAR lentiviral stock.
-
Prepare serial dilutions of the virus in complete media to determine the optimal multiplicity of infection (MOI).
-
Remove the media from the cells and add the virus-containing media.
-
Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[13]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 3: Change Media: Remove the virus-containing media and replace it with fresh complete media.[13]
-
Day 4 onwards: Selection:
-
Replace the media with fresh complete media containing the appropriate concentration of the selection antibiotic (e.g., 1-10 µg/mL puromycin). The optimal concentration must be determined beforehand with a kill curve on the parental cell line.
-
Replace the selection media every 3-4 days.[13]
-
Continue selection for 1-2 weeks until non-transduced control cells have died and resistant colonies are visible.
-
-
Expansion and Validation:
-
Pool the resistant colonies and expand the cell population.
-
Validate the overexpression of aldose reductase via qRT-PCR, Western blot, and/or an enzyme activity assay (see Protocol 3) compared to the parental cell line.
-
Protocol 3: High-Throughput Aldose Reductase Activity Assay
This colorimetric assay measures AR activity by monitoring the decrease in NADPH absorbance at 340 nm.[14][15] It is adapted for a 96-well, high-throughput format for inhibitor screening.
Materials:
-
AR-overexpressing stable cell line
-
Parental (non-transduced) cell line (for background control)
-
This compound (positive control inhibitor)
-
Compound library
-
Assay Buffer (e.g., 0.067 M phosphate buffer, pH 6.2)[16]
-
Cell lysis buffer
-
NADPH solution (e.g., 2.5 mM stock)
-
Substrate solution (e.g., 100 mM DL-glyceraldehyde stock)[16]
-
UV-transparent 96-well plate
Procedure:
-
Cell Plating: Seed the AR-overexpressing cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Add the compounds to the respective wells. Include wells with vehicle only (negative control) and a known concentration of this compound (positive control).
-
Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Cell Lysis: Gently wash the cells with PBS, then add a suitable lysis buffer to each well. Incubate as required to ensure complete lysis. The resulting lysate is the source of the AR enzyme.
-
Enzymatic Reaction:
-
In a new UV-transparent 96-well plate, prepare the reaction mixture. To each well, add:
-
Place the plate in a microplate reader pre-heated to 37°C.
-
Initiate the reaction by adding the AR substrate (e.g., DL-glyceraldehyde to a final concentration of ~10 mM).
-
-
Measurement and Analysis:
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.[14]
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = [(V_vehicle - V_compound) / V_vehicle] * 100
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the experimental workflow should be clearly summarized for comparison and analysis.
Table 1: Validation of Aldose Reductase Overexpression
| Cell Line | Relative AR mRNA Expression (Fold Change) | AR Protein Level (Arbitrary Units) | Specific AR Activity (nmol NADPH/min/mg protein) |
|---|---|---|---|
| Parental HEK293 | 1.0 ± 0.2 | 5.1 ± 1.5 | 0.15 ± 0.04 |
| hAR-HEK293 (Stable Pool) | 85.3 ± 9.1 | 152.4 ± 18.3 | 12.8 ± 1.1 |
Table 2: High-Throughput Screening Results for AR Inhibitors
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (nM) |
|---|---|---|---|
| Vehicle (DMSO) | - | 0 ± 4.5 | N/A |
| Test Compound A | 10 | 8.2 ± 3.1 | >10,000 |
| Test Compound B | 10 | 91.5 ± 5.6 | 85.2 |
| This compound | 10 | 98.7 ± 2.9 | 9.7 |
References
- 1. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 7. This compound by Applied Therapeutics for Diabetic Peripheral Neuropathy: Likelihood of Approval [pharmaceutical-technology.com]
- 8. Applied Therapeutics to Present Results from Phase 3 ARISE-HF Study in Diabetic Cardiomyopathy at ACC 2024 | Applied Therapeutics [ir.appliedtherapeutics.com]
- 9. addgene.org [addgene.org]
- 10. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. rgbiotech.com [rgbiotech.com]
- 14. abcam.cn [abcam.cn]
- 15. bmrservice.com [bmrservice.com]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimizing Caficrestat Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Caficrestat (AT-001) concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme aldose reductase.[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[3][4] Under hyperglycemic conditions, increased flux through the polyol pathway can lead to osmotic stress, redox imbalance, and the formation of advanced glycation end products, contributing to cellular damage.[4][5][6] By inhibiting aldose reductase, this compound blocks this pathway, thereby reducing the accumulation of sorbitol and mitigating downstream pathological effects.[3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: Based on in vitro studies, a starting concentration in the low nanomolar (nM) to picomolar (pM) range is recommended. One study in normal human keratinocytes demonstrated effective inhibition of aldose reductase activity with this compound at a concentration of 0.2 nM.[7] this compound has a reported IC50 value of 30 pM for aldose reductase, indicating high potency.[8] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How does aldose reductase inhibition by this compound affect downstream signaling pathways?
A3: Inhibition of aldose reductase by this compound can modulate several signaling pathways implicated in cellular stress and fibrosis. Notably, it has been shown to prevent the glucose-induced increase in transforming growth factor-beta (TGF-β) and protein kinase C (PKC) activity.[5][9] Furthermore, aldose reductase activity can regulate the expression of extracellular matrix proteins like fibronectin and type IV collagen through the JNK-MAPK and p38-MAPK signaling pathways and the transcription factor AP-1.[8][10] By blocking the polyol pathway, this compound can reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress-induced signaling.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment starting from the low picomolar range up to the high nanomolar range to determine the optimal effective concentration. |
| Low Aldose Reductase Activity: The cell line used may have low endogenous expression or activity of aldose reductase, especially under normoglycemic conditions. | Confirm aldose reductase expression in your cell line via Western blot or qPCR. Induce hyperglycemic conditions (e.g., high glucose media) to potentially increase pathway flux and observe a more pronounced effect of inhibition. | |
| Compound Instability: this compound may be degrading in the culture medium over long incubation periods. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in solution before being added to the cells. Consider a medium change with fresh this compound for long-term experiments. | |
| Unexpected Cytotoxicity | Off-target Effects: While this compound is a highly selective inhibitor of aldose reductase 2, extremely high concentrations might lead to off-target effects.[11] Older generations of aldose reductase inhibitors were known to have off-target effects on aldehyde reductase, leading to toxicity.[5][12] | Lower the concentration of this compound. Ensure the observed toxicity is not due to the vehicle (e.g., DMSO). Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.[12] |
| Cell Line Sensitivity: The specific cell line may be particularly sensitive to perturbations in the polyol pathway or related metabolic pathways. | Use a lower concentration range of this compound. Test the compound on a different, less sensitive cell line if possible to confirm the effect is not cell-type specific. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density and distribution under a microscope after seeding. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to minimize evaporation from the inner wells. | |
| Unexpected Cellular Phenotype | Alteration of Cellular Metabolism: Inhibition of the polyol pathway can alter cellular redox balance (NADP+/NADPH ratio) and may impact other metabolic pathways.[6][13] | Assess key metabolic markers, such as lactate production or cellular ATP levels, to understand the metabolic impact of this compound on your cells. |
| Complex Downstream Effects: The observed phenotype may be a secondary or tertiary effect of aldose reductase inhibition. | Investigate the activation state of downstream signaling molecules (e.g., phosphorylated JNK, p38) and the expression of target genes (e.g., TGF-β, fibronectin) to elucidate the mechanism. |
Data Presentation
Table 1: In Vitro Activity of this compound (AT-001)
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 30 pM | Aldose Reductase Enzyme Assay | [8] |
| Effective Concentration | 0.2 nM | Normal Human Keratinocytes | [7] |
Table 2: Recommended Concentration Range for Dose-Response Studies
| Concentration Range | Unit | Rationale |
| 10 pM - 100 pM | pM | To cover the reported IC50 value and assess potency. |
| 0.1 nM - 10 nM | nM | To explore the effective concentration range observed in cell-based assays. |
| 10 nM - 1000 nM | nM | To identify potential cytotoxic effects at higher concentrations. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from a study using this compound (AT-001) on primary human hepatocyte spheroids.[12]
Materials:
-
Cells of interest (e.g., cardiac fibroblasts, cardiomyocytes)
-
Complete cell culture medium
-
This compound (AT-001) stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is from 10 pM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the media-only background wells from all other measurements.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
-
Protocol 2: Western Blot Analysis of Downstream Signaling Molecules
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound
-
High-glucose medium (if applicable)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-TGF-β, anti-fibronectin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the predetermined optimal concentration of this compound (from Protocol 1) or vehicle control for the desired time. In some experiments, cells may be co-treated with a stimulus like high glucose or TGF-β.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Aldose Reductase Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for Optimizing this compound Concentration.
Caption: Logical Flowchart for Troubleshooting this compound Experiments.
References
- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 2. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. appliedtherapeutics.com [appliedtherapeutics.com]
- 5. An aldose reductase inhibitor prevents glucose-induced increase in transforming growth factor-beta and protein kinase C activity in cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aldose reductase regulates TGF-beta1-induced production of fibronectin and type IV collagen in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Role of aldose reductase in TGF-beta1-induced fibronectin synthesis in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does aldosterone-induced cardiac fibrosis involve direct effects on cardiac fibroblasts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. appliedtherapeutics.com [appliedtherapeutics.com]
- 13. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caficrestat In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Caficrestat (AT-001) in in vitro experiments.
Troubleshooting Guide: Low In Vitro Efficacy of this compound
Low or inconsistent efficacy of this compound in in vitro assays can arise from various factors related to experimental setup, reagent handling, and data interpretation. This guide provides a systematic approach to identify and resolve common issues.
Question: We are observing lower than expected inhibition of aldose reductase with this compound in our in vitro assay. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to reduced in vitro efficacy of this compound. A step-by-step troubleshooting process is recommended:
-
Verify Reagent Quality and Handling:
-
This compound Integrity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation. Repeated freeze-thaw cycles should be avoided. Prepare fresh stock solutions for each experiment.
-
Enzyme Activity: Confirm the activity of the aldose reductase enzyme. Enzyme activity can diminish over time, even when stored at recommended temperatures. It is advisable to use a fresh batch of enzyme or validate the activity of the existing stock with a known inhibitor.
-
Substrate and Cofactor Purity: The purity of the substrate (e.g., DL-glyceraldehyde or glucose) and the cofactor NADPH is crucial. Contaminants can interfere with the enzymatic reaction.
-
-
Optimize Assay Conditions:
-
pH and Buffer Composition: Aldose reductase activity is pH-dependent. Ensure the pH of your assay buffer is optimal for the enzyme (typically around pH 6.2 for rat lens aldose reductase). The buffer composition and ionic strength can also influence enzyme kinetics.
-
Temperature: Enzymatic reactions are sensitive to temperature fluctuations. Maintain a constant and optimal temperature (e.g., 37°C) throughout the assay.
-
Incubation Times: Pre-incubation of the enzyme with this compound before adding the substrate may be necessary to allow for binding. Optimize the pre-incubation and reaction times.
-
-
Address Solubility Issues:
-
This compound Solubility: Poor solubility of this compound in the assay buffer can lead to a lower effective concentration. This compound is often dissolved in a small amount of DMSO before being diluted in the aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls, as it can inhibit enzyme activity at higher concentrations.
-
Precipitation: Visually inspect the assay plate for any signs of compound precipitation. If precipitation is suspected, consider adjusting the buffer composition or the final concentration of this compound.
-
-
Review Experimental Protocol:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the final concentrations of enzyme, substrate, inhibitor, and cofactor. Use calibrated pipettes and consider preparing master mixes to minimize variability.
-
Controls: Ensure appropriate controls are included:
-
No-inhibitor control: To measure maximal enzyme activity.
-
No-enzyme control: To account for non-enzymatic substrate degradation.
-
Vehicle control (e.g., DMSO): To assess the effect of the solvent on enzyme activity.
-
Positive control inhibitor: A known aldose reductase inhibitor to validate the assay's responsiveness.
-
-
-
Data Analysis and Interpretation:
-
Kinetic Parameters: If you are determining the mode of inhibition, ensure that substrate concentrations are appropriately chosen around the Michaelis-Menten constant (Km).
-
IC50 Curve: For IC50 determination, use a sufficient range of inhibitor concentrations to generate a complete dose-response curve.
-
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting low in vitro efficacy of this compound.
Caption: A stepwise approach to diagnosing and resolving issues of low this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme aldose reductase (AR).[1][2] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.
Q2: What is the expected in vitro potency of this compound?
Q3: Is this compound selective for aldose reductase?
A3: Yes, a key feature of this compound is its high selectivity for aldose reductase over aldehyde reductase.[3] This is a significant advantage, as off-target inhibition of aldehyde reductase by earlier-generation inhibitors was associated with toxicity.
Q4: What are the key components of an in vitro aldose reductase inhibition assay?
A4: A typical in vitro aldose reductase inhibition assay includes:
-
Enzyme: Purified or recombinant aldose reductase.
-
Substrate: Commonly DL-glyceraldehyde, though glucose can also be used.
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Inhibitor: this compound at various concentrations.
-
Buffer: Typically a phosphate buffer at a pH optimal for the enzyme (e.g., pH 6.2).
-
Detection Method: The assay usually measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Q5: What are some common pitfalls in setting up an aldose reductase inhibition assay?
A5: Common pitfalls include:
-
Using a suboptimal pH for the assay buffer.
-
Inaccurate determination of enzyme concentration or activity.
-
Instability of NADPH; it is sensitive to light and temperature.
-
Inhibitor solubility issues leading to an overestimation of the IC50 value.
-
Inadequate mixing of reagents in the assay plate.
Quantitative Data Summary
Due to the limited availability of specific IC50 values in the public domain, a direct quantitative comparison is challenging. However, based on company communications, the potency of this compound can be summarized as follows:
| Compound | Target | In Vitro Potency | Selectivity |
| This compound (AT-001) | Aldose Reductase | ~1,000x more potent than first-generation ARIs [3] | High for Aldose Reductase over Aldehyde Reductase [3] |
| Zopolrestat | Aldose Reductase | Baseline for comparison | Lower selectivity, inhibits Aldehyde Reductase |
Experimental Protocols
Protocol 1: General Aldose Reductase Inhibition Assay
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Purified or recombinant aldose reductase
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (0.1 M, pH 6.2)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute this stock to obtain a range of working concentrations.
-
Prepare fresh solutions of NADPH and DL-glyceraldehyde in the phosphate buffer.
-
Dilute the aldose reductase enzyme to the desired working concentration in cold phosphate buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound solution (or DMSO for control wells)
-
Aldose reductase enzyme solution
-
-
Mix gently and pre-incubate for 10-15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add the NADPH solution to all wells.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells except the blank.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for performing an in vitro aldose reductase inhibition assay.
Signaling Pathway
The polyol pathway, initiated by aldose reductase, is a key pathway in the pathogenesis of diabetic complications. Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol. This process has several downstream consequences that contribute to cellular damage.
Aldose Reductase and the Polyol Pathway
Caption: this compound inhibits aldose reductase, blocking the conversion of glucose to sorbitol.
References
Technical Support Center: Investigating Off-Target Effects of Caficrestat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Caficrestat (AT-001) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme Aldose Reductase (AR).[1][2][3] AR is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[4][5] Under hyperglycemic conditions, this pathway becomes more active, converting glucose to sorbitol.[4][5] this compound is being investigated for its therapeutic potential in diabetic complications by blocking this pathway.[2][3]
Q2: Are there any known specific off-target proteins for this compound?
Currently, publicly available research does not specify any widely confirmed off-target proteins for this compound. It is described as a highly specific and selective Aldose Reductase inhibitor.[1][6] However, as with any small molecule inhibitor, the potential for off-target interactions should be experimentally evaluated in the context of your specific research model.
Q3: What are the general approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
Several unbiased and targeted approaches can be employed to identify potential off-target effects:
-
Proteome-wide approaches:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by observing the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[7][8][9][10] It can be used in a proteome-wide manner to identify proteins that are stabilized by this compound.
-
Chemical Proteomics: Techniques like affinity chromatography using a modified this compound molecule as bait can be used to pull down interacting proteins from a cell lysate, which can then be identified by mass spectrometry.
-
-
Targeted approaches:
-
Kinome Scanning: If there is a reason to suspect off-target effects on kinases, a kinome scan can be performed. This involves screening the compound against a large panel of purified kinases to determine its binding affinity.[11][12][13]
-
Computational Modeling: In silico methods, such as molecular docking, can be used to predict potential off-target interactions based on the structure of this compound and known protein structures.[14]
-
Q4: How can I distinguish between on-target and off-target effects in my cellular experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some key strategies:
-
Use of a structurally distinct inhibitor: Employing another Aldose Reductase inhibitor with a different chemical scaffold can help determine if the observed phenotype is due to AR inhibition or an off-target effect specific to this compound's structure.
-
Genetic knockdown or knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Aldose Reductase should phenocopy the effects of this compound if they are on-target.[14]
-
Rescue experiments: If a phenotype is observed upon this compound treatment, attempting to rescue the effect by overexpressing a resistant form of Aldose Reductase (if available) or by supplementing with a downstream product of the inhibited pathway can provide strong evidence for on-target action.
-
Dose-response analysis: On-target effects are typically expected to occur at concentrations consistent with the known potency of the inhibitor for its target. Off-target effects may appear at higher concentrations.
Troubleshooting Guides
Problem: I am observing an unexpected phenotype in my cell-based assay after treating with this compound.
Possible Cause: The observed phenotype could be a result of an off-target effect of this compound.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Perform Control Experiments:
-
Negative Control: Include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Positive Control: If possible, use a known activator or inhibitor of the pathway you are studying to ensure your assay is working as expected.[15]
-
Alternative Inhibitor: Treat cells with a different, structurally unrelated Aldose Reductase inhibitor. If the phenotype is not replicated, it suggests an off-target effect of this compound.
-
-
Genetic Validation:
-
Use siRNA or CRISPR to knock down or knock out the gene for Aldose Reductase (AKR1B1). If the phenotype is reproduced, it is likely an on-target effect.
-
-
Dose-Response Curve:
-
Generate a full dose-response curve for the observed phenotype. Compare the EC50 of the phenotype with the known IC50 of this compound for Aldose Reductase. A significant discrepancy may indicate an off-target effect.
-
Problem: How can I proactively screen for potential off-target effects of this compound in my model system?
Proactive Screening Strategy:
-
In Silico Profiling:
-
Utilize computational tools to predict potential off-target binding sites for this compound based on its chemical structure. This can provide a list of candidate proteins for further investigation.
-
-
Biochemical Screening:
-
Proteome-Wide Cellular Analysis:
-
Employ a proteome-wide CETSA experiment coupled with mass spectrometry to identify proteins that are thermally stabilized by this compound in your cells of interest. This provides an unbiased view of intracellular target engagement.
-
Data Presentation
Table 1: Key Characteristics of this compound (AT-001)
| Characteristic | Description | Reference |
| Target | Aldose Reductase (AR) | [1][2][3] |
| Mechanism | Inhibition of the polyol pathway | [4][5] |
| Therapeutic Area | Diabetic Complications (e.g., Cardiomyopathy) | [2][3] |
| Selectivity | Described as highly specific for Aldose Reductase | [1][6] |
Table 2: Experimental Approaches to Investigate Off-Target Effects
| Experimental Approach | Principle | Application for this compound Research | Reference |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Confirming on-target engagement of AR and identifying novel off-target interactors in a cellular context. | [7][8][9][10] |
| Kinome Scanning | Measures the binding affinity of a compound to a large panel of purified kinases. | Assessing the selectivity of this compound against the human kinome. | [11][12][13] |
| Genetic Knockdown/Knockout (siRNA/CRISPR) | Reduces or eliminates the expression of the target protein. | Differentiating on-target from off-target effects by phenocopying the inhibitor's on-target effects. | [14] |
| Computational Docking | Predicts the binding of a ligand to a protein based on their 3D structures. | In silico screening for potential off-target interactions of this compound. | [14] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Aldose Reductase (and any other protein of interest) using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: The Aldose Reductase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects.
References
- 1. Rationale and design of the Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure Trial (ARISE-HF) in patients with high-risk diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 4. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pilot open-label study of aldose reductase inhibition with AT-001 (this compound) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. pharmacyfreak.com [pharmacyfreak.com]
Technical Support Center: Aldose Reductase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in aldose reductase (AR) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common aldose reductase activity assay?
A1: The most common method is a spectrophotometric assay. It measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as aldose reductase catalyzes the reduction of an aldehyde substrate (like DL-glyceraldehyde) to its corresponding alcohol.[1][2]
Q2: What are the critical reagents for this assay?
A2: The essential reagents include a suitable buffer (typically phosphate buffer), the enzyme source (purified AR or tissue/cell lysate), the cofactor NADPH, and a substrate such as DL-glyceraldehyde.[3][4][5]
Q3: What is the optimal pH for aldose reductase activity?
A3: The optimal pH for aldose reductase activity is generally in the range of 6.2 to 7.0.[3][5] However, for the reverse reaction (alcohol oxidation), the optimal pH is around 8.9.
Q4: How should I prepare and store my NADPH stock solution?
A4: NADPH is unstable, especially in acidic conditions and at room temperature. It is recommended to prepare fresh NADPH solutions in a slightly alkaline buffer (pH > 7.4) and keep them on ice during use. For long-term storage, aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: My test compound (inhibitor) is not dissolving well. What can I do?
A5: Solubility issues with inhibitors are a common problem.[6] You can try dissolving the compound in a small amount of an organic solvent like DMSO before diluting it into the assay buffer.[4][7] It is crucial to include a solvent control in your experiment to account for any effects of the solvent on enzyme activity.[7] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting the enzyme.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal (High initial absorbance at 340 nm) | Contaminated reagents or buffer. | Use fresh, high-purity reagents and prepare fresh buffers. Filter the buffer if necessary. |
| Precipitation of assay components. | Ensure all components are fully dissolved. Check the solubility of your test compound at the final assay concentration. | |
| Presence of interfering substances in the sample. | If using tissue or cell lysates, consider sample purification steps like dialysis or using spin columns to remove small molecules that might absorb at 340 nm.[1] | |
| No or Very Low Enzyme Activity | Inactive enzyme. | Ensure the enzyme has been stored correctly (typically at -80°C in the presence of a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Degraded NADPH. | Prepare fresh NADPH solution. Verify the concentration and purity of your NADPH stock. | |
| Incorrect assay conditions. | Verify the pH of the assay buffer and the final concentrations of all reagents. Ensure the assay is performed at the optimal temperature (usually 37°C).[4] | |
| Presence of an unknown inhibitor in the sample or reagents. | Run a positive control with a known amount of purified aldose reductase. If the positive control works, the issue is likely with your sample. | |
| Inconsistent or Non-reproducible Results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize well-to-well variability. |
| Temperature fluctuations. | Ensure the plate reader and all reagents are equilibrated to the assay temperature before starting the reaction. | |
| "Edge effects" in 96-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. | |
| Instability of the enzyme or NADPH during the assay. | Pre-incubate the enzyme and other components at the assay temperature for a short period before initiating the reaction by adding the final component (e.g., substrate or NADPH). | |
| Precipitation During the Assay | Low solubility of the test inhibitor at the assay concentration. | Decrease the concentration of the inhibitor. Use a co-solvent like DMSO, and ensure the final concentration is low and consistent across all relevant wells. |
| Protein (enzyme) precipitation. | Check the buffer composition (pH, ionic strength). Consider adding a stabilizing agent like glycerol or BSA to the enzyme preparation. |
Experimental Protocols
Detailed Protocol for Spectrophotometric Aldose Reductase Activity Assay
This protocol is adapted from several sources and provides a general procedure for measuring aldose reductase activity.[3][4][5]
Materials:
-
Purified Aldose Reductase or tissue/cell lysate
-
Potassium Phosphate Buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.1 mM final concentration)
-
DL-glyceraldehyde solution (e.g., 10 mM final concentration)
-
Test inhibitor and vehicle (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C)
Procedure:
-
Reagent Preparation:
-
Prepare all solutions in the potassium phosphate buffer.
-
Prepare the NADPH and DL-glyceraldehyde solutions fresh on the day of the experiment. Keep the NADPH solution on ice.
-
Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to make a stock solution.
-
-
Assay Setup:
-
Set up the following reactions in the 96-well plate (in triplicate):
-
Blank (No Enzyme): Buffer, NADPH, Substrate
-
Enzyme Control (No Inhibitor): Buffer, Enzyme, NADPH, Substrate, Vehicle
-
Solvent Control: Buffer, Enzyme, NADPH, Substrate, Vehicle (at the same concentration as in the inhibitor wells)
-
Inhibitor Wells: Buffer, Enzyme, NADPH, Substrate, Test Inhibitor (at various concentrations)
-
Substrate Blank (for colored compounds): Buffer, Enzyme, NADPH, Test Inhibitor (without substrate)
-
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the buffer, enzyme, and NADPH.
-
Add the appropriate volumes of buffer, enzyme solution, and vehicle or inhibitor solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde solution to all wells except the substrate blanks.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Aldose Reductase Assay
| Parameter | Recommended Range | Notes |
| pH | 6.2 - 7.0 | Optimal for the forward reaction (aldehyde reduction).[3][5] |
| Temperature | 25°C - 37°C | 37°C is commonly used to mimic physiological conditions.[4] |
| NADPH Concentration | 0.1 - 0.2 mM | Should be at or above the Km for NADPH to ensure it is not rate-limiting.[4][5] |
| DL-glyceraldehyde Concentration | 0.5 - 10 mM | The concentration may need to be optimized depending on the enzyme source and specific activity.[5][8] |
| Enzyme Concentration | Varies | Should be sufficient to produce a linear reaction rate for at least 5-10 minutes. |
Table 2: Reported Kinetic Parameters for Aldose Reductase
| Substrate | Enzyme Source | Km | Vmax or kcat | Reference |
| DL-glyceraldehyde | Bovine Lens | 39 ± 4 µM | kcat: 47 ± 3 min-1 | [4] |
| DL-glyceraldehyde | Rat Mesangial Cells | 0.83 mM | Not reported | [9] |
| Glucose | Bovine Lens | 35 - 212 mM | Not reported | [4] |
| 4-Hydroxynonenal (HNE) | Bovine Lens | 37 ± 1 µM | kcat: 48 ± 1 min-1 | [4] |
Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.
Visualizations
References
- 1. abcam.cn [abcam.cn]
- 2. bmrservice.com [bmrservice.com]
- 3. Optimization of Immobilized Aldose Reductase Isolated from Bovine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. content.abcam.com [content.abcam.com]
- 8. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of aldose reductase in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Caficrestat Stability in Your Cell Culture Experiments: A Technical Guide
For researchers and drug development professionals utilizing Caficrestat (AT-001) in their in-vitro studies, understanding its stability in various cell culture media is paramount for generating reliable and reproducible data. This technical support center provides essential guidance on addressing potential stability issues, offering troubleshooting advice, and answering frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is there readily available data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
Currently, specific quantitative data on the stability of this compound, such as its half-life or degradation rate in common cell culture media, is not publicly available. As with many investigational compounds, such proprietary data may not be disclosed. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can impact the stability of a small molecule like this compound in a complex biological environment such as cell culture media:
-
Media Composition: Components in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions (e.g., ferric ammonium citrate), can potentially interact with and degrade the compound.[1]
-
pH and Temperature: Standard cell culture conditions (pH 7.4, 37°C) can accelerate the hydrolysis of susceptible chemical moieties.
-
Presence of Serum: Fetal Bovine Serum (FBS) contains enzymes and other proteins that can metabolize or bind to the compound, affecting its free concentration and stability.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.[2]
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in the media.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
Assessing the stability of this compound in your chosen medium is a critical step. A general approach involves incubating the compound in the cell-free medium under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points. Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are commonly used for accurate quantification.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound. | Compound degradation in the culture medium over the course of the experiment. | Perform a stability study to determine the half-life of this compound in your medium. Based on the results, you may need to replenish the medium with fresh compound at regular intervals. |
| Adsorption of this compound to plasticware. | Consider using low-adhesion plasticware or pre-incubating the plates with a blocking agent like bovine serum albumin (BSA). | |
| Sub-optimal solvent or final solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is low enough (<0.5%) to not cause cellular toxicity. Prepare fresh stock solutions and filter-sterilize if necessary.[4] | |
| High variability between replicate experiments. | Inconsistent compound concentration due to degradation or precipitation. | Visually inspect the medium for any signs of precipitation after adding this compound. Determine the solubility of this compound in your medium beforehand. Ensure consistent timing for media changes and compound addition. |
| Unexpected cellular toxicity. | Formation of toxic degradation products. | If you have access to LC-MS, analyze the incubated medium for the presence of degradation peaks. If degradation is significant, more frequent media changes may be required. |
Experimental Protocols
Protocol 1: General Method for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or multi-well plates
-
Analytical instrument (HPLC-UV or LC-MS)
-
Appropriate solvents for sample preparation and analysis
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking: Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is minimal and consistent across all samples.
-
Incubation: Aliquot the spiked medium into sterile tubes or wells and place them in the incubator under standard cell culture conditions.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The "0 hour" sample should be collected immediately after spiking and serves as the initial concentration reference.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.
-
Data Interpretation: Plot the concentration of this compound versus time to determine the degradation profile and calculate the half-life (t½) of the compound in the medium.
Signaling Pathways and Experimental Workflows
This compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway. In conditions of hyperglycemia, this pathway becomes overactivated, leading to cellular stress and contributing to diabetic complications like diabetic cardiomyopathy. The inhibition of aldose reductase by this compound is intended to mitigate these downstream pathological effects, which often involve the transforming growth factor-beta (TGF-β) signaling pathway, a central player in cardiac fibrosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ARISE-HF Phase 3: AT-001 Study Results in Diabetic Cardiomyopathy [synapse.patsnap.com]
- 3. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Aldose Reductase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to aldose reductase inhibitors (ARIs) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cell lines develop resistance to aldose reductase inhibitors (ARIs)?
A1: Resistance to ARIs is a multifactorial issue. The most commonly observed mechanisms include:
-
Overexpression of Aldose Reductase (AKR1B1): Cancer cells can significantly increase the expression of the aldose reductase enzyme, overwhelming the inhibitory effect of the drug.[1][2] For instance, studies have shown that the mRNA expression of AKR1B1 can be increased by 1.77-fold in tumor cells compared to normal tissue.[1]
-
Activation of the Nrf2-Keap1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[3][4] Under conditions of cellular stress, which can be induced by chemotherapy, Nrf2 is activated and promotes the transcription of antioxidant and detoxification genes, including aldose reductase.[3][4][5] This upregulation can lead to drug resistance.[3][4]
-
Alternative Signaling Pathways: Cells can activate compensatory signaling pathways to bypass the effects of ARI treatment. A key pathway implicated in chemoresistance is the ERK/MAPK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[6][7][8][9]
-
Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), which actively transport ARIs and other chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness.[10]
Q2: How can I determine if my cell line has developed resistance to a specific ARI?
A2: The most common method to determine resistance is to measure the half-maximal inhibitory concentration (IC50) of the ARI in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[11][12] This can be done using a cell viability assay, such as the MTT assay.
Q3: Are there strategies to overcome ARI resistance in my experiments?
A3: Yes, several strategies can be employed to overcome ARI resistance:
-
Combination Therapy: Using ARIs in conjunction with other chemotherapeutic agents can often re-sensitize resistant cells. For example, the ARI fidarestat has been shown to increase the sensitivity of colorectal cancer cells to doxorubicin.[10][13]
-
Targeting Downstream Signaling: Inhibiting signaling pathways that are activated in resistant cells, such as the ERK/MAPK pathway, can help restore sensitivity to ARIs.
-
Developing Novel ARIs: Research is ongoing to develop new ARIs with different binding mechanisms or increased potency that may be effective against resistant cell lines.
Troubleshooting Guides
Aldose Reductase (AR) Activity Assay (Spectrophotometric)
This assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by aldose reductase.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High background absorbance | Contaminated reagents or cuvettes. | Use fresh, high-purity reagents and thoroughly clean cuvettes before use.[14] |
| Incorrect blank measurement. | Ensure the blank contains all reaction components except the enzyme or substrate. | |
| No or low enzyme activity | Inactive enzyme. | Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.[15] |
| Incorrect buffer pH. | The optimal pH for the assay is typically around 6.2. Prepare fresh buffer and verify the pH.[16] | |
| Substrate degradation. | Prepare fresh substrate solutions for each experiment. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations. | Maintain a constant temperature (e.g., 37°C) throughout the assay using a temperature-controlled spectrophotometer.[15] | |
| Air bubbles in the cuvette. | Be careful when pipetting to avoid introducing air bubbles. Gently tap the cuvette to dislodge any bubbles. |
Intracellular Sorbitol Measurement (HPLC)
This method quantifies the accumulation of sorbitol, the product of aldose reductase activity on glucose, within the cells.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Broad or tailing peaks | Poor column performance. | Check the column's efficiency and replace it if necessary. Ensure the mobile phase is properly filtered and degassed. |
| Inappropriate mobile phase composition. | Optimize the mobile phase composition and flow rate.[17] | |
| No or low sorbitol peak | Inefficient cell lysis and extraction. | Ensure complete cell lysis and efficient extraction of intracellular metabolites. |
| Low intracellular sorbitol concentration. | Increase the number of cells used for extraction or pre-treat cells with high glucose to stimulate sorbitol production. | |
| Baseline drift or noise | Detector issues (e.g., cell contamination, air bubbles). | Clean the detector flow cell and ensure the system is free of air bubbles. |
| Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and delivered consistently by the pump. |
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells | Contaminated media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the assay.[18] |
| Phenol red in the media. | Use phenol red-free media for the assay. | |
| Low absorbance readings | Low cell number. | Increase the initial cell seeding density. Ensure cells have adequate time to recover and proliferate after seeding. |
| Insufficient incubation time with MTT. | Increase the incubation time to allow for sufficient formazan crystal formation. | |
| Incomplete solubilization of formazan crystals | Inadequate mixing or insufficient solubilization solution. | Ensure complete mixing after adding the solubilization solution. An overnight incubation may be necessary for complete dissolution.[19] |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and pipette carefully to distribute cells evenly.[20] |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media.[20] |
Experimental Protocols
Aldose Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and published literature.[15][16]
Materials:
-
Phosphate Buffer (0.067 M, pH 6.2)
-
NADPH solution (e.g., 0.3 mM in phosphate buffer)
-
Substrate solution (e.g., 10 mM DL-glyceraldehyde in phosphate buffer)
-
Cell lysate or purified aldose reductase
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the cell lysate/purified enzyme in each well/cuvette.
-
For the blank/control, prepare a similar mixture but replace the substrate with phosphate buffer.
-
Incubate the plate/cuvettes at 37°C for 5-10 minutes to pre-warm the reaction mixture.
-
Initiate the reaction by adding the substrate to each well/cuvette.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance vs. time curve.
-
Enzyme activity is proportional to the rate of decrease in absorbance at 340 nm.
Intracellular Sorbitol Measurement (HPLC)
This protocol provides a general guideline for the analysis of intracellular sorbitol by HPLC with refractive index (RI) detection.
Materials:
-
Cell culture and harvesting reagents
-
Lysis buffer (e.g., ice-cold methanol)
-
HPLC system with a refractive index (RI) detector
-
Appropriate HPLC column for sugar analysis (e.g., an amino-based column)[15]
-
Mobile phase (e.g., acetonitrile/water mixture)[17]
-
Sorbitol standard solution
Procedure:
-
Cell Lysis and Extraction:
-
Harvest a known number of cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding a known volume of ice-cold methanol and vortexing vigorously.
-
Incubate on ice to allow for complete extraction.
-
Centrifuge to pellet cell debris and collect the supernatant containing the intracellular metabolites.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of mobile phase.
-
Filter the sample through a 0.22 µm filter before injecting it into the HPLC.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample.
-
Run the HPLC analysis using an isocratic elution with the optimized mobile phase.
-
Detect the sorbitol peak using the RI detector.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of sorbitol.
-
Quantify the amount of sorbitol in the samples by comparing the peak area to the standard curve.
-
Normalize the sorbitol concentration to the initial cell number or total protein content.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.[18][21]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Plate cells at the desired density in a 96-well plate and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of the ARI and/or other compounds for the desired time period. Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible in the cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[21]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
Table 1: IC50 Values of Aldose Reductase Inhibitors in Resistant Cell Lines
| Cell Line | Drug Resistance Profile | Aldose Reductase Inhibitor | IC50 (µM) | Fold Resistance | Reference |
| MCF-7 | Doxorubicin-sensitive | Doxorubicin | 2.5 | - | [22] |
| MCF-7/Dox | Doxorubicin-resistant | Doxorubicin | 128.5 | 51.4 | [22] |
| A549 | Cisplatin-sensitive | Cisplatin | 6.14 | - | [12] |
| A549/CisR | Cisplatin-resistant | Cisplatin | 43.01 | 7.0 | [12] |
| Huh-7 P | Lenvatinib-sensitive | Lenvatinib | - | - | [11] |
| Huh-7 LR | Lenvatinib-resistant | Lenvatinib | - | 3.89 | [11] |
| Caco-2 | Doxorubicin-sensitive | Doxorubicin + Fidarestat | Significantly lower than Doxorubicin alone | - | [13] |
Table 2: Fold Change in Aldose Reductase (AKR1B1) Expression in Resistant Cell Lines
| Cell Line | Resistance Profile | Fold Change in AKR1B1 mRNA | Fold Change in AKR1B1 Protein | Reference |
| Tumor Bladder Cells vs. Normal Tissue | - | 1.77 | - | [1] |
| HEK-293 (p53 silenced vs. control) | - | Increased | Increased | [23] |
| HepG2 (p53 silenced vs. control) | - | Increased | Increased | [23] |
| Drug-resistant HCC cells | Lenvatinib/Sorafenib | Upregulated | Upregulated | [11] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating and overcoming ARI resistance.
Caption: Nrf2-Keap1 pathway leading to ARI resistance.
Caption: ERK signaling pathway contributing to chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of aldo‐keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OR | Free Full-Text | The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance [techscience.com]
- 4. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nrf 2-ARE signaling pathway : An update on its regulation and possible role in cancer prevention and treatment | Semantic Scholar [semanticscholar.org]
- 6. ERK is a Pivotal Player of Chemo-Immune-Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibitor increases doxorubicin-sensitivity of colon cancer cells and decreases cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting AKR1B1 inhibits metabolic reprogramming to reverse systemic therapy resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 20. reddit.com [reddit.com]
- 21. bosterbio.com [bosterbio.com]
- 22. researchgate.net [researchgate.net]
- 23. The p53 tumor suppressor regulates AKR1B1 expression, a metastasis-promoting gene in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Caficrestat solutions
Disclaimer: Caficrestat (AT-001) is an investigational drug candidate. As such, comprehensive public data on its long-term stability and storage in solution is limited. The following best practices are based on general knowledge for small molecule drug solutions and aldose reductase inhibitors. Researchers should always perform their own stability studies for their specific solvent and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general conditions for long-term storage of this compound solutions?
A1: While specific data for this compound is not publicly available, general best practices for small molecule compounds suggest that solutions should be stored at low temperatures to minimize degradation.[1][2] For long-term storage, -20°C or -80°C is recommended.[1][3] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro assays due to its high solubilizing capacity.[4] However, it is important to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.[5] For animal studies, co-solvents such as polyethylene glycol 400 (PEG400), Tween 80, or cyclodextrins may be used to improve aqueous solubility.[5] Always use high-purity, anhydrous solvents when possible.
Q3: How long can I store this compound solutions?
A3: The stability of this compound in any given solvent system is not publicly documented. For general small molecule solutions, stability can range from one month at -20°C to six months or longer at -80°C.[3][5] However, this is highly dependent on the compound's structure, the solvent used, and storage conditions. It is crucial to perform periodic quality control checks (e.g., by HPLC) to determine the actual stability of your specific solution. A study on a diverse set of compounds in DMSO showed a projected integrity loss of 12% at -20°C under argon and 21% at -20°C under ambient atmosphere over four years.[6]
Q4: What are the likely degradation pathways for this compound?
A4: As an aldose reductase inhibitor, this compound's stability could be affected by common degradation pathways for pharmaceutical compounds, including:
-
Hydrolysis: Degradation due to reaction with water. This can be acid or base catalyzed.[7]
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.[7]
-
Photolysis: Degradation upon exposure to light, particularly UV light.[7]
-
Thermal Degradation: Accelerated degradation at elevated temperatures.[7]
Identifying the specific degradation pathways for this compound would require forced degradation studies.[8][9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the solution after thawing. | 1. The compound has limited solubility in the chosen solvent at low temperatures.2. Solvent evaporation has increased the compound concentration above its solubility limit.3. The compound has degraded into less soluble products. | 1. Gently warm the solution (e.g., to 37°C) and vortex to attempt redissolution. Ensure the solution is clear before use.2. Centrifuge the vial before opening to collect all material at the bottom.3. If the precipitate does not redissolve, it may indicate degradation or low solubility. Consider preparing a fresh solution. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of the compound over time.2. Inaccurate concentration due to solvent evaporation.3. Incomplete dissolution of the compound after thawing.4. Repeated freeze-thaw cycles causing degradation. | 1. Perform an analytical check (e.g., HPLC-UV) to assess the purity and concentration of the stock solution.2. Always use tightly sealed vials. Consider using parafilm to further secure the cap.3. Ensure the solution is completely homogenous before making dilutions.4. Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Loss of compound activity over time. | 1. Chemical degradation of this compound.2. Adsorption of the compound to the storage vial surface. | 1. Store aliquots at -80°C for better long-term stability.2. Prepare fresh solutions more frequently.3. Consider using low-adsorption microcentrifuge tubes or glass vials. |
Quantitative Data for Long-Term Storage of Small Molecule Solutions
The following table provides representative data for the storage of general small molecule compounds, as specific data for this compound is unavailable.
| Storage Condition | Solvent | Duration | Stability | Reference |
| -20°C | DMSO | 1 month | General guideline for stock solutions | [5] |
| -80°C | DMSO | 6 months | General guideline for stock solutions | [5] |
| -20°C | DMSO (under Argon) | 4 years (projected) | ~12% loss of integrity | [6] |
| -20°C | DMSO (ambient air) | 4 years (projected) | ~21% loss of integrity | [6] |
| +15°C | DMSO (under Argon) | 4 years (projected) | ~58% loss of integrity | [6] |
| 4°C | Powder | Up to 2 years | General guideline for solid compounds | [3] |
| -20°C | Powder | Up to 3 years | General guideline for solid compounds | [3] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Solution
Objective: To identify potential degradation products and pathways for this compound under various stress conditions, which helps in developing a stability-indicating analytical method.[8][11]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:[7]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours (in solution and as a solid).
-
Photolytic Degradation: Expose to a photostability chamber (with UV and visible light) for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
If using LC-MS, elucidate the structure of the major degradation products.[7]
-
Visualizations
Caption: Simplified diagram of the polyol pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting issues with stored this compound solutions.
References
- 1. dispendix.com [dispendix.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. captivatebio.com [captivatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. ijsdr.org [ijsdr.org]
- 9. apicule.com [apicule.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
How to control for confounding factors in Caficrestat animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing animal studies with Caficrestat, a potent aldose reductase inhibitor. Our goal is to help you control for common confounding factors to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to diabetic complications?
A1: this compound is an aldose reductase inhibitor.[1][2][3] In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, converting glucose to sorbitol.[4][5][6][7] This accumulation of sorbitol, and its subsequent conversion to fructose, can lead to osmotic stress, oxidative stress, and other cellular damage, contributing to diabetic complications such as diabetic cardiomyopathy and peripheral neuropathy.[4][7][8][9] this compound blocks aldose reductase, thereby preventing the accumulation of sorbitol and mitigating these downstream pathological effects.[10]
Q2: Which animal models are most appropriate for studying the efficacy of this compound?
A2: The choice of animal model is critical and depends on the specific diabetic complication being studied.
-
For Diabetic Cardiomyopathy: Streptozotocin (STZ)-induced diabetic models in rats and mice are commonly used to mimic type 1 diabetes.[11] For type 2 diabetes models, a combination of a high-fat diet (HFD) and a low dose of STZ is often employed to induce insulin resistance and subsequent hyperglycemia.[11][12] Genetically diabetic models such as the db/db mouse, which has a mutation in the leptin receptor, also develop obesity, insulin resistance, and cardiac dysfunction.[13]
-
For Diabetic Peripheral Neuropathy: STZ-induced diabetic rats are a well-established model that develops many features of human diabetic neuropathy, including reduced nerve conduction velocity and loss of sensation.[14][15] Diet-induced obesity models in mice, such as the C57/BL6 strain on a high-fat diet, are useful for studying neuropathy in the context of pre-diabetes and type 2 diabetes.[14]
Q3: What are the most critical confounding factors to consider in this compound animal studies?
A3: Several factors can influence the outcomes of your study and should be carefully controlled. These include:
-
Severity and Duration of Hyperglycemia: The degree and length of high blood glucose can significantly impact the development and progression of diabetic complications.
-
Diet: The composition of the diet, particularly fat and sugar content, can influence metabolic parameters and disease pathology.
-
Animal Strain and Genetics: Different strains of mice and rats can have varying susceptibility to diabetes and its complications.[16]
-
Age and Sex of Animals: These biological variables can affect disease progression and response to treatment.
-
Housing and Environmental Conditions: Factors such as cage density, temperature, and light cycles can impact animal stress levels and physiology.
-
Concomitant Medications: As observed in clinical trials, other diabetes medications (e.g., SGLT2 inhibitors, GLP-1 agonists) can have their own effects on the endpoints being studied and may interact with this compound.[2] While less common in animal studies, it's a critical consideration for translational relevance.
Troubleshooting Guides
Problem 1: High variability in glycemic control among diabetic animals.
-
Cause: Inconsistent induction of diabetes, particularly with chemical inducers like STZ. Animal strain differences in susceptibility to STZ.
-
Troubleshooting Steps:
-
Standardize Induction Protocol: Ensure precise dosing of the diabetogenic agent (e.g., STZ) based on body weight. Prepare fresh solutions for each use.
-
Confirm Diabetes: Measure blood glucose levels at a consistent time point after induction to confirm diabetic status. Establish clear inclusion criteria for what constitutes a diabetic animal (e.g., blood glucose > 250 mg/dL).
-
Acclimatization Period: Allow animals to acclimatize for a period after induction and before starting treatment to ensure stable hyperglycemia.
-
Consider Animal Strain: Be aware of the reported differences in STZ sensitivity among different rodent strains.
-
Problem 2: Lack of a significant therapeutic effect of this compound.
-
Cause: Insufficient drug exposure, inappropriate timing of treatment initiation, or the chosen animal model may not be highly dependent on the polyol pathway for the development of the specific complication.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot study to determine the pharmacokinetic profile of this compound in your chosen animal model to ensure adequate drug exposure at the target tissue.
-
Dose-Response Study: Test a range of this compound doses to identify the most effective concentration.
-
Timing of Intervention: Consider initiating treatment at different stages of the disease (e.g., preventative vs. therapeutic). The polyol pathway may be more influential in the early stages of some complications.
-
Model Selection: Re-evaluate if the chosen animal model is appropriate. For instance, some genetically diabetic models may have pathology driven by mechanisms other than the polyol pathway.
-
Problem 3: Unexpected mortality in the diabetic animal groups.
-
Cause: Severe hyperglycemia and its complications can lead to poor health and mortality.
-
Troubleshooting Steps:
-
Monitor Animal Health: Regularly monitor body weight, food and water intake, and overall appearance.
-
Insulin Support: For severe type 1 diabetes models, providing a low dose of long-acting insulin can improve survival and mimic the clinical scenario of insulin-dependent diabetes.[17]
-
Humane Endpoints: Establish clear humane endpoints to prevent unnecessary suffering.
-
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes and Diabetic Cardiomyopathy in Rats
-
Animals: Male Sprague-Dawley rats (8 weeks old).
-
Induction: A single intraperitoneal injection of Streptozotocin (STZ) at 65 mg/kg body weight, dissolved in cold 0.1 M citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Measure blood glucose from a tail vein sample 72 hours after STZ injection. Rats with blood glucose levels > 250 mg/dL are considered diabetic.
-
Treatment: Begin oral gavage of this compound or vehicle daily for 12 weeks.
-
Assessment of Cardiomyopathy:
-
Echocardiography: Perform at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histopathology: At the end of the study, collect heart tissue for analysis of fibrosis (Masson's trichrome stain) and hypertrophy (hematoxylin and eosin stain).
-
Protocol 2: Induction of Type 2 Diabetes and Diabetic Peripheral Neuropathy in Mice
-
Animals: Male C57BL/6J mice (6 weeks old).
-
Induction:
-
Feed a high-fat diet (60% kcal from fat) for 4 weeks to induce insulin resistance.
-
After 4 weeks, administer a single low dose of STZ (40 mg/kg, intraperitoneal) to induce moderate hyperglycemia.
-
-
Confirmation of Diabetes: Monitor blood glucose weekly. Mice with sustained blood glucose > 200 mg/dL are considered diabetic.
-
Treatment: Begin administration of this compound mixed in the high-fat diet or vehicle diet for 8 weeks.
-
Assessment of Neuropathy:
-
Nerve Conduction Velocity: Measure sensory and motor nerve conduction velocity in the sciatic nerve at baseline and at the end of the study.
-
Thermal Sensitivity: Use a plantar test to assess thermal hyperalgesia.
-
Intraepidermal Nerve Fiber Density: Collect skin biopsies from the hind paw to quantify nerve fiber density.
-
Data Presentation
Table 1: Key Confounding Factors and Control Strategies
| Confounding Factor | Potential Impact | Recommended Control Strategy |
| Severity of Hyperglycemia | Influences the rate and severity of complications. | Standardize diabetes induction protocol; establish clear glycemic inclusion criteria; monitor blood glucose regularly. |
| Diet Composition | Affects metabolism, body weight, and insulin resistance. | Use a standardized, purified diet for all groups; ensure isocaloric vehicle and treatment diets. |
| Animal Strain | Genetic background affects susceptibility to diabetes and complications. | Use a single, well-characterized inbred strain for the entire study; justify the choice of strain based on literature. |
| Age and Sex | Can influence disease progression and drug metabolism. | Use animals of the same age and sex; if both sexes are used, stratify the analysis. |
| Microbiome | Gut microbiota can influence metabolism and inflammation. | Co-house animals from different experimental groups to normalize the microbiome, or source animals from a single vendor with a consistent health status. |
| Experimenter Bias | Unconscious bias in handling and measurements. | Blind the experimenters to the treatment groups during data collection and analysis. |
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for this compound animal studies.
References
- 1. This compound by Applied Therapeutics for Diabetic Peripheral Neuropathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 3. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Animal Models in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 16. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Models to Study Diabetes Mellitus and Its Complications: Limitations and New Opportunities [mdpi.com]
Caficrestat Experiments: Technical Support & Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results in experiments involving Caficrestat (AT-001). The information is presented in a question-and-answer format to directly address potential issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Aldose Reductase (AR).[1][2] AR is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactivated, leading to cellular stress and contributing to diabetic complications like diabetic cardiomyopathy.[3]
Q2: I've seen conflicting reports on the efficacy of this compound in clinical trials. Can you clarify the results of the ARISE-HF Phase 3 study?
A2: The ARISE-HF Phase 3 trial evaluated this compound in patients with diabetic cardiomyopathy. The study did not meet its primary endpoint of stabilizing or improving cardiac functional capacity (as measured by Peak VO₂) in the overall patient population.[4][5] However, a pre-specified subgroup analysis of patients not receiving concomitant treatment with SGLT2 inhibitors or GLP-1 receptor agonists showed a statistically significant benefit from this compound treatment.[6] This suggests that the therapeutic effect of this compound might be more pronounced in patients who are not on these specific classes of medications.
Q3: What is the reported in vitro potency of this compound?
A3: this compound is a highly potent inhibitor of aldose reductase with a reported IC50 of 28.9 pM.[1]
Q4: What are the known physical and chemical properties of this compound?
A4: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 7,8-dihydro-8-oxo-7-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-pyrazino[2,3-d]pyridazine-5-acetic acid | [1] |
| Molecular Formula | C₁₇H₁₀F₃N₅O₃S | [1] |
| Formula Weight | 421.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Q5: Are there any known off-target effects of this compound?
A5: this compound was designed for enhanced specificity, affinity, and selectivity for aldose reductase compared to previous generations of inhibitors, which were associated with off-target effects. While comprehensive preclinical off-target screening data is not publicly available, the clinical trial data for this compound has shown it to be generally safe and well-tolerated, suggesting a favorable selectivity profile.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of aldose reductase activity in cell-based assays.
-
Possible Cause 1: Compound Solubility and Stability.
-
Troubleshooting: this compound is soluble in DMSO.[1] Ensure that your stock solution is fully dissolved before preparing working dilutions. For cell-based assays, it is crucial to consider the final concentration of DMSO, as high concentrations can be toxic to cells. It is also important to note that the stability of compounds in DMSO can be affected by water and freeze-thaw cycles.
-
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting: The inhibitory potency of some aldose reductase inhibitors can be influenced by oxidative stress. Ensure that your assay conditions are consistent and minimize sources of oxidative stress unless it is an intentional part of your experimental design. The concentration of the substrate (e.g., glucose, glyceraldehyde) and the cofactor NADPH are also critical for accurate and reproducible results.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Troubleshooting: The expression and activity of aldose reductase can vary between cell types and can be influenced by culture conditions, such as glucose concentration in the media. Use a consistent cell passage number and ensure the cells are in a healthy, exponential growth phase.
-
Issue 2: Unexpected or paradoxical effects on downstream signaling pathways (e.g., TGF-β).
-
Possible Cause 1: Crosstalk between Signaling Pathways.
-
Troubleshooting: Aldose reductase inhibition is expected to reduce oxidative stress, which in turn can modulate various signaling pathways, including the TGF-β pathway involved in fibrosis.[7] However, cellular signaling is complex, and unexpected effects can arise from crosstalk with other pathways. It is advisable to use a panel of markers to assess the activity of the TGF-β pathway and other relevant pathways.
-
-
Possible Cause 2: Cell-type Specific Responses.
-
Troubleshooting: The response to this compound may vary depending on the cell type being studied (e.g., cardiomyocytes vs. cardiac fibroblasts). It is recommended to characterize the specific cellular response in your model system.
-
Experimental Protocols
Recommended Protocol for In Vitro Aldose Reductase Activity Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound on aldose reductase. Optimization for your specific experimental setup is recommended.
Materials:
-
Purified recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Prepare solutions of aldose reductase, NADPH, and DL-glyceraldehyde in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, NADPH solution, and the this compound working solution (or vehicle control).
-
Add the aldose reductase solution to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (kinetic mode). The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration.
-
Visualizations
Caption: The inhibitory action of this compound on the Aldose Reductase pathway.
Caption: A general experimental workflow for studying this compound in vitro.
Caption: A troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. hcplive.com [hcplive.com]
- 6. ARISE-HF Phase 3: AT-001 Study Results in Diabetic Cardiomyopathy [synapse.patsnap.com]
- 7. A pilot open-label study of aldose reductase inhibition with AT-001 (this compound) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Caficrestat in a New Assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of Caficrestat (AT-001) in novel assays. This compound is an investigational, potent, and selective inhibitor of Aldose Reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent inhibitor of Aldose Reductase (AR), also known as Aldehyde Reductase 2 (ALR2).[1][2][3][4][5][6][7][8][9] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism.
Q2: Why is validating the specificity of this compound crucial?
Validating the specificity of any enzyme inhibitor is critical to ensure that its biological effects are due to the modulation of the intended target and not due to off-target interactions. For Aldose Reductase inhibitors, a key concern is the cross-reactivity with Aldehyde Reductase (ALR1), a structurally similar enzyme involved in detoxification pathways. Off-target inhibition of ALR1 has been a safety concern for previous generations of AR inhibitors. This compound has been designed to be highly selective for AR and to avoid off-target inhibition of Aldehyde Reductase.
Q3: What are the known off-targets for Aldose Reductase inhibitors?
The most significant and well-documented off-target for non-selective Aldose Reductase inhibitors is Aldehyde Reductase (ALR1). Due to the high structural homology between AR (ALR2) and ALR1, achieving selectivity can be challenging.
Q4: How does this compound's selectivity compare to older Aldose Reductase inhibitors like zopolrestat?
While specific IC50 values for this compound are not publicly available, it has been described by its developer, Applied Therapeutics, as a "logarithmically more potent" Aldose Reductase inhibitor than zopolrestat.[10] Furthermore, this compound is stated to avoid the off-target inhibition of Aldehyde Reductase, a known issue with some earlier AR inhibitors. For reference, zopolrestat has a reported IC50 of 3.1 nM for Aldose Reductase.[11][12][13]
Data Presentation
The following table summarizes the available potency data for the well-characterized Aldose Reductase inhibitor, zopolrestat, which can be used as a comparator in your assays. Note: Specific quantitative data for this compound is not currently in the public domain.
| Inhibitor | Target | IC50 (nM) | Reference Compound |
| Zopolrestat | Aldose Reductase (AR/ALR2) | 3.1 | [11][12][13] |
| This compound (AT-001) | Aldose Reductase (AR/ALR2) | Not Publicly Available | Investigational |
| Zopolrestat | Aldehyde Redductase (ALR1) | Data Not Readily Available | |
| This compound (AT-001) | Aldehyde Redductase (ALR1) | Reported to have no significant activity | Investigational |
Experimental Protocols
1. Spectrophotometric Assay for Aldose Reductase (AR) Inhibition
This protocol is a standard method for determining the inhibitory activity of compounds against Aldose Reductase. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by AR.
Materials:
-
Recombinant human Aldose Reductase (AR)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate buffer (pH 6.2)
-
This compound (and/or a reference inhibitor like zopolrestat) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and any reference inhibitors in DMSO.
-
Prepare serial dilutions of the inhibitors in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
NADPH solution
-
Inhibitor solution (or DMSO for control)
-
Recombinant AR enzyme
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. Selectivity Assay: Aldehyde Reductase (ALR1) Inhibition
To validate the specificity of this compound, it is essential to perform a counterscreen against Aldehyde Reductase (ALR1). The protocol is similar to the AR assay, with the primary difference being the use of the ALR1 enzyme.
Materials:
-
Recombinant human Aldehyde Reductase (ALR1)
-
All other reagents as listed for the AR assay.
Procedure:
-
Follow the same procedure as the AR inhibition assay, but substitute the AR enzyme with the ALR1 enzyme.
-
Use the same concentrations of this compound and reference inhibitors to allow for a direct comparison of potency.
-
Calculate the IC50 value for ALR1 inhibition, if any is observed.
-
The selectivity index can be calculated as the ratio of the IC50 for ALR1 to the IC50 for AR. A higher selectivity index indicates greater specificity for AR.
Troubleshooting Guides
Issue 1: High variability in assay results.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or reagent instability.
-
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated.
-
Use a master mix for common reagents to minimize pipetting errors.
-
Maintain a consistent temperature throughout the assay.
-
Prepare fresh reagent solutions for each experiment, especially NADPH, which can be unstable.
-
Issue 2: No or very low enzyme activity in the control wells.
-
Possible Cause: Inactive enzyme, incorrect buffer pH, or degraded substrate/cofactor.
-
Troubleshooting Steps:
-
Verify the activity of the recombinant enzyme with a known positive control inhibitor.
-
Check the pH of the assay buffer.
-
Use freshly prepared NADPH and substrate solutions.
-
Issue 3: High background signal (NADPH degradation in the absence of enzyme).
-
Possible Cause: Contaminants in the buffer or substrate that can oxidize NADPH.
-
Troubleshooting Steps:
-
Use high-purity water and reagents.
-
Run a control with all components except the enzyme to measure the non-enzymatic degradation of NADPH. Subtract this background rate from all other measurements.
-
Issue 4: this compound appears to be a weak inhibitor in your assay.
-
Possible Cause: Incorrect inhibitor concentration, inhibitor precipitation, or assay conditions not optimal for inhibitor binding.
-
Troubleshooting Steps:
-
Verify the concentration of your this compound stock solution.
-
Check for inhibitor precipitation in the assay wells, especially at higher concentrations. The solubility of the compound in the assay buffer may be a limiting factor.
-
Ensure the final DMSO concentration is not interfering with the assay.
-
Consider varying the pre-incubation time of the inhibitor with the enzyme.
-
Issue 5: Unexpected inhibition of Aldehyde Reductase (ALR1).
-
Possible Cause: Contamination of the ALR1 enzyme preparation with AR, or your specific assay conditions favor off-target binding.
-
Troubleshooting Steps:
-
Confirm the purity of the recombinant ALR1 enzyme.
-
Review the literature for optimal assay conditions for ALR1 to ensure they are distinct enough from AR assay conditions if necessary.
-
Test a highly selective AR inhibitor (if available) as a negative control in your ALR1 assay.
-
Visualizations
Caption: The Polyol Pathway and the Mechanism of Action of this compound.
Caption: Workflow for Validating this compound Specificity.
Caption: Logical Flow for Troubleshooting Specificity Assays.
References
- 1. A pilot open-label study of aldose reductase inhibition with AT-001 (this compound) in patients hospitalized for COVID-19 infection: Results from a registry-based matched-control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applied Therapeutics to Present Baseline Data on the Phase 3 ARISE-HF Study in Diabetic Cardiomyopathy at the 2023 Annual Meeting of the American Diabetes Association | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 3. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 4. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Applied Therapeutics to Present Results from Phase 3 ARISE-HF Study in Diabetic Cardiomyopathy at ACC 2024 | Applied Therapeutics [ir.appliedtherapeutics.com]
- 6. ARISE-HF Phase 3: AT-001 Study Results in Diabetic Cardiomyopathy [synapse.patsnap.com]
- 7. Encouraging Top Line Results from ARISE-HF Phase III Study of AT-001 in Diabetic Cardiomyopathy | Radcliffe Cardiology [radcliffecardiology.com]
- 8. cardiacwire.com [cardiacwire.com]
- 9. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 10. appliedtherapeutics.com [appliedtherapeutics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zopolrestat | Reductase | TargetMol [targetmol.com]
Technical Support Center: Caficrestat in Animal Models of Diabetic Cardiomyopathy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Caficrestat (AT-001) in animal models of diabetic cardiomyopathy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AT-001) is an investigational, potent, and selective oral inhibitor of the enzyme aldose reductase.[1][2][3] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications, including diabetic cardiomyopathy. By inhibiting aldose reductase, this compound aims to reduce the accumulation of sorbitol and subsequent cellular stress, thereby mitigating the pathological changes associated with diabetic cardiomyopathy.
Q2: What is the recommended animal model for studying this compound in diabetic cardiomyopathy?
A commonly used and relevant animal model is the high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) induced diabetic mouse model.[1][4][5][6] This model recapitulates many of the metabolic and cardiovascular features of human type 2 diabetic cardiomyopathy. For more specific investigations into the role of the human aldose reductase enzyme, transgenic mice overexpressing human aldose reductase (hAR-Tg) on a diabetic background can be utilized.[3]
Q3: What is a typical starting dosage of this compound in a mouse model of diabetic cardiomyopathy?
Based on preclinical studies, a dosage of 40 mg/kg/day administered via oral gavage has been shown to be effective in a mouse model of diabetic cardiomyopathy.[1][2][3]
Q4: How should this compound be prepared for oral administration to mice?
While specific formulation details for preclinical studies are not always published, a common practice is to formulate the compound in a vehicle that ensures its solubility and stability. A typical vehicle for oral gavage in mice could be a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure the compound is uniformly suspended before each administration.
Troubleshooting Guide: Adjusting this compound Dosage
Issue: Suboptimal therapeutic response observed at the initial dosage.
Possible Cause:
-
Individual variation in drug metabolism and disease severity in the animal model.
-
Insufficient drug exposure at the target tissue.
Suggested Approach:
-
Confirm Target Engagement: Before adjusting the dose, it is crucial to confirm that the drug is hitting its target. This can be done by measuring aldose reductase activity in a relevant tissue, such as the heart or sciatic nerve.[2] A significant reduction in enzyme activity would indicate target engagement.
-
Monitor Key Biomarkers: A panel of biomarkers should be monitored to assess the therapeutic response. These can be categorized as:
-
Metabolic Markers: Blood glucose, HbA1c, and plasma lipids.
-
Cardiac Function Markers: Echocardiographic parameters such as ejection fraction (EF), fractional shortening (FS), and diastolic function (E/A ratio).
-
Cardiac Remodeling Markers: Histological analysis for fibrosis (Masson's trichrome or Picrosirius red staining) and cardiomyocyte hypertrophy (wheat germ agglutinin staining).[2]
-
Biochemical Markers: Plasma levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (ANP, BNP).[7][8] Markers of inflammation (e.g., TNF-α, IL-6) and oxidative stress can also be informative.
-
-
Dosage Adjustment Strategy: If target engagement is confirmed but the therapeutic response is suboptimal, a cautious dose-escalation strategy can be considered. While specific dose-ranging studies for this compound in this model are not publicly available, a general approach is to increase the dose by a factor of 2 to 5 and reassess the biomarker panel after a sufficient treatment period (e.g., 2-4 weeks). It is critical to monitor for any signs of toxicity, such as weight loss, behavioral changes, or alterations in liver enzymes.
Issue: Signs of toxicity are observed in the treated animals.
Possible Cause:
-
The administered dose is too high for the specific animal strain or individual animal.
-
Off-target effects of the compound.
Suggested Approach:
-
Immediate Dose Reduction or Cessation: If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, the dosage should be immediately reduced or the treatment temporarily halted.
-
Assess Organ Function: Key organ function should be assessed through blood biochemistry (e.g., ALT, AST for liver function; BUN, creatinine for kidney function) and histology of major organs at the end of the study.
-
Re-evaluate Dosing Regimen: If toxicity is confirmed to be dose-dependent, a lower dose should be tested. It may also be beneficial to consider alternative dosing regimens, such as dosing every other day, to reduce peak plasma concentrations while maintaining therapeutic efficacy.
Data Presentation
Table 1: Effect of this compound (40 mg/kg/day) on Cardiac Metabolism in a Mouse Model of Diabetic Cardiomyopathy [1][2]
| Parameter | Vehicle-Treated Diabetic Mice | This compound-Treated Diabetic Mice |
| Myocardial Fatty Acid Oxidation (µmol/min/g dry wt) | 1.15 ± 0.19 | 0.5 ± 0.1 |
| Myocardial Glucose Oxidation (nmol/min/g dry wt) | No significant change reported | No significant change reported |
Table 2: Key Echocardiographic and Histological Parameters for Monitoring Therapeutic Response
| Parameter | Expected Change with Effective Treatment |
| Ejection Fraction (EF%) | Increase or stabilization |
| Fractional Shortening (FS%) | Increase or stabilization |
| E/A Ratio (Diastolic Function) | Normalization towards control levels |
| Cardiac Fibrosis (% area) | Decrease |
| Cardiomyocyte Cross-Sectional Area (µm²) | Decrease |
Experimental Protocols
Protocol 1: Induction of Diabetic Cardiomyopathy in Mice (HFD/STZ Model) [1][4][5]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Provide a high-fat diet (60% kcal from fat) for a total of 10-12 weeks.
-
STZ Induction: After 4 weeks of HFD, administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). The dose of STZ may need to be optimized for your specific lab conditions and mouse strain, but a starting point of 75-100 mg/kg can be used.[1][4]
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.
-
This compound Treatment: Initiate this compound treatment (e.g., 40 mg/kg/day by oral gavage) after confirmation of diabetes and continue for the desired study duration (e.g., 3-8 weeks).
Protocol 2: Assessment of Cardiac Function by Echocardiography
-
Anesthesia: Anesthetize mice with isoflurane (1-2% in oxygen).
-
Imaging: Use a high-frequency ultrasound system with a linear-array transducer (30-40 MHz).
-
M-mode Imaging: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). Calculate ejection fraction (EF) and fractional shortening (FS).
-
Pulsed-Wave Doppler: Acquire mitral inflow velocities from the apical four-chamber view to measure the early (E) and late (A) diastolic filling waves. Calculate the E/A ratio as a measure of diastolic function.
Mandatory Visualizations
Caption: Aldose Reductase Signaling Pathway and the Point of Intervention for this compound.
References
- 1. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 26 Using combination of high-fat diet and high-dose streptozotocin to develop an in vivo model of diabetic cardiomyopathy | Heart [heart.bmj.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Diabetic cardiomyopathy: Early diagnostic biomarkers, pathogenetic mechanisms, and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of novel biomarkers in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caficrestat Handling for Research Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Caficrestat in aqueous solutions during laboratory experiments. The following information is based on the chemical properties of this compound and general principles of handling poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as AT-001) is an investigational oral aldose reductase inhibitor.[1][2][3] Its chemical structure contains a benzothiazole moiety and a carboxylic acid group, which suggests it is a weakly acidic compound with potentially low intrinsic aqueous solubility.[4][5] For researchers conducting in vitro or preclinical studies, maintaining this compound in solution is critical for accurate and reproducible experimental results. Precipitation can lead to inaccurate dosing and misleading data.
Q2: What are the primary factors that can cause this compound to precipitate in aqueous solutions?
A2: Based on its chemical structure and general principles of drug solubility, the following factors are likely to influence this compound's solubility and potentially lead to precipitation:
-
pH: As a weak acid, this compound's solubility is expected to be highly pH-dependent. In acidic environments (low pH), the carboxylic acid group will be protonated, making the molecule less charged and therefore less soluble in aqueous media.[6][7][8]
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to precipitation.
-
Solvent Composition: The polarity of the solvent system is crucial. This compound is likely more soluble in organic solvents than in water.[9] Abrupt changes in solvent composition, such as adding an aqueous buffer to a concentrated stock solution in an organic solvent, can cause precipitation.
-
Temperature: While the effect of temperature on this compound's solubility is not documented, for many compounds, solubility increases with temperature. Conversely, a decrease in temperature can lead to precipitation.
-
Presence of Other Solutes: High concentrations of salts or other excipients in the solution can affect the solubility of this compound through common ion effects or changes in the solution's properties.
Q3: How can I prepare a stock solution of this compound?
A3: Since this compound's aqueous solubility is expected to be low, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step solutions to common issues encountered with this compound precipitation during experiments.
Issue 1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer.
-
Cause: This is a common phenomenon for poorly soluble compounds. The rapid change in solvent polarity from a high-organic environment (DMSO) to a predominantly aqueous one significantly reduces the solubility of the compound, causing it to precipitate.
-
Solutions:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous solution when you dilute it, which may be better tolerated by your experimental system.
-
Use a Co-solvent System: Instead of diluting directly into a fully aqueous buffer, try using a buffer that contains a certain percentage of an organic co-solvent.[10] The choice of co-solvent will depend on the tolerance of your experimental model.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
pH Adjustment: Ensure the pH of the final aqueous solution is in a range where this compound is more soluble. As a weak acid, a more alkaline pH (e.g., pH > 7.4) should increase its solubility.[6][7]
-
Issue 2: this compound precipitates out of the aqueous solution over time.
-
Cause: The solution may be supersaturated, meaning it holds more dissolved compound than it can stably maintain over time. Changes in temperature or the presence of nucleation sites (e.g., dust particles, scratches on the container) can trigger precipitation from a supersaturated solution.
-
Solutions:
-
Work with Freshly Prepared Solutions: Prepare your this compound working solutions immediately before use to minimize the time for precipitation to occur.
-
Incorporate Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents in your aqueous buffer. The choice of excipient must be compatible with your experimental system. Potential options include:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can form micelles that encapsulate the drug and increase its apparent solubility.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[12]
-
Polymers: Certain polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can also enhance solubility and inhibit precipitation.[13][14][15]
-
-
Issue 3: Inconsistent results in biological assays.
-
Cause: Undetected microprecipitation of this compound can lead to variations in the actual concentration of the drug in solution, resulting in poor reproducibility of experimental data.
-
Solutions:
-
Visual Inspection: Before each experiment, carefully inspect your solutions for any signs of precipitation (e.g., cloudiness, visible particles).
-
Filtration: Filter your final working solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles or microprecipitates.
-
Solubility Assessment: If you are consistently facing issues, it is advisable to perform a preliminary solubility assessment of this compound in your specific experimental buffer system to determine its practical solubility limit.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add a sufficient volume of high-purity DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously and/or sonicate in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS) and a compatible organic co-solvent (e.g., ethanol or PEG 400). The final concentration of the co-solvent should be determined based on the tolerance of your experimental system.
-
Intermediate Dilution: Perform an intermediate dilution of your this compound DMSO stock solution into the pure co-solvent.
-
Final Dilution: Slowly add the intermediate dilution to your aqueous buffer while vortexing to achieve the final desired concentration of this compound.
-
Final Check: Visually inspect the final working solution for any signs of precipitation.
Data Presentation
Table 1: General Influence of Formulation Strategies on this compound Solubility (Qualitative)
| Strategy | Principle of Action | Potential Impact on this compound Solubility | Considerations for Experimental Use |
| pH Adjustment | Increases the ionization of the carboxylic acid group. | Significant increase in solubility at pH > pKa. | The final pH must be compatible with the experimental model. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Moderate to high increase in solubility. | The co-solvent must not interfere with the experiment. |
| Surfactants | Form micelles to encapsulate the drug. | High increase in apparent solubility. | The surfactant and its concentration must be non-toxic to the cells/model system. |
| Cyclodextrins | Form inclusion complexes with the drug. | High increase in solubility. | The type and concentration of cyclodextrin need to be optimized. |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound by Applied Therapeutics for Diabetic Peripheral Neuropathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Applied Therapeutics to Present Results from Phase 3 ARISE-HF Study in Diabetic Cardiomyopathy at ACC 2024 | Applied Therapeutics [ir.appliedtherapeutics.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. medkoo.com [medkoo.com]
- 10. ijpbr.in [ijpbr.in]
- 11. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Managing Autofluorescence in Caficrestat-Treated Cell Imaging
Welcome to the technical support center for researchers utilizing Caficrestat in cell imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential challenges with autofluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as AT-001) is an investigational oral medication that acts as a potent inhibitor of the enzyme aldose reductase.[1][2][3] Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. By inhibiting this enzyme, this compound aims to reduce the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications such as diabetic cardiomyopathy.[1][2]
Q2: What is autofluorescence and why is it a problem in cell imaging?
Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light.[4][5][6] It can also be induced by certain experimental procedures, like fixation with aldehydes (e.g., formaldehyde, glutaraldehyde).[7][8] This intrinsic fluorescence can interfere with the detection of specific signals from your fluorescent probes (e.g., fluorescently labeled antibodies or dyes), leading to a low signal-to-noise ratio and making it difficult to interpret your imaging results.[4][7]
Q3: Can treatment with this compound cause an increase in cellular autofluorescence?
While there is currently no direct evidence in the scientific literature to suggest that this compound itself is a fluorescent compound or directly causes an increase in cellular autofluorescence, any drug treatment can potentially alter cellular metabolism and physiology.[9][10][11] Changes in metabolic pathways, such as those influenced by aldose reductase inhibition, could theoretically lead to fluctuations in endogenous fluorophores like NAD(P)H and FAD, which are key metabolic coenzymes that autofluoresce.[9][10][11] Therefore, it is crucial to have appropriate controls to determine if the observed autofluorescence is a result of the drug treatment or other experimental factors.
Q4: How can I determine if the fluorescence I'm seeing is autofluorescence?
The most straightforward method is to include an unstained, untreated control in your experiment.[4] This control sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels. If you observe fluorescence in this control sample, it is likely due to autofluorescence.[4][12]
Troubleshooting Guide: Dealing with Autofluorescence
If you are experiencing high background fluorescence in your this compound-treated cell imaging experiments, here are some troubleshooting steps you can take.
Problem: High background fluorescence observed in all channels.
Possible Cause 1: Endogenous Autofluorescence
Cells and tissues contain endogenous molecules that fluoresce naturally.[4][13]
-
Solution 1: Spectral Separation. If possible, choose fluorophores that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5).[7][13] Autofluorescence is often more prominent in the blue and green regions of the spectrum.[4]
-
Solution 2: Photobleaching. Before labeling with your fluorescent probes, you can try to photobleach the autofluorescence by exposing the sample to the excitation light for an extended period.[13] However, be cautious as this can also damage the sample.
-
Solution 3: Chemical Quenching. Several chemical reagents can be used to quench autofluorescence. The effectiveness of each may vary depending on the source of the autofluorescence and your sample type.
| Reagent | Target Autofluorescence | General Protocol |
| Sodium Borohydride | Aldehyde-induced | Treat fixed cells with 0.1% sodium borohydride in PBS for 10-30 minutes at room temperature.[4][7][12] |
| Sudan Black B | Lipofuscin | Incubate fixed cells in 0.1% Sudan Black B in 70% ethanol for 10-30 minutes at room temperature.[7][8] |
| Eriochrome Black T | General | Treat fixed cells with 0.1% Eriochrome Black T in a suitable buffer.[7][8] |
| Commercial Reagents | Broad Spectrum | Follow the manufacturer's instructions for commercially available quenching kits (e.g., TrueVIEW).[7] |
Possible Cause 2: Autofluorescence from Media Components
Components in the cell culture medium, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[4][13]
-
Solution: For live-cell imaging, switch to a phenol red-free medium before imaging.[4][13] If possible, also reduce the concentration of FBS or replace it with bovine serum albumin (BSA) in the imaging buffer.[4]
Problem: Autofluorescence increased after fixation.
Possible Cause: Aldehyde-Based Fixatives
Fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by cross-linking proteins and other molecules.[7][8] Glutaraldehyde generally causes more autofluorescence than PFA.[8]
-
Solution 1: Optimize Fixation. Reduce the concentration of the fixative and the duration of the fixation step to the minimum required to preserve cell morphology.[7][14]
-
Solution 2: Use an Alternative Fixative. Consider using organic solvents like ice-cold methanol or ethanol as fixatives, especially for cell surface markers.[4][7]
-
Solution 3: Quench Aldehyde-Induced Autofluorescence. Treat the cells with sodium borohydride after fixation as described in the table above.[4][7]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
-
After fixation with an aldehyde-based fixative (e.g., 4% PFA), wash the cells three times with phosphate-buffered saline (PBS).
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS.
-
Incubate the cells in the sodium borohydride solution for 10-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Proceed with your standard immunofluorescence or staining protocol.
Protocol 2: General Workflow for Investigating Autofluorescence
This workflow can help you systematically identify and mitigate autofluorescence in your experiments.
References
- 1. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound by Applied Therapeutics for Diabetic Peripheral Neuropathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Imaging of cells by autofluorescence: a new tool in the probing of biopharmaceutical effects at the intracellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volumetric live-cell autofluorescence imaging using Fourier light-field microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. Autofluorescence Imaging of Treatment Response in Neuroendocrine Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autofluorescence imaging permits label-free cell type assignment and reveals the dynamic formation of airway secretory cell associated antigen passages (SAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
Technical Support Center: Ensuring Consistent Delivery of Investigational Small Molecule Drugs in Animal Feed for Preclinical Research
Disclaimer: The following technical guidance is provided for research and drug development professionals. Information regarding the investigational drug Caficrestat (AT-001) indicates its development is for human diabetic complications, and there is no publicly available information to support its use in animal feed.[1][2][3][4][5][6][7][8] This guide, therefore, addresses the broader, more applicable challenge of delivering investigational small molecule drugs in animal feed for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of administering an investigational drug via medicated feed in preclinical studies?
Administering a test compound through medicated feed offers several advantages over other oral dosing methods like gavage. It is a less stressful and non-invasive method for the animals, which can reduce physiological responses that might otherwise confound study results.[9][10] This method allows for continuous drug exposure, which can better mimic a clinical therapeutic regimen. It is also less labor-intensive for long-term studies compared to daily gavage.[11][12]
Q2: What are the critical factors to consider when formulating a small molecule drug into rodent chow?
Several factors are crucial for a successful formulation. These include the physicochemical properties of the drug (e.g., solubility, stability, particle size), the palatability of the final medicated feed, the required dose and its relation to the animals' daily feed consumption, and the selection of an appropriate diet base that does not interfere with the drug's properties.[13][14]
Q3: How can I ensure the homogeneity of the drug within the medicated feed?
Ensuring a uniform distribution of the active pharmaceutical ingredient (API) is critical. This is typically achieved by geometric dilution, where the drug is first mixed with a small amount of the feed vehicle, and then progressively more vehicle is added. Using a carrier that has a similar particle size to the drug can also aid in uniform mixing.[15] Homogeneity must be verified analytically by testing multiple samples from a single batch of feed.[1][7][16][17]
Q4: What is the importance of stability testing for medicated feed?
Stability testing ensures that the drug remains chemically and physically stable in the feed matrix under specified storage conditions for the duration of the study.[18][19][20] Factors like temperature, humidity, light, and interactions with feed components can lead to drug degradation, potentially compromising the study's integrity.[21] Stability studies should assess the drug concentration over time to establish an appropriate shelf-life for the medicated feed.
Q5: What are the regulatory guidelines for preparing and using medicated feed in preclinical research?
While specific guidelines can vary, regulatory bodies like the FDA provide guidance on good manufacturing practices (GMPs) for medicated feeds.[22][23] These guidelines emphasize the importance of proper formulation, analytical validation, stability, and homogeneity to ensure the safety and welfare of the research animals and the integrity of the study data.[3][24][25][26]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent drug levels in plasma/tissue samples | 1. Non-homogeneous drug distribution in feed. 2. Drug degradation in feed. 3. Variable feed consumption by animals. 4. Poor palatability of medicated feed. | 1. Re-evaluate the mixing process. Perform homogeneity testing on new batches.[1][17] 2. Conduct stability studies under the same conditions as the animal housing.[18][19] 3. Monitor daily feed intake for each animal. 4. Consider adding a palatable flavoring agent that does not interact with the drug. |
| Animals are not eating the medicated feed | 1. The drug has a bitter or otherwise aversive taste. 2. The texture of the feed has been altered. | 1. Microencapsulation of the drug can mask unpleasant tastes. 2. Ensure the formulation process does not significantly change the physical form of the chow (e.g., hardness, pellet size). |
| Analytical results show lower than expected drug concentration in feed | 1. Drug degradation during formulation or storage. 2. Adsorption of the drug to equipment surfaces. 3. Incomplete extraction during sample preparation for analysis. | 1. Review the stability data. Consider if heat, light, or moisture are affecting the drug.[20][21] 2. Ensure manufacturing equipment is properly cleaned and that the materials are compatible with the drug. 3. Optimize the analytical extraction method to ensure complete recovery from the feed matrix.[2] |
| High variability in analytical results for homogeneity testing | 1. Inadequate mixing time or technique. 2. Segregation of drug particles from feed particles due to differences in size, shape, or density.[22] | 1. Increase mixing time and ensure the use of an appropriate blender. 2. Consider milling the drug and a portion of the feed together to achieve a more uniform particle size before final blending. |
Experimental Protocols
Protocol 1: Formulation of Medicated Rodent Chow
-
Objective: To prepare a homogenous batch of medicated feed with a target drug concentration.
-
Materials:
-
Investigational small molecule drug (API)
-
Standard ground rodent chow
-
A suitable carrier if needed (e.g., corn starch)
-
Planetary or V-blender
-
-
Methodology:
-
Determine the total amount of medicated feed required for the study.
-
Calculate the required amount of API based on the target concentration (e.g., mg of drug per kg of feed).
-
Accurately weigh the API.
-
Employ geometric dilution:
-
Mix the API with an equal amount of ground chow in the blender for 5 minutes.
-
Add an amount of chow equal to the current mixture volume and blend for another 5 minutes.
-
Continue this process until all the ground chow has been incorporated.
-
-
Once all ingredients are in the blender, mix for a final 15-20 minutes to ensure homogeneity.
-
Package the medicated feed in airtight, light-resistant containers and store under specified conditions.
-
Protocol 2: Homogeneity Testing of Medicated Feed
-
Objective: To verify the uniform distribution of the API within a batch of medicated feed.
-
Methodology:
-
Collect a minimum of 10 samples from different locations within the blender or from multiple packages of the final product.[7]
-
The sample size should be representative of the typical daily feed intake of the study animals.
-
For each sample, perform an analytical test to quantify the API concentration. A validated method such as HPLC-UV or LC-MS/MS is recommended.[4][27]
-
Calculate the mean concentration, standard deviation (SD), and the coefficient of variation (CV%).
-
Acceptance Criteria: A common acceptance criterion is a CV of ≤10%, with all individual sample results falling within 85-115% of the target concentration.
-
Protocol 3: Stability Analysis of Medicated Feed
-
Objective: To determine the stability of the API in the feed matrix over time.
-
Methodology:
-
Prepare a batch of medicated feed as per Protocol 1.
-
Store the feed under controlled environmental conditions that mimic the animal housing facility (e.g., 22°C ± 2°C and 50% ± 10% relative humidity).
-
Pull samples for analysis at predetermined time points (e.g., Day 0, Week 1, Week 2, Week 4, and Week 8).
-
At each time point, analyze the samples in triplicate to determine the API concentration.
-
Also, visually inspect the feed for any changes in appearance or texture.
-
Acceptance Criteria: The mean concentration of the API should remain within 90-110% of the initial (Day 0) concentration.
-
Data Presentation
Table 1: Example Homogeneity Testing Results
| Sample ID | Location in Blender | Concentration (mg/kg) | % of Target (Target = 100 mg/kg) |
| H-01 | Top, Left | 102.5 | 102.5% |
| H-02 | Top, Right | 98.7 | 98.7% |
| H-03 | Middle, Center | 101.1 | 101.1% |
| H-04 | Bottom, Left | 99.5 | 99.5% |
| H-05 | Bottom, Right | 103.2 | 103.2% |
| H-06 | Top, Center | 97.9 | 97.9% |
| H-07 | Middle, Left | 100.8 | 100.8% |
| H-08 | Middle, Right | 102.1 | 102.1% |
| H-09 | Bottom, Center | 98.9 | 98.9% |
| H-10 | Composite | 101.5 | 101.5% |
| Mean | 100.6 | 100.6% | |
| SD | 1.8 | 1.8% | |
| CV% | 1.8% | 1.8% |
Table 2: Example Stability Study Results (Storage at 22°C / 50% RH)
| Time Point | Mean Concentration (mg/kg) | % of Initial Concentration | Observations |
| Day 0 | 100.2 | 100.0% | Normal appearance |
| Week 1 | 99.8 | 99.6% | No change |
| Week 2 | 100.5 | 100.3% | No change |
| Week 4 | 98.9 | 98.7% | No change |
| Week 8 | 97.6 | 97.4% | No change |
Visualizations
Caption: Workflow for preclinical studies using medicated feed.
Caption: Troubleshooting logic for inconsistent pharmacokinetic data.
References
- 1. microtracers.com [microtracers.com]
- 2. Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rwdstco.com [rwdstco.com]
- 6. gdddrjournal.com [gdddrjournal.com]
- 7. ifif.org [ifif.org]
- 8. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
- 15. usp.org [usp.org]
- 16. GMP+ International | S9.14 - Methods for measuring carry-over homogeneity [gmpplus.org]
- 17. feedstrategy.com [feedstrategy.com]
- 18. Evaluation of Rodent Diet Stability when Stored in Conditions that Diverge from Guide Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Rodent Diet Stability when Stored in Conditions that Diverge from Guide Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. fda.gov [fda.gov]
- 22. iowabeefcenter.org [iowabeefcenter.org]
- 23. ksubci.org [ksubci.org]
- 24. gov.uk [gov.uk]
- 25. Federal Register :: Standardized Medicated Feed Assay Limits; Draft Guidance for Industry; Availability [federalregister.gov]
- 26. fda.gov [fda.gov]
- 27. tandfonline.com [tandfonline.com]
Validation & Comparative
Caficrestat on the Horizon: A Comparative Analysis of a New Aldose Reductase Inhibitor in Clinical Development
For researchers, scientists, and drug development professionals, the landscape of aldose reductase inhibitors (ARIs) for diabetic complications is re-emerging with the development of Caficrestat (AT-001). This next-generation ARI is in late-stage clinical trials, prompting a fresh look at its potential compared to its predecessors. This guide provides an objective comparison of this compound with other ARIs that have undergone significant clinical investigation, supported by available clinical trial data and detailed methodologies.
For decades, the inhibition of aldose reductase, a key enzyme in the polyol pathway, has been a therapeutic target to prevent or mitigate long-term complications of diabetes, such as neuropathy and cardiomyopathy. Hyperglycemia leads to the accumulation of sorbitol in tissues, causing osmotic stress and a cascade of pathological changes. ARIs work by blocking this conversion of glucose to sorbitol.
While the promise of ARIs has been met with mixed clinical success in the past, with some older agents withdrawn due to safety concerns or lack of robust efficacy, this compound's development has renewed interest in this therapeutic class. This guide will delve into the available clinical trial data for this compound and compare it with other notable ARIs.
The Polyol Pathway and Mechanism of Action of Aldose Reductase Inhibitors
The following diagram illustrates the polyol pathway and the site of action for aldose reductase inhibitors.
Comparative Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials of this compound and other aldose reductase inhibitors. It is important to note that direct head-to-head trials are lacking, and trial designs, patient populations, and endpoints often vary.
Efficacy in Diabetic Peripheral Neuropathy
Data for this compound in diabetic peripheral neuropathy is from a sub-study of the ARISE-HF trial and is still being analyzed.[1] The table below presents data from studies of other ARIs.
| Aldose Reductase Inhibitor | Trial Name/Reference | Primary Endpoint(s) | Key Efficacy Results |
| Tolrestat | Multicentre Trial[2] | Concordant improvements in motor nerve conduction velocities and paraesthetic symptom scores | 200 mg once daily was significantly better than placebo at 24, 42, and 52 weeks (p≤0.02). |
| 52-week, randomized, placebo-controlled trial[3] | Changes in autonomic and peripheral nerve function | Improved vibration perception threshold and cardiovascular reflex test results compared to placebo. | |
| Zopolrestat (Zenarestat) | Zenarestat Study Group[4] | Nerve Conduction Velocity (NCV) and nerve morphology | Dose-dependent improvement in NCV. Doses with >80% sorbitol suppression increased small-diameter myelinated nerve fiber density. |
| Epalrestat | 3-year, multicenter, comparative trial[5][6] | Change in median motor nerve conduction velocity (MNCV) | Prevented deterioration of median MNCV, MFWL, and VPT seen in the control group. Between-group difference in median MNCV was 1.6 m/s (P < 0.001) at 3 years. |
| Randomized, comparative trial[7] | Improvement in diabetic neuropathy symptoms | Combination with methylcobalamin showed faster onset of symptom relief than epalrestat alone. | |
| Ranirestat | Meta-analysis of 5 RCTs[8][9] | Changes in nerve conduction velocities (NCV) | Significant improvement in various motor and sensory NCVs compared to placebo. |
| 52-week, multicenter, double-blind study[10] | Summed sensory nerve conduction velocity | No significant difference from placebo in the primary endpoint. | |
| Fidarestat | 52-week multicenter, placebo-controlled, double-blind study[11][12][13] | Electrophysiological measurements and subjective symptoms | Significantly improved median nerve FCV and minimal latency compared to placebo. Also improved subjective symptoms like numbness and pain. |
Efficacy in Diabetic Cardiomyopathy
This compound is the most recent ARI to be evaluated in a large-scale trial for diabetic cardiomyopathy.
| Aldose Reductase Inhibitor | Trial Name/Reference | Primary Endpoint | Key Efficacy Results |
| This compound (AT-001) | ARISE-HF[1] | Stabilization or improvement in cardiac functional capacity (Peak VO₂) | Did not meet the primary endpoint in the overall population (p=0.210). A pre-specified subgroup of patients not on SGLT2 or GLP-1 inhibitors showed a statistically significant benefit (p=0.040). |
Safety and Tolerability
| Aldose Reductase Inhibitor | Key Safety Findings from Clinical Trials |
| This compound (AT-001) | Generally safe and well-tolerated in the ARISE-HF trial with no substantial differences in serious adverse events compared to placebo.[1] |
| Tolrestat | Withdrawn from the market due to concerns about liver toxicity.[14] Mild reversible elevations of hepatic transaminases were seen in some patients.[15] |
| Zopolrestat (Zenarestat) | Associated with impaired kidney function.[14] |
| Epalrestat | Generally well-tolerated with long-term use.[5] Adverse events were mostly mild to moderate.[7] |
| Ranirestat | Well-tolerated with no significant differences in drug-related adverse events compared to placebo.[10] |
| Fidarestat | Well-tolerated with an adverse event profile that did not significantly differ from placebo.[11][12] |
| Sorbinil | Associated with severe allergic reactions.[14] |
Experimental Protocols
A detailed understanding of the methodologies used in these clinical trials is crucial for a nuanced comparison.
Nerve Conduction Velocity (NCV) Studies
This was a common primary or secondary endpoint in most diabetic neuropathy trials for ARIs.
-
Procedure: As outlined in various trial protocols, NCV studies involve stimulating a peripheral nerve at one point and recording the evoked electrical potential at another. The latency (time to response) and the distance between the points are used to calculate the conduction velocity.
-
Nerves Assessed: Commonly studied nerves include the median, peroneal, and sural nerves for both motor and sensory function.[2][6][8]
-
Standardization: To ensure consistency, factors such as limb temperature are strictly controlled, as lower temperatures can slow nerve conduction.
Assessment of Subjective Symptoms
Patient-reported outcomes are critical in evaluating the clinical benefit of a treatment for diabetic neuropathy.
-
Methodology: Standardized questionnaires and scales are used to assess the severity and frequency of neuropathic symptoms such as pain, numbness, and paresthesia.[2][11]
-
Example: The Diabetic Neuropathy Symptom Score (DNSS) and a Numeric Pain Intensity Scale are examples of tools used to quantify these subjective experiences.[16]
Cardiopulmonary Exercise Testing (CPET) for Peak VO₂
This was the primary method for assessing the primary endpoint in the ARISE-HF trial of this compound for diabetic cardiomyopathy.
-
Protocol: Patients perform graded exercise on a treadmill or cycle ergometer until exhaustion. Expired gases are analyzed to measure oxygen uptake (VO₂). The highest VO₂ achieved is the Peak VO₂.
-
Significance: Peak VO₂ is a strong predictor of cardiovascular health and functional capacity. A decline in Peak VO₂ is associated with a worse prognosis in heart failure.
Concluding Remarks
This compound represents a renewed effort in the field of aldose reductase inhibition. The topline results from the ARISE-HF trial in diabetic cardiomyopathy, particularly the significant effect in a large sub-population, are encouraging. However, the pending results from the diabetic peripheral neuropathy sub-study will be crucial for a more direct comparison with the historical data of other ARIs that were primarily evaluated for this indication.
The safety profile of this compound observed so far appears favorable, a critical aspect given the safety issues that led to the discontinuation of some of its predecessors. As more data from the ongoing Phase III trials of this compound become available, the research and drug development community will gain a clearer picture of its potential role in the management of diabetic complications. The journey of aldose reductase inhibitors has been long and challenging, but the continued investigation with next-generation compounds like this compound underscores the persistent unmet medical need and the scientific drive to address the debilitating consequences of diabetes.
References
- 1. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 2. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolrestat for mild diabetic neuropathy. A 52-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy: the 3-year, multicenter, comparative Aldose Reductase Inhibitor-Diabetes Complications Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of efficacy and safety of epalrestat and epalrestat in combination with methylcobalamin in patients with diabetic neuropathy in a randomized, comparative trial [scirp.org]
- 8. Ranirestat Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ranirestat Improves Electrophysiologic but not Clinical Measures of Diabetic Polyneuropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy: a 52-week multicenter placebo-controlled double-blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy | Cochrane [cochrane.org]
- 15. A multicentre trial of the aldose-reductase inhibitor tolrestat, in patients with symptomatic diabetic peripheral neuropathy. North European Tolrestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of Epalrestat in Diabetic Distal Symmetric Polyneuropathy and correlation of its therapeutic efficacy with erythrocyte sorbitol levels : A step towards Precision Medicine | Jain | Clinical Diabetology [journals.viamedica.pl]
A Comparative Analysis of Caficrestat and SGLT2 Inhibitors in the Management of Diabetic Cardiomyopathy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caficrestat and Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors for the treatment of diabetic cardiomyopathy. This analysis is based on available experimental data from clinical trials and preclinical studies.
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease, hypertension, and valvular heart disease. The pursuit of effective therapeutic interventions has led to the investigation of novel agents such as this compound and the established class of SGLT2 inhibitors. This guide compares their mechanisms of action, clinical efficacy based on available data, and the experimental protocols used in their evaluation.
Mechanism of Action
The fundamental difference between this compound and SGLT2 inhibitors lies in their therapeutic targets and mechanisms of action.
This compound , an investigational oral aldose reductase inhibitor, targets the polyol pathway.[1] In hyperglycemic states, aldose reductase converts excess glucose to sorbitol, leading to osmotic stress, increased oxidative stress, and the formation of advanced glycation end products (AGEs). By inhibiting aldose reductase, this compound aims to mitigate these downstream pathological effects that contribute to myocardial fibrosis and dysfunction in diabetic cardiomyopathy.[2]
SGLT2 inhibitors , including empagliflozin, dapagliflozin, and canagliflozin, are a class of drugs that block the reabsorption of glucose in the proximal tubules of the kidneys, leading to glycosuria.[3][4] Their cardioprotective effects in diabetic cardiomyopathy are believed to be multifactorial and extend beyond glycemic control.[5][6] Proposed mechanisms include:
-
Hemodynamic Effects: Reduced preload through osmotic diuresis and natriuresis, and reduced afterload through modest blood pressure reduction.[7]
-
Metabolic Effects: A shift in cardiac metabolism from glucose and fatty acid oxidation towards more energy-efficient ketone bodies.[5]
-
Direct Cardiac Effects: Inhibition of the Na+/H+ exchanger in cardiomyocytes, leading to reduced intracellular sodium and calcium levels, which can improve mitochondrial function and reduce oxidative stress.[7]
-
Anti-inflammatory and Anti-fibrotic Effects: Reduction in pro-inflammatory cytokines and markers of fibrosis.[5][8]
Clinical Efficacy and Experimental Data
Direct head-to-head clinical trials comparing this compound and SGLT2 inhibitors are not yet available. The clinical efficacy of these agents is therefore assessed based on their respective placebo-controlled trials.
This compound: The ARISE-HF Trial
The primary clinical evidence for this compound in diabetic cardiomyopathy comes from the Phase 3 ARISE-HF trial.[1] This study evaluated the efficacy and safety of this compound in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[9]
Table 1: Key Efficacy Data from the ARISE-HF Trial of this compound
| Endpoint | Placebo | This compound (1500mg BID) | p-value |
| Overall Population | |||
| Mean Change in Peak VO2 from Baseline over 15 months (ml/kg/min) | -0.31[1] | -0.01[1] | 0.210[1] |
| Subgroup Not on Concomitant SGLT2i/GLP-1 Agonists (62% of study population) | |||
| Mean Change in Peak VO2 from Baseline over 15 months (ml/kg/min) | -0.54[1] | +0.08[1] | 0.040[1] |
| Patients with ≥6% Worsening in Cardiac Functional Capacity | 46%[1] | 32.7%[1] | 0.035 (Odds Ratio: 0.56)[1] |
| Progression to Overt Heart Failure | Not Reported | Statistically Significant Prevention vs. Placebo | 0.0285[10] |
BID: twice daily
SGLT2 Inhibitors: Cardiovascular Outcome Trials
The cardiovascular benefits of SGLT2 inhibitors have been demonstrated in several large-scale cardiovascular outcome trials (CVOTs) in patients with type 2 diabetes, many of whom were at high risk for or had established cardiovascular disease.[11] While these trials were not exclusively focused on diabetic cardiomyopathy, they provide robust evidence for the reduction of heart failure-related outcomes.
Table 2: Key Heart Failure Outcomes from Major SGLT2 Inhibitor CVOTs
| Trial | SGLT2 Inhibitor | Primary Outcome | Reduction in Hospitalization for Heart Failure |
| EMPA-REG OUTCOME | Empagliflozin | 14% reduction in 3-point MACE (CV death, nonfatal MI, nonfatal stroke)[12] | 35% reduction[5] |
| CANVAS Program | Canagliflozin | 14% reduction in 3-point MACE[12] | 33% reduction[5] |
| DECLARE-TIMI 58 | Dapagliflozin | Did not demonstrate superiority for 3-point MACE, but showed a 27% reduction in a composite of CV death or hospitalization for heart failure.[5][12] | 27% reduction[5] |
MACE: Major Adverse Cardiovascular Events; CV: Cardiovascular; MI: Myocardial Infarction
Experimental Protocols
ARISE-HF Trial (this compound)
-
Study Design: A multicenter, randomized, placebo-controlled, two-part study. Part A evaluated the safety and efficacy of two doses of this compound (1000mg BID and 1500mg BID) versus placebo over 15 months. Part B is an extension to evaluate long-term safety and efficacy.[13]
-
Participants: 675 adult patients with diabetic cardiomyopathy at high risk of progression to overt heart failure.[9]
-
Primary Efficacy Endpoint: Change from baseline in Peak VO2 (maximal oxygen consumption) as measured by cardiopulmonary exercise testing (CPET) at 15 months.[1] Peak VO2 is a measure of cardiac functional capacity.
-
Key Secondary and Subgroup Analyses: Pre-specified subgroup analysis of patients not on concomitant SGLT2 or GLP-1 therapies. Analysis of the number of patients with a clinically significant worsening in cardiac functional capacity (defined as a decrease of 6% or more in Peak VO2).[1]
SGLT2 Inhibitor Cardiovascular Outcome Trials (General Protocol Outline)
-
Study Design: Large, multicenter, randomized, double-blind, placebo-controlled trials.[11]
-
Participants: Thousands of patients with type 2 diabetes and established cardiovascular disease or at high risk for cardiovascular events.[11]
-
Primary Efficacy Endpoint: Typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[11][12]
-
Key Secondary Endpoints: Often included hospitalization for heart failure, all-cause mortality, and renal outcomes.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits aldose reductase in the polyol pathway.
Caption: Multifactorial cardioprotective mechanisms of SGLT2 inhibitors.
Experimental Workflow
Caption: General drug development workflow for diabetic cardiomyopathy.
Conclusion
This compound and SGLT2 inhibitors represent two distinct approaches to treating diabetic cardiomyopathy. This compound, with its targeted inhibition of aldose reductase, has shown a potential to stabilize cardiac functional capacity, particularly in patients not on other advanced diabetes therapies.[1] However, it did not meet its primary endpoint in the overall study population of the ARISE-HF trial.[9]
In contrast, SGLT2 inhibitors have a broad, multifactorial mechanism of action and have demonstrated robust and consistent benefits in reducing hospitalizations for heart failure across multiple large-scale clinical trials in patients with type 2 diabetes.[5] While these trials were not specifically designed to assess diabetic cardiomyopathy as a primary outcome, the strong evidence for their cardioprotective effects has made them a cornerstone of therapy for patients with type 2 diabetes and cardiovascular disease.[11]
For drug development professionals, the journey of this compound highlights the challenges of targeting a single pathway in a complex, multifactorial disease like diabetic cardiomyopathy. The success of SGLT2 inhibitors underscores the potential benefits of therapies with pleiotropic effects that address multiple underlying pathophysiological mechanisms. Future research, including potential head-to-head trials and further elucidation of the mechanisms of these drugs, will be crucial in optimizing the management of diabetic cardiomyopathy.
References
- 1. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 2. appliedtherapeutics.com [appliedtherapeutics.com]
- 3. Sodium-glucose co-transporter 2 inhibitor therapy: mechanisms of action in heart failure | Heart [heart.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into SGLT2 inhibitor treatment of diabetic cardiomyopathy: focus on the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into SGLT2 inhibitor treatment of diabetic cardiomyopathy: focus on the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of SGLT-2 Inhibitors as Both the Prevention and the Treatment of Diabetic Cardiomyopathy [mdpi.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. cardiacwire.com [cardiacwire.com]
- 10. Applied Therapeutics to Present Results from Phase 3 ARISE-HF Study in Diabetic Cardiomyopathy at ACC 2024 | Applied Therapeutics [ir.appliedtherapeutics.com]
- 11. Frontiers | SGLT2 Inhibitors in Diabetic Patients With Cardiovascular Disease or at High Cardiovascular Risk: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Validating Caficrestat's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caficrestat (AT-001) with other therapeutic approaches for diabetic cardiomyopathy. It includes supporting experimental data, detailed methodologies, and visualizations to elucidate its mechanism of action.
This compound, an investigational potent aldose reductase inhibitor, is currently in late-stage clinical development for the treatment of diabetic cardiomyopathy. Its primary mechanism of action is the inhibition of aldose reductase, an enzyme in the polyol pathway that becomes overactive during hyperglycemia. This overactivity is implicated in the pathogenesis of diabetic complications, including cardiac damage.
Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway. Aldose reductase, the first and rate-limiting enzyme in this pathway, reduces glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the subsequent increase in osmotic stress, along with the depletion of NADPH and the generation of reactive oxygen species, are believed to contribute to cellular damage and the development of diabetic complications.
This compound acts by directly inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects. Preclinical studies have demonstrated that this inhibition can lead to improvements in cardiac function and a reduction in cardiac fibrosis and hypertrophy.
Comparative Performance Data
This section presents a comparison of this compound with other aldose reductase inhibitors and alternative therapeutic strategies for diabetic cardiomyopathy. The data is compiled from publicly available preclinical and clinical trial information.
Table 1: Comparison of Aldose Reductase Inhibitors in Preclinical Models of Diabetic Cardiomyopathy
| Feature | This compound (AT-001) | Epalrestat |
| Model | High-fat diet/streptozotocin-induced diabetic mice | Not specified in readily available cardiac fibrosis studies |
| Key Findings | - Improved diastolic function- Mitigated cardiac fibrosis and hypertrophy- Decreased myocardial fatty acid oxidation rates | - Attenuated cardiac fibrosis in a pressure-overload model |
| Mechanism Insight | Normalizes cardiac energy metabolism | Reduces collagen accumulation |
| Reference |
Table 2: Overview of Clinical Trial Data for this compound (ARISE-HF)
| Endpoint | Result | Significance |
| Primary Endpoint | Stabilization of cardiac functional capacity (Peak VO2) | Trend favoring this compound, but not statistically significant in the overall population (p=0.210) |
| Prespecified Subgroup | Statistically significant improvement in Peak VO2 in patients not on SGLT2 or GLP-1 inhibitors (p=0.040) | Suggests potential benefit in a specific patient population |
| Safety | Generally safe and well-tolerated | Favorable safety profile |
| Reference |
Experimental Protocols
Aldose Reductase Activity Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against aldose reductase.
Materials:
-
Purified aldose reductase enzyme
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compound (e.g., this compound)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the purified aldose reductase enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is proportional to the aldose reductase activity.
-
Calculate the percentage of inhibition by the test compound compared to a control reaction without the inhibitor.
Assessment of Cardiac Fibrosis in a Mouse Model of Diabetic Cardiomyopathy
This protocol describes the induction of diabetic cardiomyopathy in mice and the subsequent evaluation of cardiac fibrosis.
Animal Model:
-
Use a validated mouse model of diabetic cardiomyopathy, such as the high-fat diet/streptozotocin (STZ)-induced model.
Experimental Groups:
-
Control (non-diabetic)
-
Diabetic + Vehicle
-
Diabetic + this compound
Procedure:
-
Induce diabetes in mice according to the established protocol.
-
Treat the diabetic mice with either vehicle or this compound for a specified duration.
-
At the end of the treatment period, euthanize the animals and harvest the hearts.
-
Fix the heart tissue in formalin and embed in paraffin.
-
Section the heart tissue and perform histological staining.
-
Masson's Trichrome Stain: To visualize collagen fibers (blue) and quantify the extent of fibrosis.
-
Picrosirius Red Stain: To specifically stain collagen fibers (red) for quantification under polarized light.
-
-
Capture images of the stained sections using a microscope.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
Conclusion
This compound demonstrates a clear mechanism of action through the inhibition of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. Preclinical data strongly supports its potential to mitigate the pathological features of diabetic cardiomyopathy, including cardiac fibrosis and dysfunction. While the primary endpoint of the ARISE-HF clinical trial was not met in the overall population, the positive results in a prespecified subgroup warrant further investigation. This guide provides researchers with a foundational understanding of this compound's mechanism and the experimental approaches to validate its effects in new models, facilitating further research into this promising therapeutic candidate.
Caficrestat vs. Standard of Care for Diabetic Cardiomyopathy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Caficrestat (AT-001), an investigational aldose reductase inhibitor, with the current standard of care for the management of diabetic cardiomyopathy (DbCM). The information is compiled from clinical trial data and published research to support evidence-based evaluation.
Executive Summary
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by myocardial dysfunction independent of coronary artery disease, hypertension, or significant valvular disease. The current standard of care focuses on managing cardiovascular risk factors, primarily through glycemic control and blood pressure management, with Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists showing significant cardiovascular benefits. This compound emerges as a novel therapeutic agent targeting the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This guide benchmarks the clinical performance of this compound against established therapeutic strategies for DbCM.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the Phase 3 ARISE-HF trial for this compound and established efficacy data for standard of care therapies in related cardiovascular outcomes. It is important to note that direct head-to-head trials are not available; the data for this compound is from a placebo-controlled trial.
Table 1: Efficacy of this compound in the ARISE-HF Trial [1]
| Endpoint | Patient Population | This compound (1500mg BID) | Placebo | Difference | p-value |
| Change in Peak VO2 from Baseline to 15 Months (ml/kg/min) | Overall Population | -0.01 | -0.31 | 0.30 | 0.210 |
| Change in Peak VO2 from Baseline to 15 Months (ml/kg/min) | Subgroup not on SGLT2i/GLP-1 RA | +0.08 | -0.54 | 0.62 | 0.040 |
Table 2: Safety and Tolerability of this compound in the ARISE-HF Trial
| Adverse Event | This compound (1000mg BID) | This compound (1500mg BID) | Placebo |
| Serious Adverse Events | 12.3% | 17.3% | 14.3% |
| Treatment-Emergent Adverse Events | 81.6% | 81.0% | 79.1% |
| Treatment-Related Discontinuations | 9.6% | 9.5% | 3.9% |
Mechanisms of Action
This compound: Aldose Reductase Inhibition
This compound is a potent and selective inhibitor of the enzyme aldose reductase.[1] In hyperglycemic states, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step in this pathway, converting glucose to sorbitol.[2][3] This process consumes NADPH and leads to the accumulation of sorbitol, which can cause osmotic stress. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase further disrupts the cellular redox balance. By inhibiting aldose reductase, this compound aims to prevent these detrimental downstream effects, including oxidative stress, inflammation, and cellular damage, which are thought to contribute to the pathophysiology of diabetic cardiomyopathy.[4][5][6]
Standard of Care: SGLT2 Inhibitors and GLP-1 Receptor Agonists
The current standard of care for patients with type 2 diabetes and established cardiovascular disease or at high risk for it often includes SGLT2 inhibitors and GLP-1 receptor agonists, due to their proven cardiovascular benefits.
-
SGLT2 Inhibitors: These agents block the reabsorption of glucose in the kidneys, leading to glucosuria.[7] Their cardioprotective mechanisms are multifactorial and include improved glycemic control, osmotic diuresis leading to reduced preload, modest blood pressure reduction, weight loss, and a shift in cardiac metabolism towards more efficient ketone body utilization.[7][8][9]
-
GLP-1 Receptor Agonists: These drugs mimic the action of the incretin hormone GLP-1, stimulating glucose-dependent insulin secretion and suppressing glucagon release.[10] Their cardiovascular benefits are attributed to improved glycemic control, weight loss, blood pressure reduction, and potential direct effects on the vasculature and myocardium, including anti-inflammatory and anti-atherosclerotic properties.[10][11][12][13]
Experimental Protocols
ARISE-HF Clinical Trial (for this compound)
The efficacy and safety of this compound were evaluated in the Phase 3, multicenter, randomized, double-blind, placebo-controlled ARISE-HF trial.[14]
-
Objective: To assess the ability of AT-001 (this compound) to improve or prevent the decline in exercise capacity in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure.[14]
-
Patient Population: The trial enrolled 675 adults with type 2 diabetes mellitus and diabetic cardiomyopathy. Key inclusion criteria included being 60 years or older, or 40 years or older with a diabetes duration of 10 or more years, or with mild to moderate loss of kidney function.[15] Exclusion criteria included a prior diagnosis of heart failure, a history of myocardial infarction, or coronary artery disease.[15]
-
Intervention: Patients were randomized to receive either this compound (1000 mg or 1500 mg twice daily) or a matching placebo, in addition to their standard diabetes care.[16]
-
Primary Endpoint: The primary endpoint was the change in peak oxygen uptake (Peak VO2) from baseline to 15 months.[1] Peak VO2 is a measure of cardiorespiratory fitness and is determined through a cardiopulmonary exercise test (CPET).[17][18]
-
Cardiopulmonary Exercise Testing (CPET) Protocol (General): While the specific protocol for ARISE-HF is not detailed, CPET for determining Peak VO2 in clinical trials typically involves a graded exercise test on a treadmill or cycle ergometer.[19] Exercise intensity is progressively increased until the patient reaches exhaustion. During the test, respiratory gases are analyzed to measure oxygen consumption, and the highest value achieved is recorded as Peak VO2.[17][20]
Conclusion
This compound, with its novel mechanism of aldose reductase inhibition, has demonstrated a stabilizing effect on cardiac functional capacity in a subgroup of patients with diabetic cardiomyopathy not treated with SGLT2 inhibitors or GLP-1 receptor agonists. While the primary endpoint in the overall population of the ARISE-HF trial was not met, the findings in the subgroup suggest a potential therapeutic niche. The current standard of care, particularly SGLT2 inhibitors and GLP-1 receptor agonists, offers broad cardiovascular benefits. Further research, including potential head-to-head trials, would be necessary to definitively position this compound within the therapeutic landscape for diabetic cardiomyopathy. The favorable safety profile of this compound is a positive attribute for its continued investigation. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing evaluation of emerging therapies for this complex disease.
References
- 1. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 2. ahajournals.org [ahajournals.org]
- 3. appliedtherapeutics.com [appliedtherapeutics.com]
- 4. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium-glucose co-transporter 2 inhibitor therapy: mechanisms of action in heart failure | Heart [heart.bmj.com]
- 8. [PDF] SGLT2 inhibitors and mechanisms of cardiovascular benefit: a state-of-the-art review | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. GLP-1 receptor agonists (GLP-1RAs): cardiovascular actions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GLP-1 Receptor Agonists in Heart Failure Management | CFR Journal [cfrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Rationale and design of the Aldose Reductase Inhibition for Stabilization of Exercise Capacity in Heart Failure Trial (ARISE-HF) in patients with high-risk diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arisehf.com [arisehf.com]
- 16. hra.nhs.uk [hra.nhs.uk]
- 17. Modest Increase in Peak VO2 is Related to Better Clinical Outcomes in Chronic Heart Failure Patients: Results from Heart Failure and a Controlled Trial to Investigate Outcomes of Exercise Training (HF-ACTION) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Graded Exercise Testing Protocols for the Determination of VO2max: Historical Perspectives, Progress, and Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maximal Oxygen Uptake: VO2max and VO2peak | RehabMeasures Database [sralab.org]
- 20. VO2 max - Wikipedia [en.wikipedia.org]
The Evolving Landscape of Aldose Reductase Inhibition: A Comparative Analysis of Caficrestat's Therapeutic Window
For Immediate Release
NEW YORK, NY – November 10, 2025 – In the competitive field of developing therapies for diabetic complications, the therapeutic window of a drug candidate is a critical determinant of its potential clinical success. This is particularly true for Aldose Reductase Inhibitors (ARIs), where off-target effects have historically hampered development. This guide provides a detailed comparison of the therapeutic window of Caficrestat (AT-001), a next-generation ARI, with other notable ARIs, supported by experimental data.
The primary target of ARIs is aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. However, the structural similarity between ALR2 and aldehyde reductase (ALR1), an enzyme crucial for detoxifying various aldehydes, has been a significant hurdle. Non-selective inhibition of ALR1 can lead to adverse effects, thereby narrowing the therapeutic window.
This compound, developed by Applied Therapeutics, is a highly potent and selective ARI currently in late-stage clinical development for the treatment of Diabetic Cardiomyopathy (DbCM).[1][2][3] Preclinical data demonstrates its significantly improved selectivity for ALR2 over ALR1, suggesting a wider therapeutic window compared to earlier generation ARIs.
Quantitative Comparison of Inhibitory Potency and Selectivity
The therapeutic window of an ARI can be quantitatively assessed by comparing its inhibitory potency against the target enzyme, ALR2, versus its off-target effects on ALR1. This is often expressed as a selectivity ratio (IC50 for ALR1 / IC50 for ALR2). A higher ratio indicates greater selectivity and a potentially wider therapeutic window.
| Aldose Reductase Inhibitor | IC50 for Aldose Reductase (ALR2) | IC50 for Aldehyde Reductase (ALR1) | Selectivity Ratio (ALR1/ALR2) |
| This compound (AT-001) | 28.9 pM[4][5][6] | No inhibition at 100x EC50[7] | >300 (relative to Zopolrestat's affinity for ALR2)[7] |
| Zopolrestat | 3.1 nM[8][9] | 27.0 µM[10] | ~8710 |
| Epalrestat | 10-26 nM[4] | - | - |
| Sorbinil | 2 µM[10] | 5.4 µM[10] | 2.7[10] |
| Fidarestat | 26 nM[4] | - | - |
| Ranirestat | - | - | - |
| Tolrestat | 10 nM[10] | 0.72 µM[10] | 72[10] |
| Alrestatin | 1 µM[10] | 148 µM[10] | 148[10] |
Note: IC50 values are sourced from various publications and may have been determined under different experimental conditions. Direct head-to-head comparative studies are limited.
Data indicates that this compound possesses exceptionally high potency for ALR2, with an IC50 in the picomolar range.[4][5][6] More importantly, it demonstrates a remarkable selectivity with no significant inhibition of ALR1 at concentrations many times its effective concentration for ALR2.[7] This high selectivity is a key differentiator from first-generation ARIs like Sorbinil, which exhibited poor selectivity and subsequent safety concerns. While direct IC50 values for ALR1 for all compared ARIs are not consistently available in the literature, the data for this compound versus Zopolrestat highlights a significant advancement in targeted therapy.[7]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the polyol pathway and a general experimental workflow for assessing ARI activity.
References
- 1. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 2. Applied Therapeutics to Present Results from Phase 3 ARISE-HF Study in Diabetic Cardiomyopathy at ACC 2024 | Applied Therapeutics [ir.appliedtherapeutics.com]
- 3. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. appliedtherapeutics.com [appliedtherapeutics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Independent Validation of Caficrestat Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caficrestat has been investigated for its potential to treat diabetic cardiomyopathy by inhibiting aldose reductase, a key enzyme in the polyol pathway, which is implicated in diabetic complications. The Phase 3 ARISE-HF clinical trial evaluated the efficacy and safety of this compound in patients with diabetic cardiomyopathy at high risk of progressing to overt heart failure. While the trial did not meet its primary endpoint for the overall patient population, a pre-specified subgroup of patients not receiving concomitant treatment with SGLT2 inhibitors or GLP-1 receptor agonists showed a statistically significant benefit. In contrast, SGLT2 inhibitors and GLP-1 receptor agonists have demonstrated significant cardiovascular benefits in large-scale clinical trials and are established treatment options for patients with type 2 diabetes and cardiovascular disease, including heart failure.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the ARISE-HF trial for this compound and from representative studies of SGLT2 inhibitors and GLP-1 receptor agonists. It is important to note that this data is not from head-to-head comparative trials and should be interpreted with caution.
Table 1: this compound (AT-001) - ARISE-HF Phase 3 Trial Results [1][2][3][4]
| Endpoint | Placebo | This compound (1500mg BID) | p-value |
| Overall Population | |||
| Mean Change in Peak VO2 from Baseline to 15 months (ml/kg/min) | -0.31 | -0.01 | 0.210[1] |
| Subgroup Not on SGLT2i/GLP-1RA | |||
| Mean Change in Peak VO2 from Baseline to 15 months (ml/kg/min) | -0.54 | +0.08 | 0.040[3] |
| Clinically Significant Worsening in Cardiac Functional Capacity (≥6% decline) | 46% | 32.7% | 0.035 (Odds Ratio 0.56)[3] |
Table 2: Safety and Tolerability of this compound - ARISE-HF Trial
| Adverse Events | Placebo | This compound (1000mg BID) | This compound (1500mg BID) |
| Serious Adverse Events | 14.3% | 12.3% | 17.3% |
| Treatment Emergent Adverse Events | 79.1% | 81.6% | 81% |
| Treatment-Related Discontinuations | 3.9% | 9.6% | 9.5% |
Table 3: Efficacy of SGLT2 Inhibitors in Diabetic Cardiomyopathy (Representative Data) [5][6]
| Endpoint | Placebo/Standard Care | SGLT2 Inhibitors | Relative Risk Reduction |
| Hospitalization for Heart Failure | Varies by study | Significantly Reduced | ~27-35%[5] |
| Cardiovascular Death | Varies by study | Significantly Reduced | ~15%[7] |
| All-cause Mortality and Heart Failure Hospitalization (Prospective Cohort Study) | 53.6% (Control) | 32.5% | - |
Table 4: Efficacy of GLP-1 Receptor Agonists in Diabetic Cardiomyopathy (Representative Data) [6][8]
| Endpoint | Placebo/Standard Care | GLP-1 Receptor Agonists | Relative Risk Reduction |
| Major Adverse Cardiovascular Events (MACE) | Varies by study | Significantly Reduced | Varies by specific drug |
| All-cause Mortality and Heart Failure Hospitalization (Prospective Cohort Study) | 53.6% (Control) | 39.0% | - |
| Combination SGLT2i + GLP-1RA (Prospective Cohort Study) | 53.6% (Control) | 23.7% | - |
Experimental Protocols
ARISE-HF Phase 3 Clinical Trial (this compound)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
-
Participants: 691 individuals with diabetic cardiomyopathy and reduced peak oxygen uptake (VO2).[4]
-
Intervention: Patients were randomized to receive placebo or ascending doses of this compound (AT-001) twice daily.
-
Primary Endpoint: The primary endpoint was the change in peak oxygen uptake (VO2) from baseline to 15 months.[1][2][3]
-
Key Inclusion Criteria: Diagnosis of diabetic cardiomyopathy.
-
Key Exclusion Criteria: Not specified in the provided search results.
-
Subgroup Analysis: A pre-specified subgroup analysis was conducted on patients not receiving concomitant treatment with SGLT2 inhibitors or GLP-1 receptor agonists.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound and the Polyol Pathway
This compound is an inhibitor of the enzyme aldose reductase. In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first step in this pathway, converting glucose to sorbitol. The accumulation of sorbitol and subsequent oxidative stress are believed to contribute to the pathogenesis of diabetic complications, including diabetic cardiomyopathy.[9][10] By inhibiting aldose reductase, this compound aims to reduce the flux through this pathway and mitigate its downstream deleterious effects.
Caption: this compound's mechanism of action in the polyol pathway.
ARISE-HF Clinical Trial Workflow
The ARISE-HF trial followed a standard workflow for a randomized controlled clinical trial.
Caption: Workflow of the ARISE-HF Phase 3 clinical trial.
Comparative Landscape of Diabetic Cardiomyopathy Treatments
This diagram illustrates the logical relationship between this compound and the established alternative therapies for diabetic cardiomyopathy.
Caption: Therapeutic landscape for diabetic cardiomyopathy.
References
- 1. Treatment with selective aldose reductase inhibitor effective against diabetic cardiomyopathy? Study provides insights [medicaldialogues.in]
- 2. Aldose Reductase Inhibitor Treatment in Diabetic Cardiomyopathy - American College of Cardiology [acc.org]
- 3. This compound may prevent heart failure in diabetic cardiomyopathy patients: ARISE-HF trial [medicaldialogues.in]
- 4. Randomized Trial of a Selective Aldose Reductase Inhibitor in Patients With Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into SGLT2 inhibitor treatment of diabetic cardiomyopathy: focus on the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 inhibitors, GLP-1 receptor agonists, and their combination in diabetic cardiomyopathy: A prospective cohort study | Zhang | Polish Heart Journal (Kardiologia Polska) [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
- 8. SGLT2 inhibitors, GLP-1 receptor agonists, and their combination in diabetic cardiomyopathy: A prospective cohort study | Zhang | Polish Heart Journal (Kardiologia Polska) [journals.viamedica.pl]
- 9. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldose reductase inhibition alleviates diabetic cardiomyopathy and is associated with a decrease in myocardial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Performance of Caficrestat: A Comparative Analysis
An In-depth Look at the Preclinical Data for the Aldose Reductase Inhibitor Caficrestat in the Context of Diabetic Complications.
This compound (also known as AT-001) is an investigational, orally administered, potent aldose reductase inhibitor being developed by Applied Therapeutics.[1] It is currently in Phase III clinical trials for the treatment of diabetic cardiomyopathy and diabetic peripheral neuropathy.[2][3] The primary mechanism of action of this compound is the inhibition of aldose reductase, a key enzyme in the polyol pathway. This pathway becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol, which in turn is thought to contribute to the pathogenesis of various diabetic complications.
While this compound is in late-stage clinical development, a comprehensive review of publicly available literature reveals a notable absence of head-to-head preclinical studies directly comparing its performance with other aldose reductase inhibitors or alternative therapeutic agents. The available information primarily focuses on its clinical trial design and outcomes. This guide, therefore, aims to provide a framework for understanding the preclinical evaluation of this compound by detailing its mechanism of action, the typical experimental models used for the conditions it targets, and the key endpoints assessed in such studies.
Mechanism of Action: Targeting the Polyol Pathway
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the presence of high blood glucose (hyperglycemia), a significant portion of glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, converting glucose to sorbitol. Sorbitol is then slowly converted to fructose by sorbitol dehydrogenase.
The accumulation of sorbitol and the subsequent increase in the NADH/NAD+ ratio during this process can lead to osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs). These pathological changes are implicated in the development and progression of diabetic complications such as cardiomyopathy, neuropathy, retinopathy, and nephropathy. This compound, by potently inhibiting aldose reductase, aims to prevent the accumulation of sorbitol and thereby mitigate the downstream cellular damage.
References
- 1. Applied Therapeutics Announces Topline Results from the ARISE-HF Phase 3 Study of AT-001 in Diabetic Cardiomyopathy | Applied Therapeutics [appliedtherapeutics.gcs-web.com]
- 2. This compound by Applied Therapeutics for Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound by Applied Therapeutics for Diabetic Peripheral Neuropathy: Likelihood of Approval [pharmaceutical-technology.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
